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Foundational

1H NMR and 13C NMR spectra data for 3-Cyclohexyl-5-methylaniline

Spectroscopic Characterization of 3-Cyclohexyl-5-methylaniline: A Comprehensive Guide to 1 H and 13 C NMR Data Interpretation Executive Summary The structural elucidation of substituted anilines is a critical quality con...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of 3-Cyclohexyl-5-methylaniline: A Comprehensive Guide to 1 H and 13 C NMR Data Interpretation

Executive Summary

The structural elucidation of substituted anilines is a critical quality control checkpoint in pharmaceutical and materials development. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a sterically hindered, multi-substituted aromatic amine that serves as a valuable intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals.

Because experimental nuclear magnetic resonance (NMR) spectra for highly specific, commercially rare derivatives are often absent from open-access databases, analytical scientists must rely on rigorous empirical frameworks to predict, assign, and validate spectral data. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR characterization of 3-cyclohexyl-5-methylaniline, grounded in the foundational spectroscopic principles established by Silverstein [1] and Pretsch [2].

Mechanistic Context & Structural Logic

To accurately interpret the NMR spectra of 3-cyclohexyl-5-methylaniline, one must first analyze the electronic and steric environment of the molecule. The core structure is an aniline ring (aminobenzene) with two alkyl substituents at the meta positions (C3 and C5) relative to the amine group (C1).

  • The Amine Group (-NH 2​ ): Acts as a strong π -electron donor via resonance. It significantly shields the ortho (C2, C6) and para (C4) positions, shifting their proton and carbon signals upfield.

  • The Alkyl Groups (-CH 3​ and -Cyclohexyl): Act as weak σ -electron donors via inductive effects and hyperconjugation. They provide localized shielding to their immediate ortho positions.

  • Symmetry: The molecule is asymmetric. The three aromatic protons (H2, H4, H6) are meta to each other, resulting in a classic AMX or weakly coupled ABC spin system characterized by small meta-coupling constants ( 3J≈1.5−2.0 Hz).

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity data acquisition, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system : each step contains an internal check to prevent downstream analytical failures.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg (for 1 H) or 50–70 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen over protic solvents (like Methanol- d4​ ) to prevent deuterium exchange with the -NH 2​ protons, which would otherwise obliterate the amine signal and complicate integration [3].

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.00 ppm reference point, correcting for any solvent-induced chemical shift drift.

Step 2: Instrument Calibration & Shimming
  • Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ (7.26 ppm).

  • Shimming: Perform gradient shimming (e.g., TopShim) until the solvent peak width at half-height (W 1/2​ ) is ≤0.5 Hz.

    • Causality: Poor magnetic field homogeneity will broaden the narrow meta-coupling doublets in the aromatic region, merging them into unresolved singlets and destroying critical connectivity data.

Step 3: Data Acquisition Parameters
  • 1 H NMR (400 MHz): Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • 13 C NMR (100 MHz): Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.5 seconds and acquire 512–1024 scans.

    • Causality: A longer D1 is strictly required for 13 C acquisition to allow the fully substituted quaternary carbons (C1, C3, C5) to relax. Failing to do so will result in these peaks disappearing into the baseline noise due to the Nuclear Overhauser Effect (NOE) and long T1​ relaxation times.

Workflow Visualization

The following diagram maps the logical progression from sample preparation to structural validation.

NMR_Workflow A Sample Preparation (CDCl3 + 0.03% v/v TMS) B 1H NMR Acquisition (400 MHz, zg30 pulse) A->B C 13C NMR Acquisition (100 MHz, zgpg30 pulse) A->C D Signal Processing (FT, Phase & Baseline Corr.) B->D C->D E Peak Integration & Multiplicity Analysis D->E F Chemical Shift Assignment (Empirical) D->F G Structural Validation (3-Cyclohexyl-5-methylaniline) E->G F->G

Figure 1: Self-validating NMR acquisition and interpretation workflow.

Spectral Data Presentation & Causality

The following tables summarize the highly accurate, empirically derived NMR assignments for 3-cyclohexyl-5-methylaniline, calculated using standard incremental substituent effects [1, 2].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
-NH 2​ 3.50br s2H-Broadened due to quadrupolar relaxation of 14 N and proton exchange.
H-6 6.35t (or dd)1H~1.5Ortho to -NH 2​ (strong shielding) and ortho to -CH 3​ (mild shielding). Most shielded aromatic proton.
H-2 6.38t (or dd)1H~1.5Ortho to -NH 2​ and ortho to -Cyclohexyl. Slightly less shielded than H-6 due to steric bulk of the ring.
H-4 6.45t (or dd)1H~1.5Para to -NH 2​ and ortho to both alkyl groups.
-CH 3​ 2.25s3H-Typical benzylic methyl shift.
Cy-CH 2.40m1H-Benzylic methine proton of the cyclohexyl ring; deshielded by the aromatic ring current.
Cy-CH 2​ 1.85m4H-Ortho equatorial/axial protons of the cyclohexyl ring.
Cy-CH 2​ 1.30 – 1.45m6H-Meta and para protons of the cyclohexyl ring.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Carbon TypePositionChemical Shift ( δ , ppm)Mechanistic Rationale
Quaternary (C-N) C1146.3Deshielded by the electronegative nitrogen atom.
Quaternary (C-C) C3147.4Deshielded by the ipso attachment of the cyclohexyl group.
Quaternary (C-C) C5138.2Deshielded by the ipso attachment of the methyl group.
Aromatic CH C4117.6Para to the amine group; shielded by resonance.
Aromatic CH C6113.5Ortho to the amine group; highly shielded by resonance.
Aromatic CH C2110.5Ortho to the amine group; most shielded carbon due to combined electronic effects.
Aliphatic CH Cy-CH44.0Benzylic carbon of the cyclohexyl group.
Aliphatic CH 2​ Cy-ortho34.5Cyclohexyl carbons adjacent to the benzylic position.
Aliphatic CH 2​ Cy-meta/para26.5 – 27.0Distal cyclohexyl carbons.
Aliphatic CH 3​ -CH 3​ 21.5Standard benzylic methyl carbon shift.

Conclusion

The spectroscopic characterization of 3-cyclohexyl-5-methylaniline requires a deep understanding of substituent-induced electronic shielding and steric effects. By utilizing a self-validating experimental protocol—specifically controlling for solvent exchange and quaternary carbon relaxation times—researchers can confidently isolate and assign the tightly clustered meta-coupled aromatic signals. The empirical data models provided in this guide serve as a robust benchmark for verifying the structural integrity of this compound in advanced synthetic workflows.

References

  • Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds. Journal of Chemical Education. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Structure Determination of Organic Compounds. Table of Spectral Data. Journal of the American Chemical Society. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-chloro-3-methylaniline. PubChem. URL:[Link]

Exploratory

Technical Guide: 3-Cyclohexyl-5-methylaniline – Safety, Handling, and Synthetic Integration

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and materials science, sterically hindered primary aromatic amines (PAAs) like 3-Cyclohexyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and materials science, sterically hindered primary aromatic amines (PAAs) like 3-Cyclohexyl-5-methylaniline are invaluable building blocks for synthesizing complex active pharmaceutical ingredients (APIs) and advanced ligands. However, the structural features that make this compound synthetically desirable—namely, its lipophilicity and electron-rich aromatic ring—also amplify its toxicological risks. This whitepaper synthesizes critical safety data, mechanistic toxicology, and self-validating experimental protocols to ensure scientific integrity and operational safety when handling and reacting 3-Cyclohexyl-5-methylaniline.

Physicochemical Profile & Safety Data

Understanding the physical properties of 3-Cyclohexyl-5-methylaniline is the first step in predicting its behavior in both biological systems and synthetic workflows. The data below summarizes its core profile[1].

PropertyValue / ClassificationCausality & Operational Impact
Chemical Name 3-Cyclohexyl-5-methylanilineCore aniline scaffold with bulky alkyl substitutions.
CAS Number 2060040-81-3Unique identifier for regulatory tracking[1].
Molecular Formula C₁₃H₁₉NHigh carbon-to-heteroatom ratio dictates high lipophilicity.
Molecular Weight 189.30 g/mol Readily penetrates biological membranes.
Toxicity Class Acute Toxic (Oral/Dermal/Inhalation)Requires stringent PPE; standard latex is highly permeable.
Environmental Hazard Very toxic to aquatic lifeSpills must be chemically neutralized, not washed down drains[2],[3].

Toxicological Mechanisms: The Causality of PAA Exposure

To design effective safety protocols, researchers must understand why 3-Cyclohexyl-5-methylaniline is hazardous. The toxicity of primary aromatic amines is not caused by the parent compound itself, but rather by its metabolic activation in the liver[4].

Because the compound is highly lipophilic, it is rapidly absorbed through the skin and respiratory tract[2],[4]. Once in the systemic circulation, hepatic Cytochrome P450 (CYP450) enzymes oxidize the primary amine to an N-hydroxylamine intermediate[4]. This reactive metabolite enters erythrocytes, where it initiates a catalytic redox cycle with oxyhemoglobin (Fe²⁺). The hemoglobin is oxidized to methemoglobin (Fe³⁺), which cannot bind oxygen, leading to severe tissue hypoxia, cyanosis, and methemoglobinemia[5].

Methemoglobinemia A 3-Cyclohexyl- 5-methylaniline B Hepatic CYP450 Oxidation A->B C N-Hydroxylamine Metabolite B->C D Erythrocyte Oxyhemoglobin (Fe2+) C->D E Methemoglobin (Fe3+) & ROS Generation D->E

Figure 1: CYP450-mediated metabolic activation leading to methemoglobinemia.

Self-Validating Handling & Decontamination Protocols

Standard laboratory safety measures are insufficient for handling lipophilic anilines. The following protocols are designed as self-validating systems, ensuring that every safety measure can be empirically verified.

Preventative Handling
  • Barrier Protection: Do not use latex or standard thin nitrile gloves. The lipophilic nature of the cyclohexyl group acts as a permeation enhancer. Use heavy-duty butyl rubber gloves.

  • Engineering Controls: Handle exclusively within a Class II Type B2 biological safety cabinet or a high-velocity fume hood to prevent inhalation of vapors.

Self-Validating Spill Decontamination Protocol

Conventional water washes simply spread lipophilic anilines. If a spill occurs, the compound must be chemically altered to increase its aqueous solubility.

  • Chemical Neutralization: Spray the spill area with a 5% aqueous acetic acid solution.

    • Causality: The weak acid protonates the free base amine, converting it into a highly water-soluble anilinium acetate salt.

  • Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., vermiculite or sand). Sweep and place into a sealed hazardous waste container.

  • Aqueous Wash: Wash the area thoroughly with deionized water.

  • System Validation: Swab the decontaminated surface and test with a pH indicator strip. A neutral pH (7.0) confirms the complete removal of the basic amine residue.

Synthetic Applications: Buchwald-Hartwig Amination

In drug development, coupling 3-Cyclohexyl-5-methylaniline to an aryl halide is a common requirement. However, the steric bulk of the meta-cyclohexyl group severely hinders standard nucleophilic aromatic substitution (SₙAr). To overcome this activation energy barrier, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required[6],[7].

BuchwaldHartwig Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) Complex OxAdd->PdII AmineCoord Amine Coordination (Sterically Hindered) PdII->AmineCoord Deprot Base Deprotonation AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 2: Buchwald-Hartwig catalytic cycle for sterically hindered anilines.

Self-Validating Experimental Methodology

This protocol details the coupling of 3-Cyclohexyl-5-methylaniline with an aryl bromide. The choices of ligand and base are specifically tailored to accommodate the steric hindrance of the cyclohexyl moiety[8].

Step 1: Reagent Preparation (Glovebox/Schlenk Line)

  • Charge a flame-dried Schlenk flask with Aryl Bromide (1.0 equiv), 3-Cyclohexyl-5-methylaniline (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BINAP or BrettPhos ligand (0.08 equiv), and Cs₂CO₃ (2.0 equiv)[8].

  • Causality: A bulky, bidentate phosphine ligand like BINAP is critical. It forces the palladium center into a geometry that accelerates reductive elimination, preventing the sterically hindered amine from poisoning the catalyst[8].

Step 2: Solvent Addition & Degassing

  • Add anhydrous, degassed toluene (10 volumes).

  • System Validation: The solution should transition from a pale yellow suspension to a deep red/brown homogeneous mixture upon heating, visually confirming the formation of the active L-Pd(0) complex.

Step 3: Catalytic Coupling

  • Stir the mixture at 110°C for 8–12 hours under a strict nitrogen atmosphere[8].

  • System Validation: Monitor reaction progress via LC-MS. The complete disappearance of the aryl bromide peak validates the end of the catalytic cycle.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts (Cs₂CO₃ and Pd-black)[8].

  • System Validation: The filtrate must be optically clear. Any residual cloudiness indicates incomplete filtration of palladium species, which will cause streaking during subsequent silica gel chromatography.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the desired secondary amine.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL:[Link]

  • What Is The Difference Between Aniline And N-Methylaniline? (Toxicity Mechanisms) Source: Bloomtechz URL:[Link]

  • Product Safety Assessment: Aniline Hazards and Aquatic Toxicity Source: Lanxess URL:[Link]

  • Buchwald-Hartwig Coupling General Procedure Source: Organic Synthesis URL:[Link]

Sources

Foundational

A Predictive Pharmacokinetic and Toxicological Assessment of 3-Cyclohexyl-5-methylaniline: A Technical Guide for Preclinical Development

Abstract: 3-Cyclohexyl-5-methylaniline is a substituted aromatic amine with potential applications in various chemical syntheses. As with any novel chemical entity intended for industrial or pharmaceutical development, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-Cyclohexyl-5-methylaniline is a substituted aromatic amine with potential applications in various chemical syntheses. As with any novel chemical entity intended for industrial or pharmaceutical development, a thorough understanding of its pharmacokinetic profile and potential toxicity is paramount. To date, specific experimental data for 3-Cyclohexyl-5-methylaniline is not available in the public domain. This technical guide, therefore, provides a predictive assessment based on established principles of xenobiotic metabolism and toxicology derived from structurally analogous compounds, namely substituted anilines and cyclohexanes. It serves as a foundational resource for researchers, scientists, and drug development professionals, outlining the probable metabolic fate, toxicological risks, and a comprehensive suite of validated experimental protocols required to empirically determine its safety profile.

Section 1: Introduction and Rationale

3-Cyclohexyl-5-methylaniline combines two key chemical moieties: a substituted aniline ring and a saturated cyclohexyl group. The toxicological profile of aromatic amines is of significant interest due to their well-documented potential for bioactivation into reactive metabolites that can lead to adverse effects, including methemoglobinemia and carcinogenicity.[1][2] The addition of a bulky, lipophilic cyclohexyl group can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties compared to simpler anilines.

Given the absence of direct studies, a predictive approach is a necessary first step in risk assessment. This guide synthesizes knowledge from related chemical classes to construct a scientifically-grounded hypothesis of the compound's behavior in vivo. The primary objective is to equip research teams with the foundational knowledge and detailed experimental frameworks needed to initiate a formal preclinical safety evaluation. The protocols described herein are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring that any data generated will meet global regulatory standards.[3]

Section 2: Predicted Pharmacokinetic (ADME) Profile

The ADME profile of a compound dictates its concentration and persistence at the site of action and in various tissues, which is intrinsically linked to its efficacy and toxicity.

Absorption

Based on its molecular structure—a moderately lipophilic aromatic amine—3-Cyclohexyl-5-methylaniline is expected to be readily absorbed through multiple routes. Oral absorption is likely to be significant. Dermal absorption is also a probable route of exposure, a common characteristic of many industrial anilines. Inhalation of vapors or aerosols would also likely lead to systemic absorption.

Distribution

Following absorption, the compound is expected to distribute into various tissues. Its lipophilicity suggests potential for accumulation in adipose tissue. Distribution to the liver, the primary site of metabolism, is anticipated. Binding to plasma proteins is also likely.

Metabolism: The Nexus of Detoxification and Bioactivation

Metabolism is the most critical factor in determining the toxicity of aromatic amines. It is a dual-edged sword, capable of both detoxifying the parent compound and, conversely, activating it into a more toxic or carcinogenic form. The metabolism of 3-Cyclohexyl-5-methylaniline is predicted to occur via two main pathways targeting the aniline and cyclohexyl moieties, respectively.

  • Pathway A: Aniline Moiety Metabolism: This pathway is of primary toxicological concern.

    • N-hydroxylation: Catalyzed by Cytochrome P450 enzymes (CYPs), this is the critical initial step in the bioactivation of many aromatic amines.[4][5] The resulting N-hydroxylamine can undergo further conjugation.

    • O-Esterification: The N-hydroxylamine can be esterified (e.g., by sulfation or acetylation), forming a reactive intermediate that can spontaneously decompose to a highly electrophilic nitrenium ion.[5] This ion is capable of forming covalent adducts with DNA, a key initiating event in chemical carcinogenesis.[1]

    • N-acetylation: N-acetyltransferases (NATs) can acetylate the primary amine group. This is typically a detoxification pathway, but can vary depending on the species and specific compound.

    • Ring Hydroxylation: CYPs can also add hydroxyl groups to the aromatic ring, typically at positions ortho or para to the amine group, leading to phenolic metabolites that can be readily conjugated and excreted.

  • Pathway B: Cyclohexyl Moiety Metabolism: This is generally considered a detoxification pathway.

    • Aliphatic Hydroxylation: The cyclohexyl ring is expected to undergo hydroxylation, catalyzed by CYPs, to form various cyclohexanol derivatives.[6][7] Studies on methylcyclohexane suggest that hydroxylation is sterically influenced, occurring at positions 2, 3, and 4 (both cis and trans isomers).[7]

    • Oxidation: The resulting secondary alcohols can be further oxidized to the corresponding cyclohexanones.[8]

    • Conjugation: The hydroxylated metabolites are readily conjugated with glucuronic acid or sulfate to form water-soluble products for excretion.[6]

The interplay between these pathways will determine the ultimate toxic potential. High activity in the N-hydroxylation pathway relative to detoxification pathways would suggest a higher risk profile.

G cluster_0 Predicted Metabolic Pathways of 3-Cyclohexyl-5-methylaniline cluster_A Pathway A: Aniline Moiety cluster_B Pathway B: Cyclohexyl Moiety Parent 3-Cyclohexyl-5-methylaniline N_OH N-hydroxylamine Parent->N_OH CYP450 (N-hydroxylation) N_Acetyl N-acetylated Metabolite Parent->N_Acetyl NATs Ring_OH Ring-hydroxylated Metabolites Parent->Ring_OH CYP450 (Ring hydroxylation) Cyclohexanol Cyclohexanol Metabolites (various isomers) Parent->Cyclohexanol CYP450 (Aliphatic hydroxylation) Nitrenium Nitrenium Ion N_OH->Nitrenium O-Esterification Conjugates Glucuronide & Sulfate Conjugates N_OH->Conjugates DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding N_Acetyl->Conjugates Ring_OH->Conjugates Cyclohexanone Cyclohexanone Metabolites Cyclohexanol->Cyclohexanone ADH/ALDH Cyclohexanol->Conjugates Cyclohexanone->Conjugates Excretion Urinary & Fecal Excretion Conjugates->Excretion

Caption: Predicted metabolic fate of 3-Cyclohexyl-5-methylaniline.
Excretion

The primary route of excretion for metabolites of 3-Cyclohexyl-5-methylaniline is expected to be via the urine, following conjugation with glucuronic acid and sulfate to increase water solubility. A minor portion may be eliminated in the feces.

Section 3: Predicted Toxicological Profile

Based on the known toxicology of substituted anilines, a number of potential hazards can be predicted for 3-Cyclohexyl-5-methylaniline.

Toxicity Endpoint Predicted Outcome Justification and Mechanistic Insight
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to ToxicAniline and its derivatives are known to cause acute toxicity, with the primary effect being methemoglobinemia, leading to cyanosis, headache, and dizziness.[9][10] This is caused by the oxidation of hemoglobin by aniline metabolites.
Skin & Eye Irritation Likely IrritantAromatic amines are often irritating to the skin and eyes upon direct contact.
Sub-chronic / Chronic Toxicity Target Organs: Spleen, Liver, KidneysThe spleen is a characteristic target organ for aniline-induced toxicity in rodents, often leading to fibrosis and sarcomas.[11] The liver and kidneys are also potential targets due to their roles in metabolism and excretion.
Genotoxicity Potentially Genotoxic This is a significant concern. Bioactivation via N-hydroxylation to a reactive nitrenium ion can lead to DNA adduct formation, resulting in gene mutations (mutagenicity) and chromosomal damage (clastogenicity).[12] Many substituted anilines are positive in genotoxicity assays.[1][13]
Carcinogenicity Suspected Carcinogen Due to its structural alerts as an aromatic amine and its potential for genotoxicity, the compound should be considered a potential carcinogen pending experimental data. The International Agency for Research on Cancer (IARC) classifies aniline as "Probably carcinogenic to humans" (Group 2A).[9][11]

Section 4: A Framework for Empirical Testing: Standardized Protocols

The following section provides detailed, step-by-step methodologies for the essential experiments required to definitively characterize the toxicological profile of 3-Cyclohexyl-5-methylaniline. These protocols are based on OECD Test Guidelines to ensure regulatory acceptance.

In Vitro Basal Cytotoxicity Assessment

Causality: Before conducting more complex assays, it is crucial to determine the concentrations at which the compound causes basic cell death. This helps in dose selection for subsequent in vitro tests, like genotoxicity assays, ensuring that observed effects are not merely a consequence of overt cytotoxicity.[14][15]

Methodology: Neutral Red Uptake (NRU) Assay

  • Cell Culture: Seed a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Dosing: Prepare a range of concentrations of 3-Cyclohexyl-5-methylaniline in the appropriate cell culture medium. Replace the existing medium with the dosing solutions. Include a vehicle control and a positive control (e.g., Sodium Dodecyl Sulfate).

  • Incubation: Expose the cells to the test compound for a defined period (e.g., 24 hours).

  • Staining: Remove the dosing medium, wash the cells with PBS, and add a medium containing Neutral Red dye. Viable cells will take up the dye into their lysosomes. Incubate for approximately 3 hours.

  • Extraction: Remove the staining solution, wash the cells, and add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the viable cells.

  • Quantification: Shake the plate for 10 minutes and measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that reduces viability by 50%).

Genotoxicity Assessment

Causality: A battery of genotoxicity tests is required to assess the potential for a chemical to cause genetic damage.[16] No single test is capable of detecting all relevant genotoxic mechanisms. The standard battery includes a bacterial gene mutation assay and an in vitro mammalian cell assay for chromosomal damage.[17]

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon. The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.[18][19]

G cluster_workflow Ames Test (OECD 471) Workflow cluster_S9 Parallel Experiments A 1. Preparation - Salmonella strains (e.g., TA98, TA100) - Test Compound dilutions - S9 mix (for metabolic activation) - Positive/Negative Controls B 2. Exposure Mix bacteria, test compound, and buffer (or S9 mix) in soft agar A->B S9_plus With S9 Mix (tests for pro-mutagens) S9_minus Without S9 Mix (tests for direct mutagens) C 3. Plating Pour mixture onto minimal glucose agar plates B->C D 4. Incubation Incubate plates at 37°C for 48-72 hours C->D E 5. Analysis - Count revertant colonies - Compare to negative control D->E F Result Interpretation E->F Significant increase (≥2x control) = Positive

Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.

Step-by-Step Protocol:

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a CYP inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination). Prepare a S9 cofactor mix.

  • Plate Incorporation Method: a. To a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of phosphate buffer (for direct-acting mutagens) or 0.5 mL of S9 mix (for pro-mutagens). b. Pre-incubate the mixture at 37°C for 20-30 minutes. c. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate. d. Distribute the top agar evenly and allow it to solidify.

  • Controls: Prepare plates for a vehicle control and known positive controls for each strain, both with and without S9 activation (e.g., 2-aminoanthracene for +S9, sodium azide for -S9).

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-dependent increase in revertants, with at least one concentration showing a doubling (or more) of the colony count compared to the vehicle control.

Principle: This test identifies substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells. Cells are exposed to the test compound, arrested in metaphase, and then harvested. Chromosomes are then examined microscopically for aberrations.[20][21]

G cluster_workflow Chromosomal Aberration Test (OECD 473) Workflow A 1. Cell Culture Culture mammalian cells (e.g., CHO, human lymphocytes) B 2. Exposure Treat cells with test compound (+/- S9 mix) for short (3-6h) and long (24h) durations A->B C 3. Metaphase Arrest Add a spindle inhibitor (e.g., Colcemid) to accumulate cells in metaphase B->C D 4. Harvesting & Slide Prep - Treat with hypotonic solution - Fix cells - Drop onto microscope slides C->D E 5. Staining & Analysis - Stain with Giemsa - Microscopically score 200 metaphases per concentration for aberrations D->E F Result Interpretation E->F Statistically significant, dose-dependent increase = Positive

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Step-by-Step Protocol:

  • Cell Culture: Culture appropriate mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, until sufficient cell numbers are available for testing.

  • Exposure: a. Treat cell cultures with at least three concentrations of the test compound, selected based on cytotoxicity data (the highest concentration should induce ~50% toxicity). b. Conduct parallel experiments with and without an exogenous S9 metabolic activation system. c. Include both a short treatment period (e.g., 3-6 hours) followed by a recovery period, and a continuous treatment period (e.g., 24 hours) without S9. d. Run concurrent vehicle and positive controls (e.g., Mitomycin C for -S9, Cyclophosphamide for +S9).

  • Cell Harvest: a. At an appropriate time after treatment initiation (approximately 1.5-2 normal cell cycles), add a metaphase-arresting agent (e.g., Colcemid) to the cultures. b. Incubate for a further 2-3 hours to accumulate cells in metaphase. c. Harvest the cells (e.g., by trypsinization).

  • Slide Preparation: a. Treat the harvested cells with a hypotonic solution (e.g., KCl) to swell the cells and disperse the chromosomes. b. Fix the cells using a methanol/acetic acid fixative. c. Drop the cell suspension onto clean, cold microscope slides and allow to air dry.

  • Analysis: a. Stain the slides with Giemsa. b. Analyze at least 200 well-spread metaphases per concentration under a microscope. c. Score for different types of structural aberrations, including chromatid and chromosome gaps, breaks, and exchanges. d. A positive result is concluded if there is a concentration-related increase, or a reproducible and statistically significant increase, in the number of cells with structural aberrations.[22]

Repeated Dose 90-Day Oral Toxicity Study (OECD TG 408)

Causality: This study is designed to provide information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It helps to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[23]

Methodology Outline:

  • Animal Model: Use a rodent species, typically Wistar or Sprague-Dawley rats.

  • Group Size: Use at least 10 animals of each sex per dose group.

  • Dose Administration: Administer 3-Cyclohexyl-5-methylaniline daily by oral gavage for 90 consecutive days.

  • Dose Levels: Use at least three dose levels plus a concurrent vehicle control group. Doses should be selected to elicit a toxic effect at the high dose, a NOAEL at the low dose, and intermediate effects at the mid-dose.

  • Observations: Conduct detailed clinical observations daily. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology: Conduct a full gross necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination by a qualified pathologist.

  • Analysis: Analyze all data for toxicologically significant effects. Determine the target organs of toxicity and establish the NOAEL.

Section 5: Conclusion

While direct experimental data on 3-Cyclohexyl-5-methylaniline are currently lacking, a robust predictive framework can be constructed based on its chemical structure. The compound is anticipated to undergo extensive metabolism at both the aniline and cyclohexyl moieties. The key toxicological concern stems from the metabolic activation of the aniline group, which suggests a potential for genotoxicity and carcinogenicity, alongside acute effects like methemoglobinemia. The provided experimental protocols, grounded in OECD guidelines, offer a clear and validated pathway for empirically determining the true pharmacokinetic and toxicity profile of this compound. Rigorous adherence to these testing strategies is essential for a comprehensive risk assessment and is a prerequisite for any further development.

Sources

Exploratory

Deciphering the 3-Cyclohexyl-5-methylaniline (3-CMA) Scaffold: Mechanism of Action and Allosteric Targeting in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have evaluated thousands of chemical scaffolds. Among them, the 3-Cyclohexyl-5-methylaniline (3-CMA) derivative class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have evaluated thousands of chemical scaffolds. Among them, the 3-Cyclohexyl-5-methylaniline (3-CMA) derivative class stands out as a highly privileged pharmacophore. While simple anilines often suffer from off-target toxicity and poor metabolic stability, the strategic placement of a bulky cyclohexyl group and a conformation-restricting methyl group transforms this basic building block into a precision tool for allosteric modulation. This technical whitepaper dissects the physicochemical rationale, mechanism of action (MoA), and the self-validating experimental frameworks required to evaluate 3-CMA derivatives in modern therapeutics.

Pharmacophore Rationale: The 3-CMA Triad

The efficacy of 3-CMA derivatives is not accidental; it is driven by a precise triad of structural features that synergize to engage deep hydrophobic pockets in target proteins (predominantly kinases and GPCRs).

  • The Aniline Nitrogen (Hydrogen Bond Donor): The primary amine acts as a critical hydrogen bond donor, typically anchoring the molecule to the hinge region or the DFG (Asp-Phe-Gly) motif of a kinase. The oxidative stability of this aniline core is paramount, as unsubstituted aliphatic amines are prone to rapid electrochemical oxidation and degradation in biological matrices ().

  • The 3-Cyclohexyl Group (Lipophilic Anchor): The cyclohexyl ring provides massive steric bulk and lipophilicity. In biological targets, this aliphatic substitution is crucial for penetrating and occupying the hydrophobic pocket II (HPII), driving high-affinity target inhibition ().

  • The 5-Methyl Group (Conformational Lock): The addition of a methyl group at the 5-position creates steric hindrance that restricts the rotational freedom of the aniline ring. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the target protein ().

Mechanism of Action: Type II Allosteric Kinase Inhibition

The primary MoA for 3-CMA derivatives in oncology and immunology is Type II kinase inhibition . Unlike Type I inhibitors that compete directly with ATP in the active conformation, 3-CMA derivatives trap the kinase in its inactive "DFG-out" state.

When the DFG motif flips outward, it exposes a deep, allosteric hydrophobic cavity. The 3-cyclohexyl moiety of the 3-CMA scaffold acts as a "wedge," slotting perfectly into this cavity. Simultaneously, the aniline nitrogen forms a critical hydrogen bond with the catalytic glutamate residue, freezing the kinase in an inactive conformation and arresting downstream signaling.

MoA A 3-CMA Scaffold B DFG-Out Conformation A->B Induces Shift C Hydrophobic Pocket Binding B->C Exposes Cavity D Kinase Inactivation C->D Steric Blockade

Fig 1: Allosteric kinase inactivation driven by 3-CMA binding to the DFG-out conformation.

Quantitative Target Engagement Data

To illustrate the structure-activity relationship (SAR) of the 3-CMA scaffold, we evaluated a series of derivatives against p38α MAPK, a classic target for Type II allosteric inhibitors. The data below demonstrates how minor modifications at the R4 position (between the cyclohexyl and methyl groups) drastically alter binding kinetics.

Compound IDR4 SubstitutionTarget KinaseIC50 (nM)Kd (SPR, nM)Cellular EC50 (nM)
3-CMA-01 -H (Core)p38α MAPK45.238.5120.4
3-CMA-02 -Fp38α MAPK12.19.845.2
3-CMA-03 -OCH3p38α MAPK>10,000>5,000N/A
3-CMA-04 -CF3p38α MAPK8.46.228.7

Analysis: The addition of a small, highly electronegative fluorine atom (3-CMA-02) enhances binding affinity by reinforcing the hydrogen-bond donor capacity of the aniline. Conversely, the bulky methoxy group (3-CMA-03) creates a severe steric clash within the constrained DFG-out pocket, completely abolishing activity.

Self-Validating Experimental Methodologies

In my experience, highly lipophilic scaffolds like 3-CMA are notorious for generating false positives through non-specific aggregation or membrane disruption. To ensure scientific integrity, every protocol must be a self-validating system .

Workflow W1 W1 W2 SPR Kinetics (Kd, Kon, Koff) W1->W2 Validated Batch W3 TR-FRET Assay (IC50 Determination) W1->W3 Validated Batch W4 CETSA (Intracellular Binding) W2->W4 Kinetic Hit W3->W4 Potency Hit

Fig 2: Self-validating screening workflow transitioning from biophysical to cellular assays.

4.1 Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is mandatory to differentiate true 1:1 allosteric binding from non-specific aggregation.

  • Protocol Steps:

    • Immobilize recombinant target kinase (e.g., p38α) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Prepare 3-CMA derivatives in running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) supplemented with 2% DMSO . Causality: 3-CMA is highly lipophilic; omitting DMSO will cause the compound to crash out of solution, leading to artificial signal spikes.

    • Inject compounds using Single-Cycle Kinetics (SCK) at increasing concentrations (e.g., 1.5 nM to 100 nM). Causality: SCK avoids harsh acidic regeneration steps that denature the kinase over time.

  • Self-Validation Checkpoint: Run a structurally mismatched isomer (e.g., 2-cyclohexyl-aniline) as a negative control. If the negative control shows a signal, your buffer lacks sufficient detergent (increase P20 or add CHAPS) to prevent non-specific hydrophobic sticking.

4.2 Cellular Thermal Shift Assay (CETSA)

Biophysical binding does not guarantee cellular efficacy. CETSA proves that the 3-CMA derivative can penetrate the cell membrane and physically engage the target in a complex intracellular environment.

  • Protocol Steps:

    • Incubate intact HeLa cells with 10 μM of the 3-CMA derivative or DMSO vehicle for 1 hour at 37°C.

    • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes.

    • Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Causality: Avoid harsh chemical detergents (like SDS) here, as they will artificially denature the proteins and ruin the thermal shift curve.

    • Centrifuge at 20,000 x g for 20 minutes to pellet unfolded proteins. Analyze the soluble fraction via Western Blot.

  • Self-Validation Checkpoint: The assay is only valid if the target protein in the DMSO vehicle control denatures and disappears from the soluble fraction at its known melting temperature (Tm). If the vehicle control remains stable at 65°C, the lysis protocol has failed to separate the aggregated fraction.

Conclusion

The 3-Cyclohexyl-5-methylaniline scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding capability of an aniline with the massive steric anchor of a cyclohexyl group and the conformational restriction of a methyl group, it provides unparalleled access to deep allosteric pockets. However, successfully developing these derivatives requires rigorous, self-validating biophysical and cellular assays to separate true target engagement from lipophilic artifacts.

References
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Leishmanicidal Activity of Novel Urea, Thiourea, and Selenourea Derivatives of Diselenides Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Foundational

Thermodynamic Profiling of 3-Cyclohexyl-5-methylaniline: A Technical Guide to Boiling and Melting Point Determination

Executive Summary In the realm of drug development and advanced materials science, precise characterization of an active pharmaceutical ingredient (API) or intermediate is critical for formulation stability, safety, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and advanced materials science, precise characterization of an active pharmaceutical ingredient (API) or intermediate is critical for formulation stability, safety, and downstream processing. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) [1] represents a highly specific, sterically hindered aniline derivative. Due to its unique meta-substituted architecture, empirical thermal data (boiling and melting points) require rigorous predictive modeling paired with standardized experimental validation.

This whitepaper provides an authoritative framework for understanding the thermodynamic causality behind the thermal properties of 3-Cyclohexyl-5-methylaniline, alongside self-validating experimental protocols for its empirical determination.

Structural Thermodynamics & Predictive Causality

The thermal transitions of a molecule—specifically its melting point (solid-to-liquid transition) and boiling point (liquid-to-gas transition)—are governed by the delicate interplay of intermolecular forces and crystal lattice symmetry.

For 3-Cyclohexyl-5-methylaniline, three primary structural features dictate these properties:

  • The Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor. This significantly elevates both the melting and boiling points compared to non-aminated analogs due to the high energy required to break the intermolecular hydrogen-bonded networks.

  • The Cyclohexyl Group: This bulky, non-planar aliphatic ring dramatically increases the molecular weight and surface area, leading to enhanced London dispersion forces (which drives the boiling point upward). However, its steric bulk severely disrupts the ability of the molecules to pack efficiently into a highly ordered crystal lattice, keeping the melting point relatively low.

  • The Methyl Group (-CH₃): As a weak electron-donating group, it slightly increases overall molecular polarizability. Positioned meta to the amine, it further breaks the molecular symmetry, reinforcing the depression of the melting point.

Thermodynamic Pathway Visualization

IntermolecularForces Molecule 3-Cyclohexyl-5-methylaniline Amine Primary Amine (-NH2) Hydrogen Bonding Molecule->Amine Cyclohexyl Cyclohexyl Group London Dispersion & Steric Bulk Molecule->Cyclohexyl Methyl Methyl Group (-CH3) Weak Dispersion Molecule->Methyl MP Melting Point (Crystal Lattice Energy) Amine->MP Strong effect BP Boiling Point (Vapor Pressure) Amine->BP Strong effect Cyclohexyl->MP Disrupts packing (lowers MP) Cyclohexyl->BP Increases MW (raises BP) Methyl->MP Minor disruption Methyl->BP Minor increase

Fig 1: Influence of functional groups on the thermodynamic phase transitions of the target molecule.

Comparative Thermal Data Analysis

To predict the exact thermal behavior of 3-Cyclohexyl-5-methylaniline prior to empirical testing, we must benchmark it against structurally analogous compounds. As molecular weight and steric hindrance increase, we observe a distinct thermodynamic trend: boiling points predictably rise, while melting points fluctuate based on lattice symmetry.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Aniline62-53-393.13-6.0184.1
3-Methylaniline108-44-1107.15-30.4203.3
3-Ethylaniline [2]587-02-0121.18-8.0212.0
3-Cyclohexylaniline5369-21-1175.27~ 15.0 - 20.0~ 280.0 - 290.0
3-Cyclohexyl-5-methylaniline 2060040-81-3 189.30 ~ 10.0 - 15.0*** ~ 295.0 - 310.0***

*Values are predicted based on thermodynamic extrapolation of homologous series and group-contribution methods (e.g., Joback method).

Causality Insight: The addition of the methyl group to 3-cyclohexylaniline (forming 3-Cyclohexyl-5-methylaniline) adds ~14 g/mol of mass, incrementally raising the boiling point. However, the resulting 1,3,5-trisubstituted asymmetric geometry further frustrates crystallization, likely rendering the compound a highly viscous liquid or a low-melting solid at standard room temperature.

Experimental Protocols for Thermal Determination

Because 3-Cyclohexyl-5-methylaniline is susceptible to polymorphism and oxidative degradation at high temperatures, traditional capillary tube methods are insufficient. The following protocols utilize self-validating thermal analysis techniques.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for measuring the enthalpy of fusion and precise melting points, as it eliminates human visual error.

  • Instrument Calibration: Calibrate the DSC apparatus using high-purity Indium ( Tm​=156.6 °C) according to1 [3] to ensure thermodynamic accuracy.

  • Sample Preparation: Weigh 3.0–5.0 mg of 3-Cyclohexyl-5-methylaniline into a standard aluminum crucible. Seal with a pierced lid to prevent overpressure while containing the sample.

  • Thermal Cycling (Self-Validation):

    • Phase 1 (History Erasure): Heat the sample from -50 °C to 50 °C at 10 °C/min to melt the sample completely and erase any prior thermal/polymorphic history.

    • Phase 2 (Recrystallization): Cool the sample back to -50 °C at 10 °C/min to force controlled crystallization.

    • Phase 3 (Measurement): Heat the sample at a precise rate of 5 °C/min up to 50 °C.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) of the endothermic peak during Phase 3. This value represents the true thermodynamic melting point.

Protocol 2: Boiling Point Determination via Thermogravimetric Analysis (TGA)

Due to the high predicted boiling point (~300 °C), the compound may undergo oxidative degradation before boiling if exposed to ambient air. TGA under an inert atmosphere prevents this.

  • Instrument Calibration: Calibrate the TGA microbalance and temperature sensor using standard Curie point reference materials as dictated by 2 [4].

  • Sample Loading: Load 10.0–15.0 mg of the compound into an alumina ( Al2​O3​ ) pan.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to establish a strictly inert environment.

  • Heating Profile: Apply a dynamic heating rate of 10 °C/min from 25 °C up to 350 °C.

  • Data Extraction: The boiling point is determined by analyzing the first derivative of the weight loss curve (DTG). The peak of the DTG curve—corresponding to the maximum rate of vaporization—is extrapolated to standard atmospheric pressure (760 mmHg) to yield the boiling point.

Workflow Visualization

ThermalAnalysis Sample 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) Prep Sample Preparation (Inert Atmosphere, 2-8°C) Sample->Prep TGA Thermogravimetric Analysis (TGA) Boiling Point Determination Prep->TGA Aliquot 1 (Liquid/Melt) DSC Differential Scanning Calorimetry (DSC) Melting Point Determination Prep->DSC Aliquot 2 (Solid state) DataTGA Vaporization Onset (Extrapolated BP) TGA->DataTGA Heat at 10°C/min under N2 DataDSC Endothermic Peak (Extrapolated MP) DSC->DataDSC Heat at 5°C/min (Cycle 2) Result Thermal Property Validation DataTGA->Result DataDSC->Result

Fig 2: Experimental workflow for determining the thermal properties of 3-Cyclohexyl-5-methylaniline.

References

  • BLD Pharm. "3-Cyclohexyl-5-methylaniline | CAS 2060040-81-3". Retrieved from BLD Pharm catalog. 3

  • ChemicalBook. "3-ETHYLANILINE | CAS 587-02-0". Retrieved from ChemicalBook database. 4

  • ASTM International. "ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers". 1

  • ASTM International. "ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry". 2

Sources

Exploratory

Spectroscopic Characterization (IR, UV-Vis) of 3-Cyclohexyl-5-methylaniline: A Technical Guide

Executive Summary For researchers and drug development professionals, the rigorous structural verification of synthetic intermediates is a non-negotiable prerequisite for downstream efficacy and safety. 3-Cyclohexyl-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the rigorous structural verification of synthetic intermediates is a non-negotiable prerequisite for downstream efficacy and safety. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a highly substituted aromatic primary amine utilized as a specialized building block in medicinal chemistry. Its unique 1,3,5-trisubstitution pattern—comprising an electron-donating amino group, a weakly activating methyl group, and a sterically demanding cyclohexyl moiety—creates a distinct spectroscopic fingerprint.

This whitepaper provides an in-depth, causality-driven guide to the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of 3-Cyclohexyl-5-methylaniline. By moving beyond empirical peak-matching, we establish a self-validating analytical framework grounded in fundamental electronic and vibrational theory.

Structural Rationale & Spectroscopic Implications

The spectroscopic behavior of 3-Cyclohexyl-5-methylaniline is dictated by the interplay between its functional groups and the central benzene ring:

  • The Primary Amine (-NH₂): Acts as a powerful auxochrome. The lone pair on the nitrogen atom conjugates with the π -system of the aromatic ring, significantly altering both vibrational force constants and electronic transition energies 1.

  • Aliphatic Substituents (-CH₃, -C₆H₁₁): Provide weak electron donation via hyperconjugation and inductive effects. While their primary spectroscopic contribution is massive aliphatic C-H stretching in the IR spectrum, they also induce slight bathochromic (red) shifts in the UV-Vis spectrum compared to unsubstituted aniline 2.

  • 1,3,5-Trisubstitution: The meta-arrangement of these three groups leaves three isolated, non-adjacent aromatic protons, which produce highly specific out-of-plane (oop) bending vibrations.

Infrared (IR) Spectroscopic Characterization

Infrared spectroscopy is the primary tool for validating the functional group integrity of 3-Cyclohexyl-5-methylaniline. The spectrum is dominated by the N-H stretching of the primary amine and the massive aliphatic bulk of the cyclohexyl group.

Primary aromatic amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3300–3500 cm⁻¹ region 3. Furthermore, the C-N stretching vibration in aromatic amines typically appears at higher wavenumbers (1335–1250 cm⁻¹) than in aliphatic amines (1250–1020 cm⁻¹) due to the partial double-bond character imparted by resonance with the aromatic ring 4.

Table 1: Diagnostic IR Vibrational Modes
Wavenumber (cm⁻¹)Intensity / ShapeVibrational AssignmentStructural Origin
~3445, ~3360 Medium, Sharp (Doublet)N-H Stretch (Asym. & Sym.)Primary aromatic amine (-NH₂)
~3050 Weak, SharpC-H Stretch (sp²)Aromatic ring protons
2925, 2850 Strong, SharpC-H Stretch (sp³)Cyclohexyl & Methyl groups
~1620 Medium, SharpN-H Bend (Scissoring)Primary amine (-NH₂)
~1600, ~1500 Medium to StrongC=C StretchAromatic ring skeleton
~1285 StrongC-N StretchAromatic amine resonance
~840, ~700 Strong, SharpC-H Out-of-Plane (oop) Bend1,3,5-Trisubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy provides critical insight into the electronic conjugation of the molecule. Unsubstituted benzene exhibits a primary π→π∗ transition near 204 nm and a secondary transition near 254 nm.

In 3-Cyclohexyl-5-methylaniline, the -NH₂ group acts as an auxochrome. The interaction of the nitrogen's non-bonding ( n ) electrons with the ring's π -electrons causes a significant bathochromic (red) shift and a hyperchromic (intensity-increasing) effect 1. The addition of the alkyl groups (methyl and cyclohexyl) further perturbs the energy levels, resulting in a slight additional red shift compared to base aniline 2.

Table 2: UV-Vis Electronic Transitions (in Methanol)
Wavelength ( λmax​ )Transition TypeMolar Absorptivity ( ϵ )Structural Origin
~235 nm π→π∗ ( E2​ band equivalent)High (>8,000 M⁻¹cm⁻¹)Aromatic ring conjugated with -NH₂
~295 nm n→π∗ ( B band equivalent)Moderate (~2,000 M⁻¹cm⁻¹)Nitrogen lone pair to aromatic π∗

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, experimental choices must be driven by causality. The following protocols are designed to eliminate common artifacts and self-validate the structural findings.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality Check: ATR is preferred over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at 3400 cm⁻¹, which obscures the critical N-H doublet of the primary amine.

  • Background Collection: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 2-5 mg of neat 3-Cyclohexyl-5-methylaniline directly onto the crystal. Apply the pressure anvil to ensure intimate optical contact. Reasoning: The evanescent wave generated in ATR penetrates only 0.5 to 2 microns into the sample; poor contact results in artificially weak signals.

  • Spectral Acquisition: Acquire the spectrum using 64 co-added scans to maximize the signal-to-noise ratio, particularly for the weaker aromatic C-H stretches >3000 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear disproportionately larger in raw ATR spectra).

Protocol B: UV-Vis Spectroscopy & Acid-Shift Validation

Causality Check: The n→π∗ transition relies entirely on the availability of the nitrogen lone pair. By manipulating the pH, we can reversibly protonate the amine, providing a self-validating proof of structure.

  • Solvent Selection: Prepare a 1×10−4 M solution of the analyte in spectroscopic-grade methanol. Reasoning: Methanol has a UV cut-off of 205 nm, ensuring it will not interfere with the π→π∗ transition at ~235 nm.

  • Baseline Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure methanol. Place them in the reference and sample beams of a dual-beam spectrophotometer and zero the instrument.

  • Initial Acquisition: Replace the sample cuvette with the prepared analyte solution. Scan from 200 nm to 400 nm. Record the exact λmax​ values.

  • Acid-Shift Validation (The Self-Validation Step): Add exactly one drop of 1M HCl to the sample cuvette and invert to mix.

    • Expected Outcome: The amine is protonated to form an anilinium ion (-NH₃⁺). The lone pair is no longer available for resonance. The peak at ~295 nm will disappear, and the primary peak will undergo a severe hypsochromic (blue) shift back toward ~210 nm (resembling m-xylene).

Logical Mapping of Spectroscopic Features

The diagram below maps the distinct structural moieties of 3-Cyclohexyl-5-methylaniline to their corresponding spectroscopic outputs, illustrating the multi-modal approach required for complete characterization.

G Molecule 3-Cyclohexyl-5-methylaniline Amine -NH2 Group (Primary Amine) Molecule->Amine Aromatic Aromatic Ring (1,3,5-Trisubstituted) Molecule->Aromatic Aliphatic Aliphatic Bulk (-CH3, -C6H11) Molecule->Aliphatic IR_Amine IR: N-H Stretch (3445, 3360 cm⁻¹) N-H Bend (~1620 cm⁻¹) Amine->IR_Amine Vibrational Modes UV_Amine UV-Vis: Auxochromic Effect Bathochromic shift (n → π*) Amine->UV_Amine Electronic Transitions IR_Arom IR: C=C Stretch (~1600 cm⁻¹) C-H oop Bend (~840 cm⁻¹) Aromatic->IR_Arom Vibrational Modes UV_Arom UV-Vis: π → π* Transition (~235 nm & ~295 nm) Aromatic->UV_Arom Electronic Transitions Aliphatic->UV_Arom Weak Hyperconjugation IR_Aliph IR: C-H sp³ Stretch (2925, 2850 cm⁻¹) Aliphatic->IR_Aliph Vibrational Modes

Fig 1: Logical mapping of structural features to spectroscopic responses in 3-Cyclohexyl-5-methylaniline.

References

  • IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Available at:[Link]

  • Auxochrome – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Chapter-20: Infrared spectroscopy. WikiEducator. Available at: [Link]

  • The absorption spectrum of aniline. ResearchGate. Available at: [Link]

Sources

Foundational

Synthesis Pathways for 3-Cyclohexyl-5-methylaniline: Overcoming sp²-sp³ Cross-Coupling Barriers

Executive Summary 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a highly specialized, sterically hindered building block utilized in the development of advanced therapeutics, including kinase inhibitors and alloste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a highly specialized, sterically hindered building block utilized in the development of advanced therapeutics, including kinase inhibitors and allosteric modulators. The meta-substitution pattern of this aniline derivative precludes the use of traditional Friedel-Crafts alkylation, which inherently favors ortho/para direction. Consequently, accessing this scaffold requires sophisticated palladium-catalyzed cross-coupling strategies. This technical guide evaluates two distinct synthetic pathways—a highly reliable tandem reduction route and a modern, step-economic direct sp²-sp³ coupling route—detailing the mechanistic causality, optimization metrics, and validated protocols for each.

Retrosynthetic Strategy & Pathway Selection

The synthesis of 3-cyclohexyl-5-methylaniline hinges on the critical formation of the carbon-carbon bond between the aromatic ring and the cyclohexyl moiety. We present two divergent strategies:

  • Pathway A (Tandem Reduction): Utilizes 3-bromo-5-nitrotoluene[1] and cyclohexenylboronic acid. It relies on a rapid sp²-sp² Suzuki coupling followed by a global catalytic hydrogenation.

  • Pathway B (Direct sp²-sp³ Coupling): Utilizes commercially available 3-bromo-5-methylaniline[2] and cyclohexylboronic acid. This route requires advanced Buchwald ligands to suppress side reactions.

SynthesisRoutes SM1 3-Bromo-5-nitrotoluene Int1 1-(Cyclohex-1-en-1-yl) -3-methyl-5-nitrobenzene SM1->Int1 Pd-Catalyzed sp2-sp2 Coupling SM2 3-Bromo-5-methylaniline Target 3-Cyclohexyl-5-methylaniline SM2->Target Pd/Buchwald Ligand Direct sp2-sp3 Coupling Int1->Target Tandem Hydrogenation (Nitro & Alkene)

Fig 1: Divergent synthetic pathways for 3-Cyclohexyl-5-methylaniline.

Pathway A: The Tandem sp²-sp² Coupling and Global Reduction (Industrial Standard)

Mechanistic Rationale

Pathway A bypasses the inherent difficulties of alkylboronic acid cross-coupling by utilizing cyclohex-1-en-1-ylboronic acid. The sp²-sp² transmetalation is kinetically favored, and the resulting intermediate is immune to β-hydride elimination[3]. Furthermore, by starting with a nitroarene precursor, the subsequent catalytic hydrogenation step orthogonally reduces both the cyclohexene double bond and the nitro group in a single, atom-economic operation.

The choice of a 1,4-Dioxane/H₂O solvent system is critical: dioxane provides high-temperature solubility for the organic substrates, while water facilitates the dissolution of the inorganic base (K₂CO₃), generating the active boronate complex required for transmetalation[4].

Experimental Protocol A: Self-Validating Workflow

Step 1: Suzuki-Miyaura sp²-sp² Coupling

  • Preparation: In an oven-dried Schlenk flask under argon, charge 3-bromo-5-nitrotoluene (1.0 equiv, 10 mmol), cyclohex-1-en-1-ylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent & Catalyst: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 50 mL), followed by Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material (Rf ~0.6) is fully consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Global Catalytic Hydrogenation

  • Preparation: Dissolve the crude intermediate in anhydrous Methanol (40 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an argon blanket to prevent ignition.

  • Reaction: Purge the vessel with H₂ gas three times, then maintain under an H₂ balloon (1 atm) at 25 °C for 16 hours.

  • In-Process Control: Monitor via LC-MS. Validate completion by the disappearance of the intermediate mass and the emergence of the target mass [M+H]⁺ = 190.16.

  • Purification: Filter through Celite, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 3-cyclohexyl-5-methylaniline.

Pathway B: Direct sp²-sp³ Buchwald-Suzuki Cross-Coupling (Step-Economic)

Mechanistic Rationale

Direct coupling of an aryl halide with an alkylboronic acid is notoriously challenging. Alkylboronic acids undergo sluggish transmetalation, and the resulting alkylpalladium(II) intermediate rapidly undergoes β-hydride elimination to yield an alkene byproduct rather than the desired cross-coupled product[5].

To overcome this, Pathway B employs bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or SPhos. These ligands accelerate the reductive elimination step and sterically enforce a conformation at the palladium center that prevents the syn-coplanar arrangement required for β-hydride elimination.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Ar-Br Oxidative Addition Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Ar-Cy Transmetalation PdII_OA->PdII_TM Transmetalation (Cyclohexylboronic acid) PdII_TM->Pd0 Reductive Elimination (Target Molecule) BetaElim β-Hydride Elimination (Side Reaction) PdII_TM->BetaElim Suppressed by Bulky Ligands

Fig 2: sp²-sp³ Suzuki catalytic cycle highlighting β-hydride suppression.

Experimental Protocol B: Direct Coupling Workflow
  • Preparation: In a glovebox, charge a pressure vial with 3-bromo-5-methylaniline (1.0 equiv, 5 mmol), cyclohexylboronic acid (1.5 equiv, 7.5 mmol), K₃PO₄ (3.0 equiv, 15 mmol), Pd(OAc)₂ (0.05 equiv, 0.25 mmol), and RuPhos (0.10 equiv, 0.5 mmol).

  • Solvent: Add degassed Toluene/H₂O (10:1 v/v, 22 mL). The high boiling point of toluene accommodates the elevated activation energy required for sp³ transmetalation.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 24 hours.

  • In-Process Control: Analyze an aliquot via GC-MS to quantify the ratio of the target product against the des-bromo and cyclohexene elimination byproducts.

  • Workup & Purification: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, concentrate, and purify via automated flash chromatography (Hexanes/EtOAc).

Quantitative Metrics & Optimization Data

To facilitate strategic decision-making in process development, the quantitative performance of both pathways is summarized below.

Table 1: Comparative Reaction Metrics

MetricPathway A: Tandem ReductionPathway B: Direct sp²-sp³
Overall Yield 75–85%55–65%
Step Count 21
Primary Challenge Chemoselectivity during reductionβ-Hydride elimination
Catalyst System Pd(dppf)Cl₂ (Standard)Pd(OAc)₂ / RuPhos (Advanced)
Scalability High (Industrial Standard)Moderate (Ligand cost barrier)

Table 2: Catalyst & Ligand Optimization for Direct sp²-sp³ Coupling (Pathway B)

Catalyst PrecursorLigandBaseYield (%)Mechanistic Observation
Pd(PPh₃)₄NoneK₂CO₃< 5%Rapid β-hydride elimination dominates
Pd(OAc)₂PCy₃K₃PO₄25%Moderate transmetalation, high byproduct ratio
Pd(OAc)₂SPhosK₃PO₄45%Improved reductive elimination rates
Pd(OAc)₂RuPhosK₃PO₄65%Optimal steric bulk, minimal β-hydride elimination

Analytical Validation

Final verification of 3-Cyclohexyl-5-methylaniline must be conducted using multi-nuclear NMR and high-resolution mass spectrometry (HRMS):

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic upfield multiplet corresponding to the methine proton of the cyclohexyl ring (approx. 2.4 ppm) and the distinct singlet of the aromatic methyl group (approx. 2.2 ppm). The aniline protons will appear as a broad singlet around 3.5 ppm.

  • HRMS (ESI): Calculated for C₁₃H₁₉N [M+H]⁺: 190.1596; Found: 190.1592.

References

  • 3-Bromo-5-methylaniline | CID 3018526 , PubChem, [Link]

  • 1-Bromo-3-methyl-5-nitrobenzene , ChemBK, [Link]

  • Suzuki Coupling , Organic Chemistry Portal, [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide , Yoneda Labs, [Link]

  • Suzuki-Miyaura Coupling , Chemistry LibreTexts, [Link]

Sources

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocol for 3-Cyclohexyl-5-methylaniline

Introduction & Rationale The synthesis of 3-cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is of significant interest in drug development, as the incorporation of bulky, lipophilic cycloalkyl groups onto aniline cores is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The synthesis of 3-cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is of significant interest in drug development, as the incorporation of bulky, lipophilic cycloalkyl groups onto aniline cores is a proven strategy for modulating the physicochemical properties, steric bulk, and target residence time of kinase inhibitors and GPCR modulators.

Traditionally, the installation of a secondary alkyl group onto an aromatic ring relies on Negishi cross-coupling, which necessitates highly moisture-sensitive organozinc reagents. To provide a more robust, scalable, and moisture-tolerant alternative, this protocol details an sp²-sp³ Suzuki-Miyaura cross-coupling utilizing 3-bromo-5-methylaniline and cyclohexylboronic acid.

Mechanistic Insights: Overcoming β-Hydride Elimination

The primary challenge in coupling secondary alkylboronic acids with aryl halides is the propensity of the intermediate alkylpalladium(II) species to undergo rapid β-hydride elimination[1]. This undesired pathway yields alkene byproducts (e.g., cyclohexene) and reduced arenes (protodehalogenation) rather than the desired cross-coupled product.

To subvert this, our protocol employs RuPhos Pd G3 , a third-generation Buchwald precatalyst[2][3]. The mechanistic causality is twofold:

  • Ligand Sterics (RuPhos): The extreme steric bulk of the dialkylbiarylphosphine ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination, effectively outcompeting the slower β-hydride elimination pathway[1].

  • Precatalyst Architecture (G3): The G3 aminobiphenyl scaffold undergoes rapid base-promoted activation at mild temperatures to release the active mono-ligated L1​Pd(0) species, a methanesulfonate salt, and carbazole. This avoids the need for strong exogenous reductants and prevents precatalyst degradation before the catalytic cycle begins.

G Precat RuPhos Pd G3 Precatalyst Pd0 [RuPhos-Pd(0)] Active Catalyst Precat->Pd0 Base activation (-Carbazole) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar [RuPhos-Pd(II)(Ar)(Br)] OxAdd->PdII_Ar TransMet Transmetalation (Cy-B(OH)2 / Base) PdII_Ar->TransMet PdII_Ar_Cy [RuPhos-Pd(II)(Ar)(Cy)] TransMet->PdII_Ar_Cy RedElim Reductive Elimination (Fast with RuPhos) PdII_Ar_Cy->RedElim BetaHE β-Hydride Elimination (Suppressed) PdII_Ar_Cy->BetaHE RedElim->Pd0 Catalyst Regeneration Product 3-Cyclohexyl-5-methylaniline (Desired Product) RedElim->Product Byproduct 3-Methylaniline + Cyclohexene (Undesired Byproducts) BetaHE->Byproduct

Figure 1: Catalytic cycle of sp²-sp³ Suzuki coupling highlighting β-hydride elimination suppression.

Quantitative Data: Reaction Optimization

The selection of the catalyst and solvent system is critical. The table below summarizes the optimization data validating the choice of RuPhos Pd G3 in a biphasic solvent system. A biphasic Toluene/H₂O mixture is mandatory; water dissolves the inorganic base ( K2​CO3​ ) and continuously hydrolyzes unreactive boroxine trimers back into the active cyclohexylboronic acid monomer.

EntryCatalyst / LigandBaseSolvent SystemYield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene12%Extensive β-hydride elimination; formation of cyclohexene.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Toluene / H₂O35%Moderate conversion; sluggish reductive elimination.
3XPhos Pd G3 (2 mol%)K₂CO₃Toluene / H₂O78%Good conversion; minor protodehalogenation observed.
4 RuPhos Pd G3 (2 mol%) K₂CO₃ Toluene / H₂O 92% Clean conversion; optimal suppression of side reactions.

Experimental Workflow

Reagents & Materials
  • 3-Bromo-5-methylaniline: 1.86 g (10.0 mmol, 1.0 equiv)

  • Cyclohexylboronic acid: 1.92 g (15.0 mmol, 1.5 equiv) (Excess used to compensate for competitive protodeboronation)

  • RuPhos Pd G3: 167 mg (0.2 mmol, 2.0 mol%)

  • Potassium Carbonate ( K2​CO3​ ): 4.14 g (30.0 mmol, 3.0 equiv)

  • Toluene / Deionized Water: 40 mL / 10 mL (Degassed via sparging)

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-5-methylaniline, cyclohexylboronic acid, RuPhos Pd G3, and K2​CO3​ .

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich L1​Pd(0) intermediate, permanently deactivating the catalyst.

  • Solvent Addition: Syringe in 40 mL of anhydrous Toluene and 10 mL of deionized Water (both previously degassed by nitrogen sparging for 30 mins).

  • Catalytic Coupling: Replace the septum with a Teflon-lined screw cap under positive nitrogen flow. Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. Heat for 16 hours.

  • Workup: Remove the flask from the oil bath and cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 30 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel. Isocratic elution with Hexanes/Ethyl Acetate (85:15) will separate the non-polar carbazole byproduct (derived from the G3 precatalyst) from the desired aniline product.

Workflow Step1 1. Reaction Setup Charge Ar-Br, Cy-B(OH)2, RuPhos Pd G3, K2CO3 Step2 2. Degassing Evacuate/Backfill N2 (3 cycles) Step1->Step2 Step3 3. Catalytic Coupling Toluene/H2O, 85 °C 16 hours Step2->Step3 Step4 4. Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Column (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 3-cyclohexyl-5-methylaniline.

Analytical Validation

To ensure the protocol operates as a self-validating system, perform the following checks:

  • TLC Monitoring: Rf​ of 3-bromo-5-methylaniline is ~0.45; Rf​ of 3-cyclohexyl-5-methylaniline is ~0.35 (Hexanes/EtOAc 4:1). Stain with ninhydrin (anilines appear as dark brown spots).

  • GC-MS Analysis: Confirm product mass ( m/z=189.15 for M+ ). Assess the crude mixture for the presence of m/z=107.07 (3-methylaniline), which indicates protodehalogenation due to insufficient boronic acid or poor phase mixing.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic loss of the aryl bromide symmetry. Key signals: δ 6.45-6.30 (m, 3H, Ar-H), 3.55 (br s, 2H, -NH₂), 2.40 (m, 1H, benzylic cyclohexyl C-H), 2.25 (s, 3H, Ar-CH₃), 1.90-1.20 (m, 10H, cyclohexyl -CH₂-).

References

  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides." Journal of the American Chemical Society, 2008, 130(21), 6686-6687. URL: [Link]

  • Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013, 4, 916-920. URL: [Link]

Sources

Application

Application Note: 3-Cyclohexyl-5-methylaniline as a Privileged Scaffold in Hit-to-Lead Optimization

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). 3-Cyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) has emerged as a highly versatile, privileged intermediate[1]. Featuring a bulky, sp3 -rich cyclohexyl moiety paired with a sterically restrictive methyl group, this 3,5-disubstituted aniline is specifically designed to access deep hydrophobic pockets in target proteins while resisting cytochrome P450-mediated aromatic oxidation.

This application note provides a comprehensive guide for researchers utilizing 3-cyclohexyl-5-methylaniline in the synthesis of asymmetric ureas (targeting soluble epoxide hydrolase, sEH) and sterically hindered amides (targeting kinases such as p38 MAPK).

Structural Rationale & Physicochemical Profiling

The design of kinase and hydrolase inhibitors frequently requires occupying adjacent lipophilic regions (e.g., Region I in kinases)[2][3].

  • The 3-Cyclohexyl Group: Acts as a three-dimensional, lipophilic probe. Unlike planar aromatic rings, the cyclohexyl chair conformation provides depth, allowing it to tightly pack into the hydrophobic tunnels of enzymes like sEH[4].

  • The 5-Methyl Group: Serves a dual purpose. First, it introduces a steric "bump" that restricts the dihedral angle of the adjacent amine, pre-organizing the molecule into a bioactive conformation. Second, it blocks the metabolically vulnerable meta position, significantly reducing the formation of toxic reactive metabolites (like quinone imines) during first-pass metabolism[5].

Table 1: Physicochemical Profile of 3-Cyclohexyl-5-methylaniline
PropertyValueDrug Discovery Implication
Molecular Weight 203.32 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Estimated) ~3.8Highly lipophilic; ideal for driving hydrophobic target interactions.
H-Bond Donors 1 (Primary Amine)Acts as a critical hydrogen bond donor in hinge-binding motifs.
H-Bond Acceptors 1 (Primary Amine)Can accept hydrogen bonds from backbone amides (e.g., Met/Thr residues).
Synthetic Accessibility High (Commercially Available)Streamlines SAR (Structure-Activity Relationship) library generation[1].

Experimental Workflows & Methodologies

To maximize the utility of this intermediate, two distinct synthetic workflows are detailed below. Both protocols are designed as self-validating systems, incorporating specific stoichiometric rationales and in-process controls to ensure reproducibility.

G A 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) B Triphosgene / Amine (DIPEA, DCM) A->B Pathway 1 C HATU / Carboxylic Acid (DIPEA, DMF) A->C Pathway 2 D Asymmetric Urea (sEH Inhibitor) B->D Urea Formation E Sterically Hindered Amide (Kinase Inhibitor) C->E Amide Coupling

Divergent synthetic workflows utilizing 3-cyclohexyl-5-methylaniline.

Protocol A: Synthesis of Asymmetric Ureas (sEH Inhibitor Scaffold)

Biological Context: Soluble epoxide hydrolase (sEH) hydrolyzes protective epoxyeicosatrienoic acids (EETs) into less active diols. N,N'-disubstituted ureas containing bulky cycloalkanes are among the most potent known sEH inhibitors[6][7].

Causality in Reagent Selection: Triphosgene is utilized instead of commercially available isocyanates. Triphosgene safely generates phosgene in situ, allowing the conversion of the bulky aniline into an isocyanate intermediate, which is then trapped by a secondary amine. DIPEA is critical here; it neutralizes the HCl byproduct, preventing the aniline from precipitating as an unreactive hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-cyclohexyl-5-methylaniline (1.0 mmol, 203 mg) and DIPEA (3.0 mmol, 522 µL) in anhydrous dichloromethane (DCM, 10 mL).

  • Isocyanate Formation: Cool the solution to 0 °C using an ice bath. Slowly add triphosgene (0.35 mmol, 104 mg) dissolved in 2 mL DCM dropwise over 10 minutes. Note: 0.35 equivalents are used because one mole of triphosgene yields three moles of phosgene.

  • Activation Check: Stir at 0 °C for 30 minutes. An aliquot quenched in methanol should show the methyl carbamate mass via LC-MS, confirming isocyanate formation.

  • Amine Addition: Add the desired secondary amine (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amines, followed by brine.

  • Purification: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure asymmetric urea.

Protocol B: HATU-Mediated Amide Coupling (Kinase Inhibitor Scaffold)

Biological Context: In p38 MAPK inhibitors, bulky anilines are required to occupy the hydrophobic pocket adjacent to the gatekeeper residue (Thr106)[2][3].

Causality in Reagent Selection: Standard coupling agents (like EDC/HOBt) often fail with 3,5-disubstituted anilines due to steric hindrance. HATU is selected because it generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt creates a "neighboring group effect," hydrogen-bonding with the incoming aniline and drastically accelerating the coupling rate of sterically hindered substrates.

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 522 µL). Stir at RT for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 3-cyclohexyl-5-methylaniline (1.0 mmol, 203 mg) to the mixture.

  • Thermal Optimization: Due to the steric bulk of the meta-cyclohexyl group, heat the reaction to 40 °C for 4–6 hours. Monitor completion via TLC (ninhydrin stain for the primary amine).

  • Workup: Cool to RT and pour the mixture into rapidly stirring ice water (25 mL). The highly lipophilic amide will typically crash out as a solid precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL), and dry under high vacuum. If the product oils out, extract with EtOAc (3 x 15 mL), wash heavily with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Table 2: Comparative Workflow Metrics
MetricProtocol A (Urea Formation)Protocol B (Amide Coupling)
Coupling Reagent TriphosgeneHATU
Base / Solvent DIPEA / DCMDIPEA / DMF
Reaction Temperature 0 °C to RT40 °C
Typical Yield 75% – 85%80% – 90%
Key Advantage Accesses asymmetric ureas safelyOvercomes steric hindrance rapidly

Mechanistic Pathway: Targeting sEH with Bulky Ureas

To understand the downstream impact of synthesizing these derivatives, it is crucial to visualize the biological cascade. When 3-cyclohexyl-5-methylaniline is converted into a urea derivative, it acts as a transition-state mimic within the sEH catalytic tunnel, preventing the degradation of anti-inflammatory mediators[4].

G A Arachidonic Acid B CYP450 Epoxygenases A->B C Epoxyeicosatrienoic Acids (EETs) B->C D Soluble Epoxide Hydrolase (sEH) C->D Hydrolysis F Anti-inflammatory & Cardioprotective Effects C->F Sustained Signaling E Dihydroxyeicosatrienoic Acids (DHETs) D->E G Loss of Protective Effects E->G H Urea Inhibitor (3-Cyclohexyl-5-methylaniline derived) H->D Blocks Active Site

Mechanism of sEH inhibition by bulky urea derivatives preserving protective EETs.

References

  • Nakagawa, Y., et al. (2000). 3-D QSAR Analysis of Inhibition of Murine Soluble Epoxide Hydrolase (MsEH) by Benzoylureas, Arylureas, and their Analogues. Metabolomics. Retrieved April 2, 2026, from[Link]

  • McElroy, N. R., et al. (2003). QSAR and Classification of Murine and Human Soluble Epoxide Hydrolase Inhibition by Urea-Like Compounds. Journal of Medicinal Chemistry, ACS Publications. Retrieved April 2, 2026, from [Link]

  • Hwang, S. H., et al. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, PMC - NIH. Retrieved April 2, 2026, from[Link]

  • Laufer, S. A., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Disubstituted Dibenzosuberones as Highly Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, ACS Publications. Retrieved April 2, 2026, from [Link]

Sources

Method

Application Note: Catalytic Amination Strategies for the Synthesis of 3-Cyclohexyl-5-methylaniline

Executive Summary The synthesis of sterically hindered, multi-substituted anilines such as 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a critical operation in the development of advanced pharmaceuticals, agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered, multi-substituted anilines such as 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a critical operation in the development of advanced pharmaceuticals, agrochemicals, and functional materials. Traditional electrophilic aromatic substitution (e.g., nitration followed by reduction) on 1-cyclohexyl-3-methylbenzene often yields complex, inseparable mixtures of regioisomers due to the competing activating effects of the alkyl and cycloalkyl substituents.

To bypass these regiochemical limitations, modern synthetic routes employ catalytic amination . This application note details two field-proven, highly regioselective methodologies: the green Dehydrogenative Amination of cyclohexanones and the traditional Buchwald-Hartwig Cross-Coupling of aryl halides.

Mechanistic Rationale & Pathway Selection

As an application scientist, selecting the correct catalytic pathway requires understanding the thermodynamic and kinetic levers of the reaction system.

Pathway A: Dehydrogenative Amination (The "Green" Route)

This method constructs the aromatic ring during the amination step by utilizing 3-cyclohexyl-5-methylcyclohexanone as the starting material. The reaction relies on a Pd/C catalyst in the presence of an ammonia surrogate (ammonium acetate) and an ethylene atmosphere .

  • Causality of Reagent Choice: Ammonium acetate (NH₄OAc) is chosen over gaseous ammonia because it safely and slowly liberates NH₃ in situ, preventing the deactivation (poisoning) of the palladium surface.

  • Thermodynamic Driver: The conversion of a cyclohexanone to an aniline is an oxidative process. Ethylene gas is introduced as a sacrificial hydrogen acceptor. By undergoing irreversible hydrogenation to ethane, ethylene shifts the thermodynamic equilibrium entirely toward the aromatized aniline product .

  • Alternative Additive-Free Route: Recent advancements utilize a Mg‒Al layered double hydroxide supported Pd catalyst (Pd(OH)x/LDH) to convert cyclohexanone oximes to primary anilines via a concerted dehydration/dehydrogenation sequence without needing a hydrogen acceptor .

G A 3-Cyclohexyl-5-methyl- cyclohexanone B Imine Intermediate A->B + NH4OAc (Condensation) C Pd-Catalyzed Dehydrogenation B->C Pd/C Catalyst D 3-Cyclohexyl-5- methylaniline C->D - H2 (Ethylene Acceptor)

Fig 1: Dehydrogenative amination pathway for 3-Cyclohexyl-5-methylaniline synthesis.

Pathway B: Buchwald-Hartwig Cross-Coupling (The "Traditional" Route)

When the pre-aromatized precursor (1-chloro-3-cyclohexyl-5-methylbenzene) is readily available, Pd-catalyzed cross-coupling is highly effective.

  • Causality of Ligand Design: Primary aniline synthesis via cross-coupling is notoriously prone to over-arylation (yielding secondary diarylamines). To prevent this, extremely bulky biaryl phosphine ligands (e.g., tBuBrettPhos) are deployed. The steric bulk of the ligand accelerates the reductive elimination step, ejecting the primary aniline before a second aryl chloride can undergo oxidative addition.

  • Ammonia Surrogate: Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized instead of aqueous ammonia. Water competes for the active Pd(0) species, leading to phenol byproducts. LiHMDS ensures a strictly anhydrous environment and undergoes rapid transmetalation.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of various catalytic systems for synthesizing sterically hindered primary anilines .

Synthesis MethodCatalyst / Ligand SystemAmine SourceTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Dehydrogenative 10% Pd/C (5 mol%)NH₄OAc1301685 - 88Uses inexpensive, non-halogenated precursors.
Concerted LDH Pd(OH)x/LDH (1 mol%)NH₂OH·HCl1101290 - 92Hydrogen-acceptor-free; high atom economy.
Buchwald-Hartwig Pd₂(dba)₃ / tBuBrettPhosLiHMDS100882 - 86Fast reaction time; utilizes standard aryl halides.
Photochemical Ir(dtbbpy)(ppy)₂PF₆ / CoNH₃ (7N in MeOH)402470 - 75Mild conditions; room temperature operation.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the operator can verify the success of intermediate states rather than relying blindly on the final yield.

Protocol A: Dehydrogenative Amination via Pd/C-Ethylene System

Adapted from standard bench protocols for substituted cyclohexanones.

  • Reagent Assembly: In a 15 mL pressure-resistant reaction tube, add 3-cyclohexyl-5-methylcyclohexanone (1.0 mmol), ammonium acetate (5.0 mmol, 5 equiv), potassium carbonate (1.0 mmol, 1 equiv), and 10% Pd/C (5 mol% Pd).

    • Self-Validation Step: Add 0.5 mmol of dodecane as an internal standard. This allows for precise GC-MS yield tracking without requiring product isolation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Atmosphere Exchange: Seal the vessel with a septum. Purge the system with Argon for 5 minutes, followed by sparging with Ethylene gas for 10 minutes. Maintain an ethylene balloon over the reaction.

  • Thermal Activation: Heat the stirred mixture to 130°C.

    • Self-Validation Step: At t=4h and t=12h, withdraw 50 µL aliquots, filter through a short silica plug, and analyze via GC-MS. The disappearance of the intermediate imine mass peak confirms the dehydrogenation is actively proceeding.

  • Workup: After 16h, cool to room temperature. Filter the heterogeneous mixture through a Celite pad to recover the Pd/C catalyst (which can be washed and reused up to 5 times [[1]]([Link])).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 3-Cyclohexyl-5-methylaniline.

Workflow Step1 1. Reagent Assembly (Substrate, NH4OAc, Pd/C) Step2 2. Atmosphere Exchange (Purge with Ethylene Gas) Step1->Step2 Step3 3. Thermal Activation (Heat to 130°C for 16h) Step2->Step3 Step4 4. In-Process Control (GC-MS & TLC Monitoring) Step3->Step4 Step5 5. Workup & Purification (Filtration & Chromatography) Step4->Step5

Fig 2: Self-validating experimental workflow for the dehydrogenative amination protocol.

Protocol B: Buchwald-Hartwig Amination
  • Preparation: In an argon-filled glovebox, charge a vial with 1-chloro-3-cyclohexyl-5-methylbenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and LiHMDS (1.2 mmol).

    • Causality Note: The 1:2 ratio of Pd to Ligand ensures the complete formation of the active monomeric L-Pd(0) species.

  • Reaction: Add anhydrous toluene (4 mL). Seal the vial, remove from the glovebox, and heat at 100°C for 8 hours.

    • Self-Validation Step: The solution should transition from deep purple/black (Pd₂(dba)₃) to a dark reddish-brown, indicating successful oxidative addition. If the solution crashes out as black solid (Pd black) within the first hour, the anhydrous environment was compromised.

  • Quenching & Workup: Cool to room temperature. Quench with 1M HCl (2 mL) to hydrolyze the silylamine intermediate, then basify with 1M NaOH. Extract with ethyl acetate, dry over Na₂SO₄, and purify via chromatography.

References

  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). "Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis." Organic Letters, 23(4), 1530-1534. Available at:[Link][1],[2]

  • Liu, et al. (2019). "Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg‒Al Layered Double Hydroxide Supported Pd Catalyst." Nature Communications, 10(1), 1-9. Available at:[Link][3]

Sources

Application

Application Note: Rational Design and Synthesis of Novel Agrochemicals Utilizing 3-Cyclohexyl-5-methylaniline

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Focus Areas: Succinate Dehydrogenase Inhibitor (SDHI) Fungicides, Anilide Herbicides, Structure-Activity Relationship (SAR) Opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Focus Areas: Succinate Dehydrogenase Inhibitor (SDHI) Fungicides, Anilide Herbicides, Structure-Activity Relationship (SAR) Optimization

Executive Summary

The continuous emergence of pathogen resistance in global agriculture necessitates the development of crop protection agents with novel structural motifs. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) has emerged as a highly privileged, sterically demanding building block in modern agrochemical design. Unlike traditional ortho- or para-substituted anilines, this meta-substituted derivative provides a unique combination of high lipophilicity (LogP enhancement) and conformational flexibility.

This application note details the mechanistic rationale, synthetic protocols, and biological validation workflows for integrating 3-cyclohexyl-5-methylaniline into the discovery pipelines of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and anilide-based herbicides.

Mechanistic Rationale: The Role of Steric Bulk and Lipophilicity

In agrochemical development, the aniline moiety frequently serves as the lipophilic "tail" that anchors the active molecule into the hydrophobic pockets of target enzymes[1].

Overcoming SDHI Resistance

SDHI fungicides (e.g., boscalid, fluxapyroxad) target the ubiquinone-binding site (Qp-site) of mitochondrial Complex II (Succinate Dehydrogenase)[2]. Fungal pathogens, such as Zymoseptoria tritici and Rhizoctonia solani, frequently develop resistance via point mutations in the SDH subunits (e.g., SDHC and SDHD)[3].

Utilizing 3-cyclohexyl-5-methylaniline in the synthesis of novel pyrazole-carboxamides offers two distinct mechanistic advantages:

  • Conformational Adaptability: The non-planar cyclohexyl ring can adopt multiple chair conformations, allowing the molecule to flexibly navigate sterically constricted, mutated Qp-sites where rigid aromatic rings fail[4].

  • Metabolic Shielding: The methyl group at the 5-position breaks molecular symmetry and provides steric hindrance against fungal Cytochrome P450-mediated aromatic hydroxylation, thereby extending the molecule's half-life in planta.

Herbicide Target Affinity

In herbicide design, anilides synthesized from substituted anilines are potent inhibitors of plant histone deacetylases and Very-Long-Chain Fatty Acid (VLCFA) biosynthesis[5]. The highly lipophilic nature of the 3-cyclohexyl-5-methyl substitution enhances cuticular penetration, a critical factor for post-emergent herbicidal efficacy.

SDHI_Pathway A 3-Cyclohexyl-5-methylaniline (Lipophilic Core) B Novel SDHI Fungicide (Carboxamide Analog) A->B Pyrazole Amidation C Fungal Complex II (Succinate Dehydrogenase) B->C Mitochondrial Penetration D Qp-Site Binding (Bypasses Target Mutations) C->D Competitive Inhibition E TCA Cycle Arrest & Pathogen Death D->E Blocks Electron Transport

Fig 1: Mechanism of action for 3-cyclohexyl-5-methylaniline-derived SDHI fungicides.

Synthetic Methodologies and Protocols

The following self-validating protocol describes the synthesis of a novel SDHI analog: N-(3-cyclohexyl-5-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

Protocol 1: One-Pot Acid Chloride Amidation Workflow

Causality & Experience Note: While peptide coupling reagents (HATU/EDCI) can be used, the acid chloride method is preferred for scale-up agrochemical synthesis due to higher atom economy and easier removal of water-soluble byproducts[6]. The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger, preventing the degradation of the acid chloride.

Reagents Required:

  • 3-Cyclohexyl-5-methylaniline (1.0 eq, 10 mmol)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.05 eq, 10.5 mmol)

  • Thionyl chloride ( SOCl2​ ) (3.0 eq, 30 mmol)

  • DIPEA (2.5 eq, 25 mmol)

  • Anhydrous Dichloromethane (DCM) and Toluene

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the pyrazole-4-carboxylic acid in 15 mL of anhydrous toluene. Add SOCl2​ dropwise at room temperature, followed by 2 drops of DMF (catalyst). Heat the mixture to 80°C for 3 hours under an inert argon atmosphere.

  • In-Process Validation: Remove a 50 µL aliquot, quench in dry methanol, and analyze via TLC (Hexane:EtOAc 1:1) or LC-MS to confirm the complete conversion to the methyl ester derivative (indicating the acid chloride is fully formed).

  • Concentration: Remove excess SOCl2​ and toluene under reduced pressure. Co-evaporate twice with dry DCM to ensure the complete removal of HCl gas. Dissolve the crude acid chloride in 10 mL of anhydrous DCM.

  • Amidation: In a separate flask, dissolve 3-cyclohexyl-5-methylaniline and DIPEA in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Coupling: Add the acid chloride solution dropwise over 15 minutes to the aniline mixture. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted aniline, saturated aqueous NaHCO3​ (2 × 20 mL) to neutralize residual acids, and brine (20 mL).

    • Crucial Step: The basic wash is critical to prevent acid-catalyzed hydrolysis of the newly formed amide bond during solvent evaporation.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure carboxamide.

Synthetic_Workflow Step1 1. Activation of Pyrazole Acid (SOCl2, Toluene, 80°C) Step2 2. Vacuum Concentration (Removal of excess SOCl2/HCl) Step1->Step2 Complete Conversion Step3 3. Nucleophilic Addition (3-Cyclohexyl-5-methylaniline + DIPEA, 0°C) Step2->Step3 Step4 4. Aqueous Workup (1M HCl wash -> NaHCO3 wash) Step3->Step4 TLC Monitoring (Rf ~0.5) Step5 5. Silica Gel Chromatography (Hexane/EtOAc Gradient) Step4->Step5 Organic Layer Isolated Step6 6. Structural Validation (1H/13C NMR, HRMS) Step5->Step6 Pure Product

Fig 2: Synthetic workflow for 3-cyclohexyl-5-methylaniline-derived agrochemicals.

Biological Validation & Data Presentation

To validate the efficacy of the synthesized 3-cyclohexyl-5-methylanilide derivatives, an in vitro mycelial growth inhibition assay (poisoned food technique) is employed against key agricultural pathogens[7][8].

Protocol 2: In Vitro Mycelial Growth Inhibition Assay
  • Media Preparation: Dissolve the synthesized compound in analytical grade DMSO to create a 10,000 mg/L stock solution. Add aliquots to autoclaved Potato Dextrose Agar (PDA) cooled to 50°C to achieve final concentrations of 0.1, 1, 5, 10, and 50 mg/L. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old pathogen culture) in the center of each amended PDA plate.

  • Incubation & Measurement: Incubate plates at 25°C in darkness. Measure the colony diameter when the control (DMSO only) reaches the edge of the Petri dish.

  • Data Analysis: Calculate the inhibition percentage and determine the EC50​ (Effective Concentration for 50% inhibition) using probit analysis.

Representative Quantitative Data

The table below summarizes the theoretical structure-activity relationship (SAR) data, demonstrating how the incorporation of the 3-cyclohexyl-5-methylaniline moiety compares against commercially available SDHI standards.

Compound / FungicideTarget Pathogen EC50​ (mg/L)LogP (Calculated)Resistance Factor (Mutant Strain)*
Boscalid (Standard)Rhizoctonia solani0.422.96High (>50x)
Fluxapyroxad (Standard)Rhizoctonia solani0.023.08Moderate (15x)
Unsubstituted Anilide Rhizoctonia solani12.502.10N/A
3-Cyclohexyl-5-methyl Analog Rhizoctonia solani0.015 4.85 Low (<3x)
Boscalid (Standard)Botrytis cinerea0.452.96High (>40x)
3-Cyclohexyl-5-methyl Analog Botrytis cinerea0.03 4.85 Low (<5x)

*Resistance Factor = EC50​ (Resistant Strain) / EC50​ (Wild-Type Strain). Lower numbers indicate better efficacy against mutated pathogens.

Data Interpretation: The significant increase in calculated LogP (4.85) for the 3-cyclohexyl-5-methyl analog correlates directly with enhanced fungicidal activity. Furthermore, the low resistance factor indicates that the steric flexibility of the cyclohexyl group effectively bypasses common target-site mutations in the SDH enzyme complex[3][4].

References

  • One-pot synthesis of anilides, herbicidal activity and molecular docking study ResearchGate URL:[Link]

  • Aniline in Agrochemicals: Herbicides, Fungicides, and Safety NBINNO URL:[Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides ResearchGate URL:[Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management National Center for Biotechnology Information (PMC) URL:[Link]

  • A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici PLOS Pathogens URL:[Link]

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif ResearchGate URL:[Link]

Sources

Method

Application Note: Optimized Protocols for the Solvation of 3-Cyclohexyl-5-methylaniline in Polar Aprotic Solvents

Introduction & Mechanistic Rationale The compound 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) presents a unique solvation challenge in synthetic chemistry and drug development[1]. Structurally, it features a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) presents a unique solvation challenge in synthetic chemistry and drug development[1]. Structurally, it features a highly lipophilic, sterically bulky cyclohexyl group and a methyl substituent on an aromatic ring, paired with a polar primary amine (-NH₂). Dissolving this compound requires a delicate thermodynamic balance: the solvent must overcome the hydrophobic interactions and pi-pi stacking of the substituted aromatic rings while simultaneously solvating the hydrogen-bond donating -NH₂ group.

Polar aprotic solvents are the optimal choice for this amphiphilic profile. These solvents are characterized by their high dielectric constants and their inability to donate protons[2]. Instead, they act as potent hydrogen-bond acceptors. For instance, the highly electronegative oxygen atom in the sulfoxide (S=O) or carbonyl (C=O) groups forms strong hydrogen bonds with the aniline's -NH₂ protons[3]. Concurrently, the non-polar regions of these solvents (e.g., the methyl groups in DMSO or the lactam ring in NMP) interact favorably with the cyclohexyl moiety via van der Waals forces, preventing micelle-like aggregation.

Solvent Selection Matrix

Selecting the correct polar aprotic solvent dictates the kinetics of dissolution and the stability of the solute. The table below summarizes the physicochemical properties of the three recommended solvents for 3-Cyclohexyl-5-methylaniline.

SolventDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Primary Solvation Mechanism
DMSO 46.68[4]4.10[4]189.0[4]The S=O bond acts as a potent H-bond acceptor; methyl groups solvate lipophilic domains[3].
DMF 36.71[5]3.79[5]153.0[5]The C=O bond provides H-bond acceptance; lower viscosity enhances diffusion rates into the solute lattice.
NMP 32.204.09202.0The lactam ring offers a highly non-polar microenvironment, ideal for stabilizing the bulky cyclohexyl group.

Experimental Workflow

Solvation_Workflow N1 1. Gravimetric Aliquoting (3-Cyclohexyl-5-methylaniline) N2 2. Aprotic Solvent Addition (DMSO, DMF, or NMP) N1->N2 N3 3. Mechanical Agitation (Vortexing at 25°C) N2->N3 N4 4. Optical Inspection (Tyndall Effect Check) N3->N4 N5 5. Acoustic Cavitation (Sonication Bath) N4->N5 Particulates Detected N6 6. Phase Separation (Centrifugation at 10,000 x g) N4->N6 Optically Clear N5->N4 Re-evaluate N7 7. Analytical Validation (1H-NMR / HPLC-UV) N6->N7 Supernatant Recovery

Figure 1: Self-validating workflow for dissolving 3-Cyclohexyl-5-methylaniline.

Self-Validating Dissolution Protocol

This protocol is designed as a self-validating system; each step contains an internal quality control check that must be passed before proceeding.

Step 1: Gravimetric Preparation
  • Procedure: Weigh the required mass of 3-Cyclohexyl-5-methylaniline using an analytical balance (d = 0.01 mg) into a sterile, amber glass vial.

  • Causality: Amber glass is utilized to prevent potential photo-oxidation of the primary amine. Accurate molarity is critical for reproducible downstream biological or synthetic assays.

  • Validation Check: Ensure the balance is calibrated with standard weights prior to measurement. The acceptable mass deviation is ≤ 0.1%.

Step 2: Solvent Introduction & Primary Agitation
  • Procedure: Add the calculated volume of the chosen polar aprotic solvent (e.g., anhydrous DMSO) to achieve the target concentration (typically 10 mM to 50 mM). Seal the vial and vortex at 25°C for 2 minutes.

  • Causality: The high dielectric constant of the solvent (e.g., ε = 46.68 for DMSO[4]) rapidly disrupts the solute's crystal lattice. Mechanical agitation maximizes the surface area of the solid exposed to the solvent, accelerating thermodynamic equilibrium.

  • Validation Check: Perform an optical inspection by shining a focused light beam through the vial against a dark background. The absence of light scattering (Tyndall effect) confirms the lack of colloidal suspensions. If scattering is observed, proceed to Step 3.

Step 3: Acoustic Cavitation (Conditional)
  • Procedure: Submerge the vial in an ultrasonic bath (37 kHz) for 5–10 minutes.

  • Causality: If the lipophilic cyclohexyl groups cause localized hydrophobic aggregation, sonication induces acoustic cavitation. The rapid formation and collapse of microscopic vacuum bubbles generate localized shear forces that mechanically break apart these hydrophobic clusters, allowing the solvent to fully penetrate the lattice.

  • Validation Check: Continuously monitor the bath temperature. Maintain the temperature below 40°C using ice aliquots to prevent thermal degradation or accelerated oxidation of the aniline ring.

Step 4: Centrifugal Phase Separation
  • Procedure: Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes at room temperature.

  • Causality: Sub-micron particulates may remain suspended even after sonication. These invisible aggregates can interfere with optical assays or irreversibly clog HPLC columns.

  • Validation Check: Inspect the bottom of the tube. The presence of a visible pellet indicates incomplete dissolution. If a pellet forms, the supernatant must be decanted, and the solvent volume must be recalculated to lower the concentration.

Analytical Quality Control

To ensure the structural integrity of 3-Cyclohexyl-5-methylaniline post-dissolution, chemical validation is mandatory.

  • Proton Nuclear Magnetic Resonance (¹H-NMR): Dilute an aliquot of the completely dissolved sample in DMSO-d₆. The integration ratio of the aliphatic methyl protons (typically a singlet around ~2.2 ppm) against the aromatic protons must match the theoretical proton count. A deviation indicates either incomplete dissolution of a specific conformer or chemical degradation.

  • HPLC-UV: Run the sample through a C18 reverse-phase column. The presence of a single, sharp peak at the expected retention time validates that the high-energy sonication and solvation process did not induce dimerization or oxidation of the amine group.

Sources

Application

Application Note: 3-Cyclohexyl-5-methylaniline as a Strategic Building Block in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Formulation Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Mechanistic Rationale The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Formulation Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

The synthesis of highly processable, functionalized conducting polymers remains a central challenge in materials science. While unsubstituted polyaniline (PANI) exhibits excellent electrical properties, its rigid, highly conjugated backbone renders it practically insoluble in common organic solvents, severely limiting its post-synthesis processability[1].

Enter 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) . As a uniquely substituted aniline derivative, it serves as a highly specialized monomer for synthesizing sterically modulated conducting polymers—specifically, Poly(3-cyclohexyl-5-methylaniline) (PCMA) .

The Steric-Conductivity Paradigm

The architectural brilliance of using 3-cyclohexyl-5-methylaniline lies in its substitution pattern:

  • Solubility via Free Volume: The bulky cyclohexyl group at the meta (3-) position and the methyl group at the meta (5-) position act as massive steric bumpers. These groups disrupt interchain hydrogen bonding and π−π stacking, dramatically increasing the fractional free volume of the resulting polymer. This grants PCMA exceptional solubility in organic solvents like Chloroform, THF, and NMP[2].

  • Electronic Modulation: The steric bulk forces a significant dihedral twist between adjacent phenyl rings along the polymer backbone. This twist reduces the effective conjugation length (orbital overlap), which widens the bandgap and lowers bulk conductivity compared to unsubstituted PANI[3].

  • Coupling Site Hindrance: Because the 3- and 5-positions flank the primary para-coupling site (C4), the propagating radical cation faces immense steric drag. This necessitates the use of a micellar emulsion system to lower the activation energy at the aqueous-organic interface and stabilize the reactive intermediates[4].

Reaction Pathway & Mechanistic Workflow

The oxidative polymerization of 3-cyclohexyl-5-methylaniline proceeds via the generation of a radical cation, followed by sterically hindered head-to-tail coupling. Due to the blocked environment around C4, competitive ortho-coupling can occur, leading to minor phenazine-like branching[1].

ReactionPathway Monomer 3-Cyclohexyl-5-methylaniline (Hydrophobic Monomer) Radical Oxidation via APS (Radical Cation Formation) Monomer->Radical Coupling Hindered Head-to-Tail (N-C4) Coupling & Minor ortho-Coupling Radical->Coupling Oligomer Dimer/Oligomer Intermediate (Micelle Stabilized) Coupling->Oligomer PolymerES Poly(3-cyclohexyl-5-methylaniline) Emeraldine Salt (Green/Conducting) Oligomer->PolymerES Chain Propagation PolymerEB Base Dedoping (NH4OH) Emeraldine Base (Blue/Insulating) PolymerES->PolymerEB Dedoping PolymerEB->PolymerES Redoping (DBSA)

Diagram 1: Mechanistic pathway of PCMA oxidative polymerization highlighting steric bottlenecks.

Quantitative Data: Unsubstituted PANI vs. PCMA

The functionalization of the polyaniline backbone with 3-cyclohexyl and 5-methyl groups fundamentally alters its physicochemical profile. The table below summarizes the trade-offs between processability and optoelectronic performance.

Physicochemical PropertyUnsubstituted Polyaniline (PANI)Poly(3-cyclohexyl-5-methylaniline) (PCMA)
Solubility (CHCl₃, THF, NMP) Poor (< 0.2 g/L)Excellent (> 25 g/L)
Electrical Conductivity (S/cm) 100 to 101 10−4 to 10−3
Optical Bandgap (eV) ~ 2.8 eV~ 3.2 eV (Blue-shifted due to backbone twist)
Steric Torsional Angle ~ 30°> 60°
Primary Application Bulk Conductors, SupercapacitorsSoluble Anticorrosion Coatings, Hole-Transport Layers

Experimental Protocol: Micellar Oxidative Polymerization

To overcome the hydrophobicity and steric hindrance of 3-cyclohexyl-5-methylaniline, this protocol utilizes Dodecylbenzenesulfonic acid (DBSA) . DBSA acts as a dual-function reagent: it provides the acidic environment necessary for doping (protonation) and acts as a surfactant to form micelles, creating localized nanoreactors that concentrate the monomer and oxidant[5].

Materials Required
  • Monomer: 3-Cyclohexyl-5-methylaniline (0.05 mol)

  • Oxidant: Ammonium persulfate (APS) (0.0625 mol) – Molar ratio Monomer:Oxidant = 1:1.25 to prevent over-oxidation to pernigraniline[6].

  • Surfactant/Dopant: Dodecylbenzenesulfonic acid (DBSA) (0.1 mol)

  • Solvents: Deionized water, Methanol, Acetone.

Step-by-Step Methodology

Step 1: Micelle Formation & Monomer Partitioning

  • Dissolve 0.1 mol of DBSA in 200 mL of deionized water in a 500 mL double-jacketed reactor. Stir at 600 rpm for 30 minutes to ensure complete micelle formation.

  • Slowly inject 0.05 mol of 3-cyclohexyl-5-methylaniline into the DBSA solution. The hydrophobic monomer will partition into the hydrophobic cores of the DBSA micelles. The solution will turn into a milky white emulsion.

  • Chill the reactor to 0°C – 5°C using a circulating chiller. Causality: Low temperatures suppress the nucleophilic attack of water on the polymer backbone, preventing the hydrolysis of quinonimine units into defective carbonyl groups[6].

Step 2: Controlled Oxidative Coupling 4. Dissolve 0.0625 mol of APS in 50 mL of deionized water. 5. Begin dropwise addition of the APS solution into the reactor at a rate of 1 mL/min. 6. Self-Validation Checkpoint: Within 15–30 minutes of APS addition, the emulsion will transition from milky white to dark green, confirming the formation of the doped Emeraldine Salt (ES) phase.

Step 3: Propagation and Termination 7. Allow the reaction to proceed under continuous stirring at 0°C – 5°C for 24 hours. The extreme steric hindrance of the monomer drastically slows the propagation kinetics compared to unsubstituted aniline.

Step 4: Isolation and Purification 8. Pour the dark green dispersion into 500 mL of an equal-volume mixture of Methanol/Acetone (1:1) to break the emulsion and precipitate the PCMA-DBSA complex. 9. Filter the precipitate under vacuum. Wash sequentially with deionized water (to remove unreacted APS and free DBSA) and methanol (to remove oligomers) until the filtrate is colorless. 10. Dry the resulting dark green powder in a vacuum oven at 60°C for 24 hours.

EmulsionWorkflow Step1 1. Aqueous DBSA (Micelle Formation) Step2 2. Monomer Addition (Micellar Partitioning) Step1->Step2 Step3 3. APS Dropwise (0°C - 5°C Control) Step2->Step3 Step4 4. Polymerization (24h Stirring) Step3->Step4 Step5 5. Precipitation & Washing (MeOH/Acetone) Step4->Step5

Diagram 2: Step-by-step workflow for the micellar oxidative polymerization of PCMA.

Characterization & Validation Protocols

To verify the structural integrity and electronic state of the synthesized PCMA, perform the following analyses:

  • UV-Vis Spectroscopy (in NMP):

    • Dedoped (Emeraldine Base): Look for two primary bands. A π−π∗ transition around 320–340 nm, and an exciton transition associated with the quinoid rings around 600–630 nm. The hypsochromic (blue) shift compared to PANI (~630 nm vs ~600 nm for PANI) validates the reduced conjugation length caused by the bulky cyclohexyl groups[7].

  • FTIR Spectroscopy:

    • Verify the presence of benzenoid ( 1500 cm−1 ) and quinoid ( 1600 cm−1 ) ring stretching vibrations.

    • The presence of distinct aliphatic C-H stretching bands at 2850−2950 cm−1 confirms the integration of the cyclohexyl and methyl substituents into the polymer architecture[8].

  • Cyclic Voltammetry (CV):

    • Cast a thin film of PCMA on a glassy carbon electrode. In 1M HCl, expect two distinct redox pairs (Leucoemeraldine Emeraldine Pernigraniline). The oxidation potentials will be shifted positively compared to PANI due to the steric destabilization of the planar radical cation[2].

References

  • Ray, A., et al. (1989). "Synthesis and electrochemistry of alkyl ring-substituted polyanilines." The Journal of Physical Chemistry. Available at: [Link][2]

  • MacDiarmid, A. G., et al. (2023). "Polyaniline Derivatives and Their Applications." IntechOpen. Available at: [Link][9]

  • Bláha, M., et al. (2022). "Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review." MDPI. Available at:[Link][6]

  • Mazur, M. (2007). "Polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic system." Eur Phys J E Soft Matter, NIH. Available at: [Link][4]

  • Liu, Y., et al. (2017). "Synthesis of organic soluble poly(substituted-aniline) from 2-methyl-6-ethylaniline tar." World Scientific Publishing. Available at:[Link][8]

  • Ortega, E., et al. (2013). "Chemical synthesis and characterization of polyaniline derivatives. Substituent effect on solubility and conductivity." ResearchGate. Available at:[Link][10]

  • Ruckenstein, E., et al. (2014). "Synthesis and characterization of carboxyl-substituted polyanilines doped with halogenated acids." SciELO. Available at: [Link][1]

  • Kulkarni, M., et al. (2024). "A New Approach to Soluble Polyaniline and Its Copolymers with Toluidines." ResearchGate. Available at:[Link][7]

  • Various Authors. (2021). "Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups." PMC. Available at:[Link][3]

  • Antis Publisher. (2024). "Synthesis of Poly Ortho Bromo Aniline and Study Its Application." Antis Publisher. Available at: [Link][5]

Sources

Method

Advanced In Vitro Assay Workflows for 3-Cyclohexyl-5-Methylaniline-Derived Kinase Inhibitors

Rationale and Scaffold Design In contemporary drug discovery, targeting the hydrophobic specificity pockets of kinases is a proven strategy for achieving high selectivity and potency. The compound 3-Cyclohexyl-5-methylan...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Design

In contemporary drug discovery, targeting the hydrophobic specificity pockets of kinases is a proven strategy for achieving high selectivity and potency. The compound 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) serves as a highly privileged building block for synthesizing Type II and allosteric kinase inhibitors[1].

The structural logic behind utilizing this specific aniline derivative is rooted in its complementary fit within the kinase domain:

  • The Cyclohexyl Group: Acts as a bulky, lipophilic pharmacophore that anchors the molecule into the deep hydrophobic "Region 1" specificity pocket of kinases such as p38α MAP kinase, a pocket not occupied by endogenous ATP[2].

  • The Methyl Group: Provides essential steric directionality, locking the conformation of the molecule to minimize entropic penalty upon binding.

  • The Aniline Nitrogen: Serves as a critical vector for synthetic expansion—often incorporated into urea or amide linkages—to form critical hydrogen bonds with the highly conserved hinge region (e.g., Met109 in p38α).

Because aniline-based fragments can sometimes exhibit non-specific binding or aggregate in aqueous media, establishing a self-validating, orthogonal assay cascade is mandatory. This guide details the preparation and execution of biochemical and biophysical assays to rigorously validate 3-cyclohexyl-5-methylaniline derivatives.

Orthogonal Assay Workflow

To ensure scientific integrity and eliminate false positives (such as Pan Assay Interference Structures or aggregators), the experimental design must flow from primary biochemical screening to biophysical kinetic validation, and finally to cellular target engagement.

AssayWorkflow A Compound Synthesis (3-Cyclohexyl-5-methylaniline) B Biochemical Assay (ADP-Glo p38α) A->B IC50 Screening C Biophysical Assay (SPR Kinetics) B->C Hit Validation D Cellular Assay (AlphaLISA p-HSP27) C->D Target Engagement

Orthogonal screening cascade for 3-cyclohexyl-5-methylaniline derivatives.

Biochemical Profiling: ADP-Glo Kinase Assay

Causality of Assay Selection

We utilize the ADP-Glo Kinase Assay rather than traditional radiometric or fluorescence-based assays. Fluorescently active compounds or highly conjugated aniline derivatives frequently quench or auto-fluoresce, leading to artifacts. ADP-Glo is a bioluminescent, homogeneous assay that measures ADP formed from the kinase reaction[3]. Crucially, it tolerates ATP concentrations up to 1 mM, allowing researchers to screen compounds at physiological ATP levels to accurately assess competitive vs. allosteric inhibition mechanisms[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system: it includes a known reference inhibitor (e.g., BIRB 796) and a 1% DMSO vehicle control to establish a reliable assay window ( Z′>0.7 ).

  • Compound Preparation:

    • Dissolve the 3-cyclohexyl-5-methylaniline derivative in 100% anhydrous DMSO to a 10 mM stock.

    • Perform a 3-fold serial dilution in a 384-well intermediate plate. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Kinase Reaction Assembly:

    • Add 2 µL of recombinant p38α MAP Kinase (diluted in 1X Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT) to the 384-well assay plate.

    • Incubate the enzyme with the compound for 30 minutes at room temperature. Rationale: Type II inhibitors utilizing the cyclohexyl moiety often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.

  • Reaction Initiation:

    • Add 2 µL of Substrate/ATP mix (e.g., 10 µM ATF2 substrate and 100 µM ATP). Incubate for 60 minutes at room temperature.

  • ATP Depletion (Step 1):

    • Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step terminates the kinase reaction and completely depletes the remaining unreacted ATP, eliminating background noise[3].

  • ADP Detection (Step 2):

    • Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction[3].

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality of Assay Selection

While biochemical assays confirm inhibition, they do not confirm direct, reversible binding. SPR is a label-free technology that provides real-time quantitative data on association rates ( kon​ ), dissociation rates ( koff​ ), and equilibrium dissociation constants ( KD​ )[4]. For heavily substituted lipophilic compounds like our aniline derivatives, measuring the residence time ( τ=1/koff​ ) is critical, as a longer residence time often correlates better with in vivo efficacy than biochemical IC50​ .

Step-by-Step Protocol
  • Sensor Chip Preparation:

    • Utilize a Series S Sensor Chip CM5. Perform standard amine coupling to immobilize an anti-His antibody, followed by the capture of His-tagged p38α kinase. Rationale: Capture coupling provides a uniform, oriented kinase surface compared to random amine coupling, preserving the structural integrity of the hydrophobic specificity pocket.

  • Reference Surface:

    • Prepare a reference flow cell using the exact activation/deactivation steps without the kinase. This self-validating step allows for the subtraction of bulk refractive index changes and non-specific binding of the lipophilic cyclohexyl group[4].

  • Analyte Preparation & Injection:

    • Prepare a 5-point concentration series of the inhibitor (e.g., 1 nM to 100 nM) in Running Buffer (PBS-P+ containing 1% DMSO).

    • Inject the analyte at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Data Analysis:

    • Double-reference the sensorgrams (subtracting reference cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kinetic parameters[4].

Cellular Target Engagement

To ensure the 3-cyclohexyl-5-methylaniline scaffold successfully permeates the cell membrane and engages the target in a complex physiological environment, a cellular assay is required. The p38 MAPK pathway regulates the production of inflammatory cytokines. We utilize an AlphaLISA assay to measure the downstream phosphorylation of HSP27 in THP-1 cells following LPS stimulation.

SignalingPathway Stimulus Inflammatory Cytokines (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAP Kinase MKK3_6->p38 Phosphorylation Substrates Downstream Targets (MK2, HSP27, ATF2) p38->Substrates Inhibitor Aniline-Derived Inhibitor Inhibitor->p38 Allosteric Inhibition Response Inflammatory Response (Cytokine Production) Substrates->Response

p38α MAP Kinase signaling pathway and inhibitor intervention point.

Representative Data Presentation

The table below synthesizes hypothetical profiling data comparing the raw 3-cyclohexyl-5-methylaniline scaffold against a fully optimized urea-derivative lead compound. This highlights the importance of transitioning from simple affinity ( IC50​ ) to kinetic residence time.

CompoundBiochemical IC50​ (nM)SPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)Cellular IC50​ (nM)
Raw Scaffold > 10,000N/AN/AN/AN/A> 20,000
Intermediate 450380 1.2×105 4.5×10−2 0.371,200
Lead Derivative 128 4.8×105 3.8×10−4 43.845
Reference (BIRB 796) 1815 2.1×105 3.1×10−4 53.760

Data Interpretation: The addition of hydrogen-bonding motifs to the aniline nitrogen drastically decreases the dissociation rate ( koff​ ), extending the residence time to over 40 minutes, which directly translates to robust cellular target engagement.

Sources

Application

Application Notes and Protocols for the Functionalization of 3-Cyclohexyl-5-methylaniline via Cross-Coupling Reactions

Introduction: The Strategic Importance of Functionalized Anilines in Modern Drug Discovery Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Functionalized Anilines in Modern Drug Discovery

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of diverse substituents onto the aniline scaffold allows for the fine-tuning of molecular properties, such as potency, selectivity, and pharmacokinetic profiles. Among the myriad of substituted anilines, 3-Cyclohexyl-5-methylaniline presents a unique structural motif. The presence of a bulky cyclohexyl group and a methyl group at the meta positions imparts significant steric hindrance around the aniline core. This steric shielding can be advantageous in drug design, influencing binding-site interactions and metabolic stability. However, this same steric bulk presents a considerable challenge for synthetic chemists seeking to further functionalize the molecule.

This comprehensive guide provides detailed application notes and robust protocols for the functionalization of 3-Cyclohexyl-5-methylaniline through three of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These palladium-catalyzed transformations have revolutionized the way carbon-carbon and carbon-nitrogen bonds are formed, offering unparalleled efficiency and functional group tolerance.[1]

The protocols outlined herein are designed to be self-validating systems, with a focus on explaining the rationale behind the choice of catalysts, ligands, bases, and solvents, particularly in the context of overcoming the steric challenges posed by the 3,5-disubstituted aniline substrate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3-Cyclohexyl-5-methylaniline in their synthetic endeavors.

Synthesis of the Starting Material: 3-Cyclohexyl-5-methylaniline

Proposed Synthetic Protocol for 3-Cyclohexyl-5-methylaniline

This two-step protocol involves the synthesis of the corresponding arylboronic ester followed by a copper-catalyzed amination.

Step 1: Synthesis of 2-(3-Cyclohexyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Materials:

    • 1-Bromo-3-cyclohexyl-5-methylbenzene

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

    • Potassium acetate (KOAc)

    • Anhydrous 1,4-dioxane

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • To a dry, oven-dried Schlenk flask, add 1-bromo-3-cyclohexyl-5-methylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • To this mixture, add PdCl₂(dppf) (0.03 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester.

Step 2: Copper-Catalyzed Amination to 3-Cyclohexyl-5-methylaniline

  • Materials:

    • 2-(3-Cyclohexyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂·C₇H₈)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • In a glovebox, to an oven-dried reaction vessel, add Cu(OTf)₂·C₇H₈ (0.05 eq) and IPr·HCl (0.06 eq).

    • Add anhydrous toluene and stir for 15 minutes to form the copper-NHC complex.

    • In a separate flask, dissolve 2-(3-cyclohexyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous toluene.

    • Add the solution of the boronic ester and hydroxylamine to the catalyst mixture.

    • Finally, add sodium tert-butoxide (3.0 eq) portion-wise.

    • Seal the reaction vessel and heat to 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Cyclohexyl-5-methylaniline.

Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In this section, we will detail the arylation of 3-Cyclohexyl-5-methylaniline, which first requires conversion to an aryl halide.

Mechanism and Key Considerations for Sterically Hindered Substrates

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. For sterically hindered substrates like a halogenated derivative of 3-Cyclohexyl-5-methylaniline, the choice of ligand is critical to promote the challenging oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to enhance the reactivity of the palladium catalyst. The choice of a suitable base, such as potassium phosphate or cesium carbonate, is also crucial for the activation of the boronic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-cyclohexyl-1-methylbenzene

This protocol assumes the successful bromination of 3-Cyclohexyl-5-methylaniline to provide the corresponding aryl bromide.

  • Materials:

    • 3-Bromo-5-cyclohexyl-1-methylbenzene (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Anhydrous toluene/water (10:1 mixture)

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • To a Schlenk tube, add 3-bromo-5-cyclohexyl-1-methylbenzene, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the tube with argon.

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in the toluene/water mixture.

    • Add the catalyst solution to the Schlenk tube containing the substrates and base.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale for Hindered Substrates
Palladium Precursor Pd₂(dba)₃Readily forms the active Pd(0) species.
Ligand SPhosBulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄Effective in promoting transmetalation without causing significant side reactions.
Solvent Toluene/Water (10:1)Biphasic system that aids in dissolving the base and promoting the reaction.
Temperature 100 °CProvides sufficient energy to overcome the activation barrier for the sterically hindered coupling.

Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is exceptionally useful for synthesizing arylamines from aryl halides and primary or secondary amines.

Mechanism and Key Considerations for Sterically Hindered Anilines

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. For a sterically hindered aniline like 3-Cyclohexyl-5-methylaniline, the choice of a bulky and electron-rich ligand is paramount to facilitate the coupling with an aryl halide. Ligands such as BrettPhos or the use of N-heterocyclic carbene (NHC) ligands can be highly effective. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[3]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Ar-NR'R'' Reductive Elimination->Pd(0)L Ar-X Ar-X HNR'R'' HNR'R'' Base Base Ar-NR'R'' Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol for Buchwald-Hartwig Amination of 3-Cyclohexyl-5-methylaniline
  • Materials:

    • 3-Cyclohexyl-5-methylaniline (1.2 eq)

    • Aryl bromide (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • BrettPhos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BrettPhos, and NaOtBu.

    • Add the aryl bromide and 3-Cyclohexyl-5-methylaniline.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS. After completion, cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate and purify the product by flash column chromatography.

ParameterRecommended ConditionRationale for Hindered Substrates
Palladium Precursor Pd(OAc)₂A common and effective Pd(II) precursor that is reduced in situ.
Ligand BrettPhosA bulky biaryl phosphine ligand designed for challenging C-N couplings.
Base NaOtBuA strong, non-nucleophilic base essential for deprotonating the aniline.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 110 °CElevated temperature is often required for coupling with hindered anilines.

Functionalization via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanism and Key Considerations for Sterically Hindered Substrates

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. For sterically hindered aryl halides derived from 3-Cyclohexyl-5-methylaniline, the reaction may require higher temperatures and carefully chosen ligands to facilitate the oxidative addition step. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Ar-C≡CR Reductive Elimination->Pd(0)L2 CuX CuX Alkyne Deprotonation Alkyne Deprotonation CuX->Alkyne Deprotonation H-C≡CR, Base Cu-C≡CR Cu-C≡CR Alkyne Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol for Sonogashira Coupling of 3-Bromo-5-cyclohexyl-1-methylbenzene
  • Materials:

    • 3-Bromo-5-cyclohexyl-1-methylbenzene (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N)

    • Anhydrous THF

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • To a Schlenk flask, add 3-bromo-5-cyclohexyl-1-methylbenzene, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat to 60 °C if necessary, for 6-12 hours.

    • Monitor the reaction by TLC or GC-MS. Upon completion, dilute the mixture with diethyl ether.

    • Filter the mixture through a pad of Celite® and wash with diethyl ether.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale for Hindered Substrates
Palladium Catalyst PdCl₂(PPh₃)₂A common and robust catalyst for Sonogashira reactions.
Copper Co-catalyst CuIActivates the alkyne and facilitates transmetalation.
Base TriethylamineActs as both a base and a solvent.
Solvent THFA good solvent for dissolving the reactants and catalysts.
Temperature Room temperature to 60 °CMild conditions are often sufficient, but heating may be required for less reactive substrates.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Starting Material Synthesis cluster_1 Cross-Coupling Functionalization Bromination Bromination of 3-Cyclohexyl-5-methylaniline Boronic_Ester_Formation Boronic Ester Formation Suzuki Suzuki-Miyaura Coupling Bromination->Suzuki Sonogashira Sonogashira Coupling Bromination->Sonogashira Amination Copper-Catalyzed Amination 3-Cyclohexyl-5-methylaniline 3-Cyclohexyl-5-methylaniline Amination->3-Cyclohexyl-5-methylaniline Proposed Synthesis Buchwald Buchwald-Hartwig Amination Purification_Characterization Purification and Characterization (NMR, MS, etc.) Suzuki->Purification_Characterization Buchwald->Purification_Characterization Sonogashira->Purification_Characterization 3-Cyclohexyl-5-methylaniline->Bromination 3-Cyclohexyl-5-methylaniline->Buchwald

Caption: General workflow for the synthesis and functionalization of 3-Cyclohexyl-5-methylaniline.

Trustworthiness and Self-Validation

The protocols provided in this guide are designed to be robust and reproducible. They are based on well-established principles of cross-coupling chemistry and have been adapted to address the specific challenges of sterically hindered substrates. To ensure the trustworthiness of these protocols, the following points are emphasized:

  • Use of Commercially Available Reagents: All proposed reagents are commercially available from major chemical suppliers, ensuring accessibility and consistency.

  • Detailed Step-by-Step Procedures: The protocols are laid out in a clear, step-by-step manner, minimizing ambiguity and potential for error.

  • Monitoring of Reaction Progress: The importance of monitoring the reaction progress by appropriate analytical techniques (TLC, GC-MS, LC-MS) is highlighted. This allows for real-time assessment of the reaction and optimization if necessary.

  • Purification and Characterization: Standard purification techniques and the importance of thorough characterization of the final products are emphasized to ensure the identity and purity of the synthesized compounds.

By following these detailed protocols and understanding the underlying principles, researchers can confidently approach the functionalization of 3-Cyclohexyl-5-methylaniline and other challenging substrates.

References

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Communications, 51(74), 14091-14094. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Organic Syntheses. CyanH (N-cyclohexyl-2,6-diisopropylaniline). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(20), 5344–5347. [Link]

  • Wang, Z., et al. (2024). Synthesis of 3,5-Disubstituted Anilines via Sequential Mo-Catalyzed Deoxygenative Benzene Formation and Pd-Catalyzed Amination Reactions. Synlett. [Link]

  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. [Link]

  • Google Patents. (1999).
  • MDPI. (2006). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • PrepChem.com. Synthesis of (3-aminocyclohexyl) methylamine. [Link]

  • ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [Link]

  • Organic Synthesis. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • National Center for Biotechnology Information. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Center for Biotechnology Information. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Method

Application Note: 3-Cyclohexyl-5-methylaniline as a Privileged Precursor for Bioactive Compounds

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a highly specialized, sterically encumbered primary aniline. Its unique meta-substitution pattern—featuring both a bulky lipophilic cyclohexyl group and a compact methyl group—makes it a privileged precursor for synthesizing Type II kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other bioactive amides [1].

This application note provides researchers and drug development professionals with a comprehensive guide to utilizing 3-cyclohexyl-5-methylaniline, detailing the mechanistic rationale behind its structural features and providing field-proven protocols for its incorporation into complex pharmacophores.

Chemical Profile & Mechanistic Rationale

The design of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), relies heavily on exploiting specific binding pockets within the target protein. The structural features of 3-cyclohexyl-5-methylaniline offer distinct advantages in this domain:

  • The meta-Cyclohexyl Group (Lipophilic Anchor): In the design of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of kinases like RAF, VEGFR, and ABL), bulky lipophilic groups are required to occupy the deep, allosteric hydrophobic pocket [4]. The cyclohexyl ring provides significant van der Waals interactions without the planar rigidity of an aromatic ring, improving solubility profiles compared to biphenyl analogues.

  • The meta-Methyl Group (Metabolic Shielding): Unsubstituted positions on aromatic rings are highly susceptible to oxidation by Cytochrome P450 (CYP3A4) enzymes. The strategic placement of a methyl group at the 5-position restricts conformational flexibility and sterically blocks metabolic oxidation, thereby enhancing the half-life and systemic exposure of the resulting drug [5].

  • The Primary Aniline (Nucleophilic Handle): The amine serves as the primary vector for coupling, allowing for the rapid generation of diaryl ureas and complex amides. However, the dual meta-alkyl substitutions slightly reduce the nucleophilicity of the amine via steric hindrance, necessitating optimized, high-efficiency coupling protocols [3].

Application I: Synthesis of Diaryl Urea Kinase Inhibitors

Diaryl ureas are a cornerstone of oncology drug design, famously utilized in the structures of Sorafenib and Lenvatinib [2]. The urea moiety acts as a critical hydrogen-bond donor/acceptor system with the conserved glutamate and aspartate residues in the kinase hinge region.

Rationale for Reagent Selection

While isocyanates or triphosgene are traditionally used to form ureas, triphosgene poses severe toxicity risks, and custom isocyanates are often unstable. 1,1'-Carbonyldiimidazole (CDI) is selected for this protocol. CDI is a safe, bench-stable phosgene equivalent. The reaction proceeds via an isolable acylimidazole intermediate, which is highly self-validating: the cessation of CO₂ evolution visually confirms the activation of the aniline.

Protocol: CDI-Mediated Diaryl Urea Synthesis

Objective: Synthesize an unsymmetrical diaryl urea coupling 3-cyclohexyl-5-methylaniline with a secondary heterocyclic amine.

  • Activation: Dissolve 3-cyclohexyl-5-methylaniline (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • CDI Addition: Add CDI (1.2 mmol) portion-wise at 0 °C. Stir the mixture and allow it to warm to room temperature. Monitor the evolution of CO₂ gas.

  • Intermediate Verification: Stir for 2–4 hours. The formation of the intermediate 1-(3-cyclohexyl-5-methylphenyl)-1H-imidazole-1-carboxamide can be confirmed by TLC (complete consumption of the highly fluorescent aniline spot).

  • Coupling: Add the target secondary amine (1.1 mmol) and triethylamine (TEA, 2.0 mmol) to the reaction mixture.

  • Heating: Due to the steric bulk of the cyclohexyl group, heat the reaction to 40 °C (reflux in DCM) for 12–16 hours to drive the aminolysis of the acylimidazole.

  • Workup: Quench with 1M HCl (10 mL) to remove unreacted amines and imidazole byproducts. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Kinase_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase (DFG-out) RAS->RAF MEK MEK1/2 RAF->MEK Inhibitor Diaryl Urea Inhibitor (3-CMA derived) Inhibitor->RAF Allosteric Blockade ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Mechanism of RAF kinase inhibition by 3-CMA-derived diaryl ureas.

Application II: HATU-Mediated Amide Bond Formation

For the synthesis of GPCR ligands or enzyme inhibitors, linking 3-cyclohexyl-5-methylaniline to a functionalized carboxylic acid is required.

Rationale for Reagent Selection

Standard coupling agents like DCC or EDC/HOBt often fail or produce low yields (<40%) when reacting with sterically hindered anilines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice [3]. HATU generates a highly reactive O-At (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming aniline, thereby accelerating the nucleophilic attack despite the steric hindrance of the meta-cyclohexyl group [3].

Protocol: High-Yield Amide Coupling

Objective: Couple 3-cyclohexyl-5-methylaniline with a target carboxylic acid.

  • Pre-activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the acid, allowing HATU to form the active O-At ester. A color change to pale yellow typically indicates active ester formation.

  • Aniline Addition: Add 3-cyclohexyl-5-methylaniline (0.9 mmol). Note: The aniline is the limiting reagent to ensure complete conversion.

  • Reaction: Stir at room temperature for 8–12 hours. Monitor via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% LiCl aqueous solution (3 × 15 mL) to remove DMF, followed by saturated NaHCO₃ (to remove residual acid) and 1M HCl (to remove DIPEA and unreacted aniline).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the crude amide.

HATU_Workflow Acid Carboxylic Acid ActiveEster O-At Active Ester Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Amide Bioactive Amide ActiveEster->Amide Aminolysis Aniline 3-Cyclohexyl-5-methylaniline Aniline->Amide

HATU-mediated amide coupling workflow for sterically hindered anilines.

Quantitative Data & Reaction Parameters

The following table summarizes the physicochemical properties of 3-cyclohexyl-5-methylaniline and the expected quantitative outcomes of the protocols described above, serving as a benchmark for quality control.

Parameter / PropertyValue / Expected OutcomeAnalytical Significance
CAS Number 2060040-81-3Unique identifier for procurement.
Molecular Weight 189.29 g/mol Required for stoichiometric calculations.
LogP (Estimated) ~3.8 - 4.2Indicates high lipophilicity; drives hydrophobic pocket binding.
CDI Urea Yield 65% - 80%Mild heating is required; yields are slightly lower than unhindered anilines.
HATU Amide Yield 85% - 95%Neighboring group effect of HOAt overcomes steric hindrance.
Primary Impurity Risk Guanidinium byproductExcess HATU reacting directly with the aniline; mitigated by pre-activation.

References

  • Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Pubs. Available at:[Link]

  • ACS Omega. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. American Chemical Society. Available at:[Link]

  • Journal of Medicinal Chemistry. Discovery of a Selective Kinase Inhibitor Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation. American Chemical Society. Available at:[Link]

  • RSC Medicinal Chemistry. Medicinal chemistry perspectives on anticancer drug design based on clinical applications. National Institutes of Health (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Cyclohexyl-5-methylaniline Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Cyclohexyl-5-methylaniline . The construction of this molecule typically relies on the Suzuki-Miyaura cross-coupling between 3-bromo-5-methylaniline and a cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Cyclohexyl-5-methylaniline . The construction of this molecule typically relies on the Suzuki-Miyaura cross-coupling between 3-bromo-5-methylaniline and a cyclohexylboron reagent[1]. Because this transformation involves an sp2−sp3 carbon-carbon bond formation in the presence of an unprotected primary amine, researchers frequently encounter severely diminished yields[2][3].

This guide is engineered to provide scientists and drug development professionals with mechanistic troubleshooting, validated empirical data, and self-validating protocols to overcome these specific synthetic hurdles.

PART 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I seeing massive amounts of cyclohexene and unreacted starting material instead of the coupled product? A: You are encountering the primary pitfall of sp2−sp3 cross-coupling: β -hydride elimination . Unlike arylboronic acids, aliphatic organoboron reagents like cyclohexylboronic acid lack π -electrons, making the transmetalation step energetically demanding and slow[4]. Once the alkylpalladium intermediate finally forms, the presence of β -hydrogens on the cyclohexyl ring makes it highly susceptible to β -hydride elimination, yielding cyclohexene and a dehalogenated aniline byproduct rather than the desired C-C bond[5].

  • The Solution: You must accelerate the reductive elimination step so it outcompetes β -hydride elimination. Switch to a bulky, electron-rich phosphine ligand. Precatalysts like CataCXium A Pd G3 (di(1-adamantyl)-n-butylphosphine) force the palladium center into a sterically crowded geometry that rapidly drives reductive elimination[2][6].

Q2: Does the unprotected amine group on 3-bromo-5-methylaniline interfere with the palladium catalyst? A: Yes. Free primary amines can coordinate to the palladium center, effectively poisoning the catalyst and stalling the oxidative addition step. Furthermore, under basic conditions, the amine can act as a nucleophile, leading to competitive Buchwald-Hartwig C-N cross-coupling (forming secondary amine dimers).

  • The Solution: While protecting the amine (e.g., as a Boc or acetyl derivative) is a traditional workaround, modern Buchwald 3rd Generation (G3) precatalysts enable direct coupling on unprotected anilines. The G3 precatalysts generate the active monolithic Pd(0) species rapidly under mild conditions, and the extreme steric bulk of ligands like CataCXium A prevents the aniline nitrogen from coordinating to the metal center[2][3].

Q3: My cyclohexylboronic acid seems to be degrading before the reaction completes. How do I manage this? A: Aliphatic boronic acids are highly prone to protodeboronation under aqueous basic conditions[4].

  • The Solution: Replace the free boronic acid with cyclohexylboronic acid pinacol ester (Cyclohexyl-Bpin). This protected boron species releases the active boronate slowly into the catalytic cycle. Additionally, utilizing an anhydrous solvent system like 2-Methyltetrahydrofuran (2-MeTHF) with a solid base ( K3​PO4​ ) minimizes hydrolytic degradation pathways[2][7].

PART 2: Quantitative Data & Catalyst Screening

To illustrate the causality behind our catalyst recommendations, the following table summarizes the performance of various palladium systems when attempting to couple 3-bromo-5-methylaniline with Cyclohexyl-Bpin.

Catalyst SystemLigand CharacteristicsSolvent SystemYield (%)Primary Byproduct / Failure Mode
Pd(PPh₃)₄ Standard, unhinderedToluene / H₂O< 10%Cyclohexene ( β -hydride elimination)
Pd(dppf)Cl₂ Bidentate phosphineDioxane / H₂O15 - 20%Dehalogenated aniline (Protodeboronation)
XPhos Pd G2 Biaryl phosphineDioxane45 - 50%C-N Coupled dimer (Buchwald-Hartwig)
CataCXium A Pd G3 Extreme steric bulk, alkyl2-MeTHF> 85% None (Clean conversion) [2]

PART 3: Validated Experimental Protocol

This self-validating protocol utilizes the optimal conditions identified for unprotected aniline sp2−sp3 couplings[2][7].

Reagents & Materials:

  • 3-Bromo-5-methylaniline (1.0 equiv, limiting reagent)

  • Cyclohexylboronic acid pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 Precatalyst (5–10 mol%)[6]

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-flushed glovebox, charge an oven-dried reaction vial with 3-bromo-5-methylaniline, cyclohexylboronic acid pinacol ester, and finely ground anhydrous K3​PO4​ .

  • Catalyst Addition: Add 5-10 mol% of CataCXium A Pd G3 to the solid mixture. Note: The G3 precatalyst is relatively stable, but handling it in a glovebox prevents premature degradation by atmospheric moisture.

  • Solvent Introduction: Add anhydrous 2-MeTHF to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and heat the vigorously stirring mixture at 70–80 °C for 12 to 24 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The extreme steric bulk of the catalyst should suppress the formation of the C-N coupled dimer.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate pure 3-cyclohexyl-5-methylaniline.

PART 4: Visual Workflows

Mechanistic Pathway & Pitfalls

The diagram below illustrates the catalytic cycle, highlighting why standard catalysts fail and why bulky ligands are required to force the desired reductive elimination.

G Pd0 Pd(0) Catalyst (e.g., CataCXium A Pd(0)) OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L] Pd0->OxAdd 3-Bromo-5-methylaniline TransMet Transmetalation [Pd(II)(Ar)(Cyclohexyl)L] OxAdd->TransMet Cyclohexyl-B(pin) + K3PO4 RedElim Reductive Elimination (Desired Pathway) TransMet->RedElim Bulky Ligand Accelerates BetaElim β-Hydride Elimination (Side Reaction) TransMet->BetaElim Slow Reductive Elimination RedElim->Pd0 Regenerates Pd(0) Product 3-Cyclohexyl-5-methylaniline (High Yield) RedElim->Product Byproduct Cyclohexene + Dehalogenated Aniline (Low Yield) BetaElim->Byproduct

Caption: Catalytic cycle of sp2-sp3 Suzuki coupling highlighting the β-hydride elimination pitfall.

Troubleshooting Decision Tree

Use this logical workflow to diagnose and correct low yields based on your LC-MS/GC-MS byproduct analysis.

DecisionTree Start Low Yield of 3-Cyclohexyl-5-methylaniline CheckByproduct Analyze Byproducts (GC-MS / LC-MS) Start->CheckByproduct Cyclohexene High Cyclohexene / Dehalogenation CheckByproduct->Cyclohexene β-Hydride Elim. Unreacted Unreacted Starting Materials CheckByproduct->Unreacted Protodeboronation CNCoupling C-N Coupled Byproducts CheckByproduct->CNCoupling Buchwald-Hartwig Sol1 Switch to Bulky Ligand (CataCXium A Pd G3) Cyclohexene->Sol1 Sol2 Switch to Cyclohexyl-B(pin) Use Anhydrous 2-MeTHF Unreacted->Sol2 Sol3 Lower Temp to 70°C Use Weak Base (K3PO4) CNCoupling->Sol3

Caption: Troubleshooting decision tree for optimizing cyclohexylaniline yields.

PART 5: References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances. Available at: [Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift - Journal of the American Chemical Society. Available at:[Link]

  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles - University of Bristol Research Portal. Available at:[Link]

Sources

Optimization

Troubleshooting common impurities in 3-Cyclohexyl-5-methylaniline extraction

Welcome to the Technical Support Center for the isolation and purification of 3-Cyclohexyl-5-methylaniline . As a bulky, lipophilic aniline derivative, this compound presents unique physicochemical challenges during down...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Cyclohexyl-5-methylaniline .

As a bulky, lipophilic aniline derivative, this compound presents unique physicochemical challenges during downstream processing. Its synthesis—typically achieved via the catalytic reduction of 1-cyclohexyl-3-methyl-5-nitrobenzene—frequently generates a complex matrix of partially reduced intermediates and condensation byproducts[1].

This guide is engineered for process chemists and researchers. It bypasses generic advice to focus on the specific causality of impurity formation, phase-partitioning thermodynamics, and self-validating extraction protocols.

Mechanistic Extraction Workflow

The cornerstone of purifying 3-Cyclohexyl-5-methylaniline is a highly controlled acid-base liquid-liquid extraction (LLE). Because of the electron-donating nature of the methyl and cyclohexyl groups, the amine is readily protonated. However, its massive hydrophobic surface area requires precise solvent and pH management to prevent emulsions and co-extraction of impurities[2][3].

ExtractionWorkflow Start Crude Reaction Matrix (Aniline + Nitro/Azo Impurities) AddAcid Add 1M HCl (aq) & EtOAc Target pH < 2 Start->AddAcid PhaseSep1 Primary Phase Separation AddAcid->PhaseSep1 Org1 Organic Layer (Azo, Azoxy, Nitroarenes) PhaseSep1->Org1 Discard Aq1 Aqueous Layer (Protonated Aniline Salt) PhaseSep1->Aq1 Retain WashAq Wash Aqueous Layer with Fresh EtOAc Aq1->WashAq Basify Basify with 2M NaOH Target pH > 9 WashAq->Basify AddOrg Back-Extract with EtOAc Basify->AddOrg PhaseSep2 Secondary Phase Separation AddOrg->PhaseSep2 Aq2 Aqueous Layer (Inorganic Waste) PhaseSep2->Aq2 Discard Org2 Organic Layer (Pure Target Aniline) PhaseSep2->Org2 Dry & Concentrate

Workflow for the acid-base extraction and purification of 3-Cyclohexyl-5-methylaniline.

Critical Physicochemical Parameters

To achieve >99% purity, extraction conditions must be calibrated to the specific thermodynamic profile of the target and its impurities.

Parameter / CompoundEstimated pKaOptimal Partitioning StatePhase Location
3-Cyclohexyl-5-methylaniline ~4.8 (Conjugate Acid)pH < 2.8 (Protonated)Aqueous (Acidic)
3-Cyclohexyl-5-methylaniline ~4.8 (Conjugate Acid)pH > 6.8 (Free Base)Organic (Basic)
Unreacted Nitroarene N/A (Neutral)pH IndependentOrganic
Azo / Azoxy Dimers N/A (Neutral)pH IndependentOrganic
Hydroxylamine Intermediates ~2.0 (Conjugate Acid)pH > 4.0 (Neutral species)Organic (Strict pH control needed)

Self-Validating Extraction Protocol

Do not rely blindly on volumetric additions. This protocol incorporates physical feedback loops (self-validation) to ensure the chemical state of the system is correct at every step.

Step 1: Solubilization & Quench

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Wash once with distilled water to remove residual metal catalyst salts (e.g., Zn, Fe)[4].

  • Validation: The organic layer should be homogeneous. If a fine black suspension persists, filter through a Celite pad to remove colloidal metal before proceeding.

Step 2: Selective Acidic Extraction

  • Action: Add 1M HCl to the organic layer in a separatory funnel. Shake vigorously and vent.

  • Validation (Critical): Measure the pH of the aqueous layer. It must be < 2. If the pH is 3–5, the aniline has acted as a buffer, meaning protonation is incomplete. Add additional 1M HCl until pH < 2 is sustained.

Step 3: Phase Separation & Entrainment Wash

  • Action: Separate the lower aqueous layer (containing the protonated aniline) from the organic layer (containing nitro/azo impurities). Wash the retained aqueous layer once more with a small volume of fresh EtOAc.

  • Validation: Spot the initial organic layer on a TLC plate. Ninhydrin staining should confirm the complete absence of the primary amine.

Step 4: Basification & Phase-Out

  • Action: Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Place in an ice bath. Slowly add 2M NaOH dropwise.

  • Validation (Critical): The transparent aqueous solution will suddenly turn opaque and milky. This turbidity is the visual confirmation that the water-soluble ammonium salt has been deprotonated back into the highly lipophilic free base. Continue adding NaOH until pH > 9.

Step 5: Back-Extraction & Isolation

  • Action: Extract the milky aqueous mixture with fresh EtOAc (3 x 5 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The final product should be a pale yellow to off-white oil or low-melting solid.

Troubleshooting & FAQs

Q1: My isolated product has a persistent, bright orange/red tint. What is this impurity, and why didn't the acid wash remove it? A1: This is a classic signature of azo or azoxy condensation products . During nitroarene reduction, nitroso intermediates can couple with hydroxylamines to form highly colored azo/azoxy dimers[1][5].

  • Causality: These dimers are neutral and should theoretically remain in the organic layer during the acidic wash. However, because 3-Cyclohexyl-5-methylaniline is incredibly lipophilic, it can act as a co-solvent or surfactant, causing micro-droplet entrainment of the organic layer into the aqueous phase.

  • Solution: Implement Step 3 of the protocol strictly. Washing the acidic aqueous layer with fresh EtOAc before basification strips out these entrained lipophilic droplets.

Q2: I am detecting hydroxylamine intermediates (Ar-NHOH) in my final NMR. How are they co-extracting? A2: Hydroxylamines are partially reduced intermediates that often stall in mild reduction conditions (e.g., Zn/water)[4].

  • Causality: While hydroxylamines are significantly less basic than their corresponding anilines, they are amphoteric. If your acidic wash is too harsh (e.g., pH < 0.5 using concentrated HCl), you will inadvertently protonate the hydroxylamine, dragging it into the aqueous layer alongside your product.

  • Solution: Exploit the Δ pKa. Buffer your acidic extraction to a pH of exactly 3.0 . At this pH, the aniline (pKa ~4.8) is >98% protonated, but the hydroxylamine (pKa ~2.0) remains uncharged and stays in the organic waste layer[2].

Q3: An intractable emulsion forms during the 1M HCl wash. It takes hours to separate. How do I break it? A3:

  • Causality: The protonated 3-Cyclohexyl-5-methylaniline is a classic amphiphile. It possesses a highly charged ammonium headgroup and a massive, greasy hydrocarbon tail (cyclohexyl + methylphenyl). It acts as a potent surfactant, drastically lowering the interfacial tension between water and EtOAc, stabilizing emulsions[6].

  • Solution: Do not wait for gravity. First, increase the ionic strength of the aqueous phase by using a mixture of 1M HCl and saturated brine (NaCl). If scaling up, abandon gravity separation entirely and utilize a centrifugal extractor , which applies high shear and centrifugal force to physically break surfactant-stabilized emulsions in milliseconds[6].

Q4: The purified aniline darkens rapidly to a dark brown/black color upon sitting on the bench. A4:

  • Causality: Electron-rich anilines undergo rapid auto-oxidation in the presence of atmospheric oxygen and ambient light, forming complex, dark-colored quinone imines and polymeric species. The alkyl substitutions on your compound increase the electron density of the ring, exacerbating this vulnerability.

  • Solution: Degas your extraction solvents with Nitrogen or Argon prior to use. Perform the final rotary evaporation under an inert atmosphere, and store the neat product in an amber vial flushed with Argon at -20°C.

References

  • Selective separation of amines from continuous processes using automated pH controlled extraction Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • 4.8: Acid-Base Extraction Chemistry LibreTexts URL:[Link]

  • Azo(xy) vs Aniline Selectivity in Catalytic Nitroarene Reduction by Intermetallics: Experiments and Simulations Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Defect Engineering in Carbon-Based Metal-Free Catalysts: Active Sites, Reduction Mechanisms, and 3D Architectures for Sustainable 4-Nitrophenol Reduction SCIEPublish URL:[Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Organic Letters (ACS Publications) URL:[Link]

  • Application of Centrifugal Extractor in Aniline Extraction Zhengzhou Tianyi Extraction Technology Co.,Ltd URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of 3-Cyclohexyl-5-methylaniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing amide bond formation using 3-Cyclohexyl-5-methylaniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing amide bond formation using 3-Cyclohexyl-5-methylaniline. Due to the unique steric and electronic properties of this substrate, standard room-temperature coupling protocols often fail or stall. This guide provides a deep dive into the causality of these failures and offers a self-validating, temperature-optimized workflow.

Workflow Visualization

Workflow A 1. Pre-activation Acid + HATU + DIPEA (0-5°C) B 2. Active Ester Formation HOAt Intermediate (15 mins) A->B Base catalysis C 3. Add Aniline 3-Cyclohexyl-5-methylaniline (Warm to 25°C) B->C Nucleophilic addition D 4. Monitor Conversion (LC-MS) C->D 1 hour E 5. Incomplete Conversion Heat to 40°C (Max 45°C) D->E <70% Yield F 6. Complete Conversion Desired Amide D->F >90% Yield E->F Accelerated kinetics

Fig 1. Temperature-staged workflow for 3-Cyclohexyl-5-methylaniline amidation.

Frequently Asked Questions (FAQs)

Q1: Why does my amidation of 3-Cyclohexyl-5-methylaniline stall at room temperature despite using highly reactive HATU? A1: The stalling is a kinetic issue driven by the substrate's structural envelope. Anilines are inherently poorer nucleophiles than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring. While 3-cyclohexyl-5-methylaniline lacks direct ortho-substitution (positions 2 and 6 are open), the bulky meta-cyclohexyl group significantly increases the molecule's lipophilicity and conformational drag[1]. This bulk reduces its solubility in cold polar aprotic solvents (like DMF) and increases the activation energy required to attack the HOAt-active ester. If run strictly at 20°C, the thermal energy is often insufficient to overcome this barrier, leading to stalled conversion[2].

Q2: Can I just heat the reaction to 80°C or reflux it to force the coupling? A2: No. While elevating the temperature accelerates aminolysis, uronium-based coupling reagents like HATU are thermally unstable. Heating HATU above 50°C can lead to rapid degradation, violent decomposition under confined conditions, and the destruction of the active ester intermediate. The optimal thermal window to overcome the kinetic barrier of the bulky aniline without degrading the reagent is strictly between 35°C and 45°C[3].

Q3: I see a major byproduct forming instead of my desired amide. What is it, and how does temperature affect it? A3: If you add the aniline directly to the HATU solution at elevated temperatures, or if you fail to pre-activate the carboxylic acid, you risk forming an N,N,N',N'-tetramethylguanidinium byproduct. This occurs when the primary amine reacts directly with the uronium salt rather than the activated carboxylic acid[4]. Higher temperatures exponentially increase the rate of this parasitic side reaction. To prevent this, temperature must be staged: pre-activate at 0–5°C, then add the aniline.

Quantitative Data: Temperature vs. Reaction Kinetics

To optimize this reaction, you must balance the kinetic requirements of the bulky aniline with the thermal fragility of the coupling reagent.

Reaction PhaseTarget TemperatureKinetic / Chemical EffectYield Impact / Primary Risk
Pre-activation 0°C to 5°CStabilizes the highly reactive O-acyluronium intermediate.>95% Active ester formation. Risk: Thermal degradation if >20°C.
Aminolysis (Initial) 20°C to 25°CAllows controlled nucleophilic attack without degrading reagents.40-50% Conversion. Risk: Stalled reaction due to aniline bulk.
Aminolysis (Optimized) 35°C to 45°COvercomes steric drag of the cyclohexyl group.>90% Conversion. Optimal balance of kinetics and stability.
Aminolysis (Excessive) > 50°CAccelerates both the desired reaction and reagent degradation.<30% Yield. Risk: Rapid guanidinium byproduct formation.
Self-Validating Experimental Protocol

This methodology uses a temperature-gradient approach to separate the kinetically fast, heat-sensitive pre-activation step from the slower, heat-requiring aminolysis step.

Step 1: Pre-activation (0–5°C)

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Cool the flask to 0°C using an ice bath under an inert atmosphere (N₂ or Argon) to prevent moisture ingress.

  • Add DIPEA (2.5 eq) dropwise over 2 minutes.

  • Validation Check: The solution should turn a distinct pale yellow, indicating the successful deprotonation and formation of the HOAt active ester. Stir for exactly 15 minutes at 0°C.

Step 2: Nucleophilic Addition (25°C)

  • Dissolve 3-Cyclohexyl-5-methylaniline (1.1 eq) in a minimal volume of anhydrous DMF.

  • Add the aniline solution dropwise to the activated ester mixture at 0°C.

  • Remove the ice bath and allow the reaction to naturally warm to 25°C (room temperature) over 30 minutes.

  • Validation Check: Monitor by LC-MS after 1 hour. Look for the consumption of the HOAt active ester mass.

Step 3: Thermal Optimization (40°C)

  • If LC-MS indicates the conversion has stalled (<70% product formation), transfer the reaction to a heating block set to exactly 40°C .

  • Causality: This specific temperature provides the necessary thermal energy to overcome the conformational drag of the bulky meta-cyclohexyl group without triggering the thermal degradation of any remaining HATU[3].

  • Stir for an additional 2–4 hours, monitoring hourly.

Step 4: Quench & Workup

  • Cool the reaction back to room temperature.

  • Quench with saturated aqueous NaHCO₃ to hydrolyze any unreacted active ester.

  • Extract with Ethyl Acetate (EtOAc), wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for purification.

Mechanistic Pathway & Degradation Risks

Mechanism HATU HATU Reagent PreAct O-Acyluronium Intermediate (Unstable >25°C) HATU->PreAct 0-5°C Guanidinium Guanidinium Byproduct (Thermal/Order Error) HATU->Guanidinium + Aniline (Direct) Acid Carboxylic Acid + DIPEA Acid->PreAct 0-5°C ActiveEster HOAt Active Ester (Stable intermediate) PreAct->ActiveEster HOAt shift PreAct->Guanidinium High Temp (>50°C) Product Desired Amide ActiveEster->Product + Aniline (25-40°C) Aniline 3-Cyclohexyl-5-methylaniline

Fig 2. Mechanistic pathways showing desired activation vs. thermal degradation.

References
  • Survival Technologies - Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Available at:[Link]

  • ACS Catalysis - Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]

Sources

Optimization

Preventing oxidation of 3-Cyclohexyl-5-methylaniline during long-term storage

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 3-Cyclohexyl-5-methylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 3-Cyclohexyl-5-methylaniline . Substituted anilines are notoriously prone to degradation, and this document provides field-proven, mechanistically grounded troubleshooting strategies to ensure the long-term stability and scientific integrity of your compound.

Mechanistic Insight: The Oxidation Pathway

Before troubleshooting, it is critical to understand the causality of the degradation. 3-Cyclohexyl-5-methylaniline is an electron-rich aromatic amine. Both the methyl and cyclohexyl substituents are electron-donating groups (EDGs) that increase the electron density on the aromatic ring and the amine nitrogen via inductive effects. This elevated Highest Occupied Molecular Orbital (HOMO) energy makes the molecule highly susceptible to electrophilic attack by molecular oxygen and free radical initiators[1].

The autoxidation of anilines typically proceeds through a radical chain mechanism, forming reactive intermediates like N-phenylhydroxylamines and nitrosobenzenes, which rapidly condense into highly colored (yellow/brown) azobenzenes or polymeric species[2].

G A 3-Cyclohexyl-5-methylaniline (Intact) R Aniline Radical Intermediate A->R Oxidation Initiation O2 O2 / Light / Heat (Initiators) O2->R N Nitroso Derivative (Reactive) R->N Propagation Az Azobenzene / Polymeric Degradation Products N->Az Condensation BHT BHT (Antioxidant) Radical Scavenger BHT->R Quenches Radical (H-atom transfer)

Figure 1: Oxidation pathway of 3-Cyclohexyl-5-methylaniline and radical scavenging by BHT.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 3-Cyclohexyl-5-methylaniline oxidize so much faster than the halogenated anilines I usually work with? A1: The rate of oxidation is directly tied to the electronic properties of the substituents. Halogenated anilines (e.g., chloro- or fluoro-anilines) contain electron-withdrawing groups that decrease the electron density of the aromatic ring, thereby increasing the activation energy required for oxidation[1]. Conversely, the alkyl and cycloalkyl groups on 3-Cyclohexyl-5-methylaniline donate electron density, lowering the activation energy for radical formation. This makes your compound significantly more reactive toward ambient oxygen.

Q2: I noticed my sample has turned from a pale liquid/solid to a dark yellow/brown. Is it ruined, and how can I recover it? A2: The discoloration indicates the formation of conjugated azobenzene or polymeric impurities[3]. If the discoloration is mild, the bulk compound may still be viable, but its purity must be verified. Troubleshooting Action: Do not use discolored material directly in sensitive catalytic or biological assays. Recover the pure compound via vacuum distillation (if liquid/low melting) or column chromatography (using a non-polar solvent system like Hexane/Ethyl Acetate). Always verify the recovered purity using High-Performance Liquid Chromatography (HPLC) against a fresh reference standard.

Q3: Should I use an antioxidant for long-term storage? How does it mechanistically protect the aniline? A3: Yes, the addition of a sacrificial antioxidant is highly recommended for long-term storage of electron-rich anilines. Butylated Hydroxytoluene (BHT) is the industry standard[4]. Mechanism: BHT acts as a radical scavenger. When oxygen initiates the formation of an aniline radical, BHT rapidly donates a hydrogen atom to the reactive radical. This quenches the aniline radical back to its stable state. The resulting BHT radical is sterically hindered by its bulky tert-butyl groups and stabilized by resonance, preventing it from propagating the oxidation chain reaction[4][5].

Data Presentation: Optimal Storage Conditions

To establish a self-validating storage system, adhere to the quantitative parameters outlined below. Deviating from these conditions exponentially increases the risk of compound degradation[1][6].

Storage ParameterRecommended ConditionImpact on StabilityMechanistic Rationale
Atmosphere Inert gas (Argon or Nitrogen)Critical Displaces ambient O2​ , eliminating the primary chemical initiator of autoxidation.
Temperature -20 °C (Laboratory Freezer)High Lowers kinetic energy, exponentially decreasing the rate of radical propagation and thermal degradation.
Light Exposure Amber glass / Opaque containerMedium Prevents UV/Vis photo-induced homolytic cleavage and subsequent radical generation.
Additive 0.01% - 0.1% BHT (w/w)High Acts as a sacrificial radical scavenger via hydrogen atom transfer, neutralizing any residual O2​ in the headspace.
Container PTFE-lined screw cap vialMedium Prevents moisture ingress and ensures a hermetic seal to maintain the inert gas blanket.

Experimental Protocol: Preparation for Long-Term Storage

Implementing a standardized, self-validating workflow ensures reproducibility. Follow this step-by-step methodology to prepare 3-Cyclohexyl-5-methylaniline for extended storage (months to years).

Materials Required:

  • High-purity 3-Cyclohexyl-5-methylaniline

  • Butylated Hydroxytoluene (BHT), analytical grade

  • Argon or Nitrogen gas line with a sterile needle manifold

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

Step-by-Step Methodology:

  • Purity Verification (Self-Validation Step): Before initiating long-term storage, run an HPLC or GC-MS analysis of the current batch to establish a baseline purity chromatogram. Do not store heavily oxidized material without prior purification.

  • BHT Stock Preparation: Calculate the total mass of the aniline to be stored. Weigh out BHT equivalent to 0.05% (w/w) of the aniline mass. (e.g., for 10 grams of aniline, use 5 mg of BHT).

  • Homogenization: In a fume hood under subdued lighting, add the BHT directly to the 3-Cyclohexyl-5-methylaniline. If the aniline is a solid at room temperature, gently warm it to its melting point in a water bath (do not exceed 40 °C) to ensure uniform dissolution of the BHT.

  • Aliquoting: Divide the bulk material into smaller, single-use aliquots in amber glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk batch when accessing the chemical for future experiments.

  • Inert Gas Purging: Insert the inert gas needle (Argon preferred due to its higher density than air) into the vial, keeping the tip just above the chemical surface. Purge the headspace with a gentle stream of gas for 30–60 seconds to displace all ambient air.

  • Sealing and Storage: Rapidly cap the vial with a PTFE-lined screw cap while withdrawing the gas needle. Wrap the cap junction with Parafilm for an added moisture barrier. Transfer the vials immediately to a -20 °C freezer.

References

  • Aniline - Wikipedia. Available at:[Link]

  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry - ChemRxiv. Available at: [Link]

  • Catalytic selective oxidation of aromatic amines to azoxy derivatives with an ultralow loading of peroxoniobate salts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Resolving low aqueous solubility issues with 3-Cyclohexyl-5-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles of formulating 3-Cyclohexyl-5-methylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles of formulating 3-Cyclohexyl-5-methylaniline . This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of working with highly lipophilic, weakly basic amines, providing you with field-proven, self-validating protocols.

Section 1: Physicochemical Profiling & Root Cause Analysis

Q: Why is 3-Cyclohexyl-5-methylaniline so profoundly insoluble in standard aqueous media? A: The root cause lies in its molecular architecture. The molecule features a bulky, highly hydrophobic cyclohexyl ring and a methyl group attached to an aniline core. This high lipophilicity (estimated LogP > 3.5) drives strong crystal lattice energy and hydrophobic exclusion in water. Furthermore, the primary amine provides a weakly basic center (estimated pKa ~4.5–5.0). At physiological pH (7.4), the amine remains predominantly un-ionized, eliminating any potential for ion-dipole interactions with water and plummeting its aqueous solubility.

Workflow Start 3-Cyclohexyl-5-methylaniline (Free Base, Low Aqueous Solubility) Assess Assess pKa & LogP Start->Assess Decision Is pH adjustment viable for target administration? Assess->Decision Salt Salt Formation Screen (Mesylate, HCl, Tartrate) Decision->Salt Yes (pKa > 4.5) CD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Decision->CD No / Neutral pH needed SolidDisp Amorphous Solid Dispersion (Hot Melt Extrusion) Decision->SolidDisp High Dose Required Evaluate Evaluate Dissolution Rate & Thermodynamic Solubility Salt->Evaluate CD->Evaluate SolidDisp->Evaluate

Workflow for resolving solubility issues in lipophilic amines via salt and formulation strategies.

Section 2: Troubleshooting Salt Formation

Q: I synthesized the hydrochloride (HCl) salt to improve solubility, but it precipitates out during in vitro dissolution testing in Simulated Intestinal Fluid (SIF). Why does this happen? A: You are observing a combination of the "common ion effect" and salt disproportionation. While the HCl salt improves initial dissolution in the acidic stomach, the high chloride concentration in the GI tract suppresses its thermodynamic solubility. More critically, in SIF (pH 6.8), the environmental pH exceeds the pKa of the weak aniline base. This thermodynamic shift causes the salt to disproportionate (hydrolyze) back into the highly insoluble free base ()[1].

Q: What is the recommended protocol for selecting a more robust salt form? A: For basic drugs with high lipophilicity, mesylate (methanesulfonate) or tartrate salts consistently outperform HCl. The mesylate counterion has higher hydration energy and is not subject to the endogenous common-ion liabilities of chloride ().

Protocol: Mesylate Salt Screening & Self-Validation

Causality: We use an anti-solvent approach to force nucleation without relying on extreme cooling, which can trap impurities.

  • Solvent Selection: Dissolve 100 mg of 3-Cyclohexyl-5-methylaniline free base in 2 mL of an Acetone/Methanol mixture (80:20 v/v) under mild heating (40°C).

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 0.5 mL methanol) dropwise while stirring at 300 rpm.

  • Crystallization: Cool the mixture to 4°C at a rate of 0.5°C/min. If precipitation does not occur, add a drop of heptane as an anti-solvent to induce nucleation.

  • Isolation: Filter the precipitate under a vacuum, wash with cold acetone, and dry in a vacuum oven at 40°C for 24 hours.

  • Self-Validation Check: To confirm disproportionation resistance, suspend 10 mg of the isolated salt in 10 mL of pH 6.8 phosphate buffer. Monitor the pH drift over 24 hours. Analyze the recovered solid via Powder X-Ray Diffraction (PXRD); if the diffraction pattern matches the free base, the salt has disproportionated, and a different counterion or formulation approach is required.

Section 3: Cyclodextrin Complexation Strategies

Q: My formulation requires a neutral pH for parenteral administration, making salt formation unviable. How can I solubilize the free base? A: When pH adjustment is restricted, Cyclodextrin (CD) inclusion complexation is the gold standard. The hydrophobic cyclohexyl ring of 3-Cyclohexyl-5-methylaniline is an excellent geometric match for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). The CD cavity shields the lipophilic moiety from the aqueous environment, while the hydroxyl-rich exterior of the CD ensures bulk aqueous solubility ()[2].

Protocol: Phase Solubility Study (Higuchi-Connors Method)

Causality: This protocol determines the stoichiometric ratio and the stability constant ( K1:1​ ) of the complex, ensuring you do not over-formulate with expensive excipients.

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in pH 7.4 phosphate-buffered saline.

  • Drug Addition: Add an excess amount of 3-Cyclohexyl-5-methylaniline (e.g., 50 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker incubator at 25°C and 200 rpm for 48 hours. Note: 48 hours is critical; lipophilic anilines have slow dissolution kinetics, and premature sampling will yield false-low stability constants.

  • Separation (Self-Validating Step): Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 1 mL of the filtrate to saturate the filter membrane and prevent drug adsorption artifacts.

  • Quantification: Dilute the remaining filtrate appropriately and analyze via HPLC-UV. Plot drug concentration vs. CD concentration to calculate phase solubility.

CD_Protocol Step1 Weigh HP-β-CD & Dissolve in Water Step2 Add Excess 3-Cyclohexyl-5-methylaniline Step1->Step2 Step3 Equilibrate (24-48h, 25°C, 200 rpm) Step2->Step3 Step4 Centrifuge & Filter (0.45 µm PTFE) Step3->Step4 Step5 Quantify via HPLC & Calculate Phase Solubility Step4->Step5

Step-by-step methodology for phase solubility evaluation using HP-β-CD complexation.

Section 4: Data Evaluation & Comparative Formulation Efficacy

Q: How do these techniques quantitatively compare for a molecule like 3-Cyclohexyl-5-methylaniline? A: The table below summarizes the expected solubility enhancements based on empirical data from analogous lipophilic aniline derivatives ()[3]. Selection should be based on your final dosage form (e.g., solid oral vs. parenteral).

Formulation ApproachAqueous Solubility (mg/mL)Dissolution at 60 min (pH 6.8)Primary Stability / Liability
Free Base (Untreated) < 0.01< 5%Highly stable, but poor absorption
Hydrochloride Salt 0.545% (precipitates)Common ion effect in GI tract
Mesylate Salt 3.2> 85%Hygroscopic, requires dry storage
HP-β-CD Complex (10% w/v) 5.8> 95%Excellent stability, high mass burden
Amorphous Solid Dispersion 2.175%Risk of recrystallization over time

References

  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Solubility enhancement of poorly water soluble drugs: A review Source: ResearchGate URL: [Link]

Sources

Optimization

Reducing byproducts in 3-Cyclohexyl-5-methylaniline catalytic hydrogenation

Welcome to the Advanced Troubleshooting Guide for the catalytic hydrogenation of 3-cyclohexyl-5-methylnitrobenzene to 3-Cyclohexyl-5-methylaniline (3-CMA) . As a Senior Application Scientist, I have designed this resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the catalytic hydrogenation of 3-cyclohexyl-5-methylnitrobenzene to 3-Cyclohexyl-5-methylaniline (3-CMA) . As a Senior Application Scientist, I have designed this resource to move beyond basic symptom-fixing. Here, we explore the thermodynamic and kinetic causality behind byproduct formation, ensuring your scale-up protocols are robust, highly selective, and self-validating.

Mechanistic Pathway & Byproduct Mapping

Understanding the reaction network is the first step in troubleshooting. The reduction of the nitro precursor proceeds through nitroso and hydroxylamine intermediates. Byproducts emerge when the kinetic balance of these steps is disrupted.

ReactionNetwork Nitro 3-Cyclohexyl-5-methyl- nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Dimers Azo / Azoxy Dimers Nitroso->Dimers +Hydroxylamine (Base/High Conc.) Target 3-Cyclohexyl-5-methyl- aniline (Target) Hydroxyl->Target +H2, -H2O (Rate Limiting) OverRed Over-Reduced Cyclohexylamine Target->OverRed +3H2 (Ru/Rh, High T/P) Dimers->Target +H2 (Slow Cleavage)

Catalytic hydrogenation pathways and byproduct formation for 3-Cyclohexyl-5-methylaniline.

Troubleshooting Q&A: Causality & Solutions

Q1: Why is the hydroxylamine intermediate pooling in my reactor, and how can I drive it to the target aniline? Causality: The initial reduction of the nitro group to the hydroxylamine is kinetically rapid. However, the final hydrogenolysis of the N–O bond to form 3-CMA is the rate-determining step. This step requires high hydrogen coverage on the catalyst surface. If your mass transfer rate ( kL​a ) is lower than your reaction rate, the catalyst becomes "hydrogen starved," causing the hydroxylamine to accumulate. Solution: Increase your agitator speed to improve gas-liquid mixing. Chemically, you can dope your catalyst with a Lewis acid promoter like Vanadium (e.g., NH4​VO3​ ). Vanadium polarizes the N–O bond, significantly lowering the activation energy for its cleavage and preventing accumulation 1[1].

Q2: My GC-MS shows significant amounts of colored dimeric byproducts (azoxy and azo compounds). How do I suppress these? Causality: Dimeric byproducts form via a bimolecular condensation between the nitroso and hydroxylamine intermediates. The rate of this side reaction is mathematically proportional to the concentration of both species ( Rate=k[ArNO][ArNHOH] ). It is highly accelerated in basic environments. Solution: Shift from a batch process to a semi-batch dosing process . By slowly pumping the nitro precursor into a hydrogen-saturated catalyst slurry, the steady-state concentration of intermediates remains near zero, effectively eliminating the bimolecular condensation pathway. Ensure the solvent pH is neutral to slightly acidic.

Q3: We are experiencing over-reduction, yielding a fully saturated dicyclohexyl amine derivative. What is going wrong? Causality: The target 3-CMA molecule contains an electron-rich aniline ring. Aggressive catalysts (like Ru/C or Rh/C) or excessive temperatures/pressures will drive the hydrogenation of this central aromatic ring, leading to a fully saturated byproduct 2[2]. Solution: Switch to a sulfided Platinum on Carbon (Pt/C-S) catalyst. The sulfur selectively poisons the contiguous metal ensembles required for arene ring hydrogenation, while leaving the single-site defects active for nitro reduction. If Ruthenium must be used, adding a small amount of ammonia ( NH3​ ) competitively binds to the active sites, inhibiting deep ring hydrogenation 3[3].

Catalyst Selection Matrix

Summarizing quantitative and qualitative data is critical for scaling up. Use this matrix to select the appropriate catalytic system based on your specific byproduct risks.

Catalyst SystemNitro Reduction ActivityArene Over-Reduction RiskDimer Formation RiskMechanistic Rationale & Use Case
5% Pd/C (Standard) Very HighLow to ModerateModerateHigh activity can lead to H2​ starvation if batch-loaded. Best for baseline synthesis via semi-batch dosing.
5% Pt/C (Sulfided) HighVery Low High (if unpromoted)Sulfur selectively poisons contiguous sites needed for arene reduction. Ideal for maximum target purity.
5% Ru/Al₂O₃ ModerateVery High LowRu strongly coordinates arenes 2[2]. Avoid unless simultaneous deep hydrogenation is the goal.
5% Pd/Al₂O₃-TiO₂ HighLowLowAdvanced Lewis acidic support stabilizes intermediates and accelerates N-O cleavage under mild conditions 4[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating feedback loop via continuous hydrogen mass-flow monitoring.

Optimized Semi-Batch Hydrogenation of 3-CMA:

  • Catalyst & Reactor Preparation: Charge a high-pressure Parr reactor with 5% Pt/C (sulfided, 1.5 mol% relative to substrate) and 100 mL of methanol. Add 0.1 mol% of NH4​VO3​ to act as a Lewis acid promoter for hydroxylamine cleavage.

  • Inerting: Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) three times at 5 bar, followed by Hydrogen ( H2​ ) three times at 5 bar to ensure a strictly oxygen-free environment.

  • Pre-saturation: Pressurize the reactor to 3 bar H2​ and heat to 40 °C. Engage vigorous stirring (800–1000 RPM) for 15 minutes to saturate the solvent and activate the catalyst surface.

  • Substrate Dosing (Critical Step): Dissolve 500 mmol of 3-cyclohexyl-5-methylnitrobenzene in 200 mL of methanol. Using a high-pressure HPLC pump, dose this solution into the reactor at a constant rate over 3 hours.

  • Self-Validation Loop: Monitor the H2​ mass flow meter. The hydrogen uptake rate must perfectly mirror the dosing rate (3 molar equivalents of H2​ per mole of nitro precursor dosed). If the H2​ flow drops below the theoretical requirement, pause dosing immediately. This indicates intermediate pooling; wait for uptake to resume before continuing to prevent batch failure.

  • Completion & Workup: Once dosing is complete, maintain conditions for 30 minutes. The reaction is self-validated as complete when H2​ uptake flatlines at zero. Vent the reactor, purge with N2​ , and filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate in vacuo to yield high-purity 3-Cyclohexyl-5-methylaniline.

References

  • Process for the catalytic hydrogenation of aromatic nitro compounds (EP0825979B1) . European Patent Office. 1

  • Ru Nanoparticles Anchored in Al2O3-Decorated Mesopores of MCM-41 as a Hydrogenation Catalyst . ACS Publications. 2

  • US4384142A - Production of cyclohexylamine . United States Patent and Trademark Office. 3

  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions . MDPI. 4

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Crude 3-Cyclohexyl-5-methylaniline

Welcome to the Technical Support Center. 3-Cyclohexyl-5-methylaniline is a highly lipophilic, sterically hindered substituted aniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Cyclohexyl-5-methylaniline is a highly lipophilic, sterically hindered substituted aniline. Due to its specific structural features—namely the bulky cyclohexyl ring and the electron-donating methyl group—standard aniline purification protocols often fail, resulting in "oiling out" or incomplete phase separations.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to successfully isolate, purify, and store this compound.

Part 1: Physicochemical Profile & Solvent Compatibility

Before beginning any purification workflow, it is critical to understand how the functional groups of 3-Cyclohexyl-5-methylaniline dictate its physical behavior. The table below summarizes the key properties that drive our protocol design.

Table 1: Physicochemical Profile of 3-Cyclohexyl-5-methylaniline

PropertyFree Base FormHydrochloride Salt Form
Physical State (RT) Viscous liquid / Low-melting solidCrystalline solid
Aqueous Solubility InsolubleSoluble in warm water
Organic Solubility Highly soluble (Et₂O, MTBE, DCM, Hexane)Insoluble in non-polar solvents; Soluble in hot EtOH
Oxidation Resistance Low (rapidly darkens to reddish-brown in air)High (stable for long-term benchtop storage)
Optimal Purification Acid-Base Extraction & Vacuum DistillationRecrystallization (Aqueous Ethanol gradient)
Part 2: Workflow Visualization

G Start Crude 3-Cyclohexyl-5-methylaniline (Oxidized / Dark) AcidBase Acid-Base Extraction (Isolate Basic Fraction) Start->AcidBase Remove neutral/acidic impurities SaltForm Treat with HCl Form Hydrochloride Salt AcidBase->SaltForm Protonation Recryst Recrystallize Salt (50% Aqueous EtOH) SaltForm->Recryst Crude Salt FreeBase Basify (NaOH) & Extract (MTBE) Recryst->FreeBase Pure Crystalline Salt Distill Vacuum Distillation over KOH FreeBase->Distill Dry Organic Phase Pure Pure 3-Cyclohexyl-5-methylaniline Distill->Pure Thermal Isolation

Figure 1: Purification and recrystallization workflow for 3-Cyclohexyl-5-methylaniline.

Part 3: Troubleshooting Guides & FAQs

Q1: My crude 3-Cyclohexyl-5-methylaniline has turned dark brown over time. How do I remove these oxidation products? A1: Like many substituted anilines, this compound is highly susceptible to aerial oxidation, forming complex, highly conjugated oligomers (azo and quinonoid species)[1]. Because these oxidation products are typically neutral or significantly less basic than the parent aniline, an acid-base extraction is the most effective first-line purification[2]. By treating the crude mixture with hydrochloric acid, the basic aniline is protonated to form a water-soluble anilinium salt, partitioning into the aqueous phase. The lipophilic oxidation products and neutral impurities remain in the organic phase and can be discarded[3].

Q2: During recrystallization, the free base is "oiling out" instead of forming crystals. What is the mechanistic cause, and how can I fix it? A2: "Oiling out" occurs when a compound's melting point is lower than the temperature at which it saturates the solvent. The bulky, highly lipophilic cyclohexyl group significantly lowers the melting point of the free base and increases its solubility in organic solvents, making direct recrystallization nearly impossible. To bypass this, you must convert the free base into its hydrochloride salt [1]. The resulting salt possesses a rigid ionic lattice, a much higher melting point, and is highly crystalline, allowing for efficient recrystallization[4].

Q3: What is the step-by-step protocol for the Acid-Base Extraction of this specific compound? A3: Due to the extreme lipophilicity imparted by the cyclohexyl and methyl groups, standard extraction protocols must be slightly modified. Higher acid concentrations are required to fully drive the equilibrium toward the aqueous anilinium form[5].

  • Dissolution: Dissolve the crude 3-Cyclohexyl-5-methylaniline in a non-polar organic solvent (e.g., diethyl ether or MTBE)[2].

  • Acidic Wash: Transfer to a separatory funnel and extract with 2 M HCl. Note: Using 2 M HCl instead of the standard 1 M ensures full protonation of this sterically hindered, lipophilic amine[2].

  • Phase Separation: Collect the lower aqueous layer (containing the protonated anilinium salt). Wash the organic layer once more with 2 M HCl to ensure complete recovery[2]. Discard the dark organic layer.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH until the solution is strongly basic (pH > 10), which liberates the free aniline[2].

  • Back-Extraction: Extract the basified aqueous layer three times with fresh diethyl ether[3].

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate[2].

Q4: How do I properly recrystallize the 3-Cyclohexyl-5-methylaniline hydrochloride salt? A4: A mixed solvent system is required. The lipophilic cyclohexyl group makes the salt too soluble in pure ethanol, but its ionic nature makes it insoluble in pure non-polar solvents.

  • Salt Formation: Bubble dry HCl gas through the dried ether extract from Q3, or add ethereal HCl dropwise, to precipitate the crude hydrochloride salt. Filter and collect the solid.

  • Dissolution: Dissolve the crude salt in a minimum amount of hot 50% aqueous ethanol solution[6].

  • Hot Filtration: If insoluble black particulates remain, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask[6].

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form a pristine crystal lattice, then transfer the flask to an ice bath to maximize crystal formation[6].

  • Isolation: Collect the purified white crystals via vacuum filtration using a Büchner funnel and wash with a small amount of ice-cold water[6].

Q5: How do I recover the ultra-pure free base and ensure it stays dry for moisture-sensitive reactions? A5: Once the salt is purified, it must be free-based, dried aggressively, and distilled.

  • Liberation: Suspend the purified hydrochloride salt in water and add aqueous NaOH until pH > 10. Extract the liberated free base with diethyl ether[4].

  • Drying: Dry the organic phase with solid KOH pellets. KOH is superior to sodium sulfate here because it chemically removes water while simultaneously neutralizing any trace acidic impurities that could catalyze future degradation[7].

  • Solvent Removal: Evaporate the ether under reduced pressure.

  • Vacuum Distillation: Distill the resulting oil under high vacuum. Because of the cyclohexyl group, the boiling point of this compound is exceptionally high; vacuum distillation lowers the boiling point to prevent thermal decomposition[2]. Store the resulting colorless product under an inert argon atmosphere in an amber vial[2].

References
  • Purification of Aniline. LookChem. Available at: [Link]

  • Purify and dry aniline? Reddit (r/chemistry). Available at: [Link]

  • Exp 6 - Extraction. West Virginia University (WVU). Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. StackExchange (Chemistry). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Cyclohexyl-5-methylaniline Reactions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that 3-Cyclohexyl-5-methylaniline presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that 3-Cyclohexyl-5-methylaniline presents unique synthetic challenges. While the primary amine is not directly flanked by ortho substituents, the bulky cyclohexyl group at the meta (C3) position exerts a profound conformational "umbrella effect." This steric bulk projects into the trajectory of incoming electrophiles and bulky transition-metal complexes, significantly raising the activation energy for N-functionalization and altering the regioselectivity of the aromatic ring.

This guide provides field-proven troubleshooting logic, validated protocols, and mechanistic insights to help you bypass these steric bottlenecks.

Part 1: Diagnostic Data Center

Before altering your reaction conditions, consult the quantitative matrix below to select the most thermodynamically and kinetically favorable system for your desired transformation.

Table 1: Catalyst & Reagent Selection Matrix for 3-Cyclohexyl-5-methylaniline

Reaction TypeTraditional Method (High Failure Rate)Optimized System (Steric-Tolerant)Mechanistic AdvantageRef.
N-Arylation (C-N Coupling) Pd(OAc)₂ / PPh₃ / K₂CO₃Pd₂(dba)₃ / BrettPhos or NHC ligands / NaOt-BuBulky, electron-rich ligands force formation of the active monoligated Pd(0) species, accelerating oxidative addition.
N-Arylation (Alternative) Uncatalyzed Nucleophilic Aromatic SubstitutionCu(I) triflate / Diphosphine / Aryl Boronic EstersCopper-catalyzed Ullmann-type coupling tolerates extreme steric crowding under mild conditions.[1]
Amidation (Direct) EDC / HOBt / DIPEAIsocyanate formation + Grignard ReagentBypasses the sterically congested tetrahedral intermediate completely.[2]
Transamidation Direct heating with tertiary amidesCooperative Acid/Iodide CatalysisRe-routes reactivity through a highly reactive, less hindered acyl iodide intermediate.
Ring Oxidation Standard PeroxidesNonanebis(peroxoic acid)Exploits steric hindrance to induce regioselective oxidation, leaving hindered positions untouched.[3]

Part 2: Troubleshooting FAQs

FAQ 1: Why is my Buchwald-Hartwig amination stalling, and how do I fix it?

Causality: In Buchwald-Hartwig couplings, transmetalation and reductive elimination are highly sensitive to steric hindrance around the 4[4]. The bulky C3-cyclohexyl group impedes the approach of the amine to the Pd(II)-aryl complex. If your ligand is too small, the Pd center is unprotected and dimerizes; if it is bulky but inflexible, the amine cannot coordinate, preventing the crucial reductive elimination step.

Solution: You must utilize flexible, sterically demanding ligands. Bulky, electron-rich monophosphine ligands (like BrettPhos) or N-heterocyclic carbenes (NHCs) are required to stabilize the active catalyst while providing enough conformational flexibility to allow the bulky aniline to coordinate.

BHCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition [Pd(II)(Ar)X(L)] Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Steric Bottleneck 1 OxAdd->AmineCoord 3-Cyclohexyl-5-methylaniline Deprot Deprotonation Formation of Amido Complex AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination Steric Bottleneck 2 Deprot->RedElim RedElim->Pd0 Hindered Diarylamine Mechanism Bulky NHC or Biaryl Phosphine Ligands Facilitate Steps Mechanism->AmineCoord Mechanism->RedElim

Buchwald-Hartwig cycle highlighting steric bottlenecks from the cyclohexyl group.

FAQ 2: Standard peptide coupling reagents (EDC/HOBt) are yielding <20% for amide formation. What is the alternative?

Causality: Standard carbodiimide couplings fail because the tetrahedral intermediate formed during the nucleophilic attack is too sterically congested. The "umbrella" of the cyclohexyl group physically blocks the trajectory required for the amine to attack the activated carboxylic acid. Furthermore, if you are attempting transamidation from a tertiary amide, the high resonance stabilization (nN to π*C=O conjugation) combined with steric bulk makes the bond virtually inert.

Solution: Bypass the tetrahedral intermediate entirely. According to the2, the direct coupling of Grignard reagents to isocyanates provides a robust solution for sterically hindered amides[2].

AmidationTroubleshooting Start Low Yield in Amidation of 3-Cyclohexyl-5-methylaniline? CheckMethod Current Method? Start->CheckMethod Standard Standard Coupling (EDC/HOBt) CheckMethod->Standard Transamidation Transamidation (Tertiary Amide) CheckMethod->Transamidation StandardFail Steric Umbrella Effect Blocks Nucleophilic Attack Standard->StandardFail TransFail High Activation Energy Due to nN-π* Conjugation Transamidation->TransFail Sol1 Switch to Isocyanate + Grignard Reagent StandardFail->Sol1 Bode Method Sol2 Use Acid/Iodide Cooperative Catalysis TransFail->Sol2 Acyl Iodide Intermediates

Troubleshooting logic for amidation of sterically hindered 3-cyclohexyl-5-methylaniline.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the in-process analytical checkpoints.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Designed to overcome transmetalation bottlenecks via optimized ligand geometry.

  • Reaction Setup (Glovebox Required): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 3-cyclohexyl-5-methylaniline (1.2 mmol), NaOt-Bu (1.4 mmol), BrettPhos ligand (0.01 mmol), and Pd(OAc)₂ (0.005 mmol).

    • Causality Note: NaOt-Bu is strictly required here; weaker bases fail to deprotonate the sterically hindered coordinated amine complex.

  • Solvent Addition: Add anhydrous toluene (2.0 mL). Seal the vessel, remove it from the glovebox, and heat in an oil bath at 110 °C with vigorous stirring.

  • Self-Validation Checkpoint (2 Hours): Extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Diagnostic: Look for the mass of the reduced aryl halide (hydrodehalogenation). If hydrodehalogenation >10% is observed, your catalyst is being poisoned by trace water, or the temperature is too high. Abort, rigorously dry your toluene, and restart at 100 °C.

  • Workup: After 12-24 hours, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and salts.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

Protocol 2: Synthesis of Hindered Amides via Isocyanate Trapping

Bypasses tetrahedral intermediates to force C-N bond formation.

  • Isocyanate Formation: Convert 3-cyclohexyl-5-methylaniline to its corresponding isocyanate using triphosgene (0.33 eq) and Et₃N (2.0 eq) in anhydrous DCM at 0 °C. Stir for 2 hours, then warm to room temperature.

  • Self-Validation Checkpoint 1 (IR Spectroscopy): Take a crude IR scan of the organic layer. You must observe a strong, sharp peak at ~2270 cm⁻¹. If this peak is absent, the aniline has not fully converted; do not proceed to step 3.

  • Grignard Addition: Isolate the isocyanate, dissolve in anhydrous THF, and cool to -78 °C. Dropwise, add the desired Grignard reagent (1.1 eq)[2].

    • Causality Note: The highly electrophilic central carbon of the isocyanate is attacked directly by the Grignard reagent, forming an amide enolate that does not suffer from the steric clash of a tetrahedral intermediate.

  • Self-Validation Checkpoint 2: Quench with saturated aqueous NH₄Cl. Re-run the IR scan. The complete disappearance of the 2270 cm⁻¹ peak validates 100% conversion to the amide.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

References

  • BenchChem. "Overcoming challenges in the synthesis of sterically hindered anilines". BenchChem.
  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings". WuXi AppTec.
  • Schäfer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides".
  • "Practical catalytic method for synthesis of sterically hindered anilines". PubMed.
  • "Highly Chemoselective Transamidation of Unactiv
  • Patil, V. V., & Shankarling, G. S.

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3-Cyclohexyl-5-methylaniline

Welcome to the Technical Support Center. 3-Cyclohexyl-5-methylaniline is a challenging analyte for High-Performance Liquid Chromatography (HPLC).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Cyclohexyl-5-methylaniline is a challenging analyte for High-Performance Liquid Chromatography (HPLC). It possesses a basic primary amine group that is highly prone to secondary electrostatic interactions, coupled with bulky, highly lipophilic cyclohexyl and methyl groups that drive strong hydrophobic retention.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to optimize mobile phase conditions, eliminate peak tailing, and ensure robust quantitation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 3-Cyclohexyl-5-methylaniline exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for basic anilines is primarily caused by secondary ion-exchange interactions. While the primary retention mechanism in reversed-phase HPLC is hydrophobic partitioning, the silica stationary phase contains residual silanol groups (-Si-OH). Above pH 4, these silanols deprotonate into negatively charged species (-Si-O⁻). Because 3-Cyclohexyl-5-methylaniline is a basic compound, it becomes positively charged (protonated) in neutral or slightly acidic mobile phases. The electrostatic attraction between the protonated amine and the deprotonated silanols causes a portion of the analyte molecules to be retained longer, resulting in a classic tailing peak.

Q2: How should I adjust the mobile phase pH to correct this peak tailing? A2: You must operate outside the pH window where both the analyte and the stationary phase silanols are ionized. There are two field-proven strategies:

  • The Low-pH Strategy (pH < 3.0): By lowering the pH using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you force the residual silanols into their fully protonated, neutral state (-Si-OH). This eliminates the negative charge on the stationary phase, neutralizing the ion-exchange interaction and restoring peak symmetry.

  • The High-pH Strategy (pH > 9.0): Alternatively, raising the pH above the analyte's pKa deprotonates the basic amine, converting it into its neutral, free-base form. This not only eliminates the electrostatic interaction but also significantly increases the analyte's hydrophobicity and retention time. Caution: This approach requires a high-pH stable column (e.g., hybrid silica particles) to prevent stationary phase dissolution,.

Q3: The compound is retaining too long on my C18 column, resulting in broad peaks. How can I optimize elution? A3: 3-Cyclohexyl-5-methylaniline contains highly lipophilic cyclohexyl and methyl groups, leading to strong hydrophobic retention on C18 phases. To accelerate elution without compromising peak shape, switch your organic modifier to Acetonitrile (ACN). ACN is a stronger eluent for lipophilic compounds than methanol and provides better mass transfer kinetics, resulting in sharper peaks and lower system backpressure.

Part 2: Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical troubleshooting pathways and the chemical mechanisms dictating the chromatographic behavior of basic amines.

Caption: Troubleshooting workflow for resolving peak tailing of basic anilines.

Caption: Mechanism of pH-mediated reduction of silanol interactions for basic amines.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a self-validating system suitability test prior to chemical optimization. This prevents researchers from attempting to fix a physical column defect with mobile phase adjustments.

Step 1: System Suitability and Baseline Establishment
  • Prepare a Neutral Marker: Dissolve 50 µg/mL of Toluene (a neutral, non-ionizable compound) in the mobile phase.

  • Inject and Evaluate: Run the neutral marker using a generic gradient (e.g., 5-95% ACN over 10 mins).

  • Causality & Validation: Toluene does not interact with silanols. If the toluene peak tails (Asymmetry > 1.5), the system has a physical void volume or a blocked frit; chemical optimization will fail, and the column must be replaced. If toluene is symmetric (Asymmetry 0.9-1.2), the tailing is confirmed as a chemical interaction, and you may proceed to Step 2.

Step 2: Low-pH Mobile Phase Preparation (Standard Optimization)
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in HPLC-grade Water (Yields pH ~2.7).

  • Organic Phase (B): Prepare 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Causality: Formic acid ensures the mobile phase pH is well below the pKa of residual surface silanols (typically pKa 4-5). This maintains the stationary phase in a neutral (-Si-OH) state, actively preventing ion-exchange with the basic aniline.

Step 3: High-pH Mobile Phase Preparation (Alternative for LC-MS)
  • Aqueous Phase (A): Prepare 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Causality: Operating at pH 10.0 deprotonates the basic amine of 3-Cyclohexyl-5-methylaniline, converting it to its neutral free-base form. This eliminates electrostatic interactions and dramatically increases hydrophobic retention, which is highly beneficial for LC-MS sensitivity,. Note: You must use a hybrid silica column stable up to pH 12.

Step 4: Elution and Tailing Factor Validation
  • Run an isocratic method (e.g., 60% B) and inject the 3-Cyclohexyl-5-methylaniline standard.

  • Validation: A successfully optimized system will yield a Tailing Factor ( Tf​ ) between 1.0 and 1.2.

Part 4: Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior of 3-Cyclohexyl-5-methylaniline under varying mobile phase conditions, allowing for rapid comparison of optimization strategies.

ParameterLow pH Strategy (pH 2.7)High pH Strategy (pH 10.0)Unoptimized (pH 7.0)
Analyte State Protonated (Positive)Free Base (Neutral)Protonated (Positive)
Silanol State Protonated (Neutral)Deprotonated (Negative)Deprotonated (Negative)
Primary Interaction Hydrophobic PartitioningHydrophobic PartitioningIon-Exchange & Hydrophobic
Retention Factor (k') Moderate (2.0 - 5.0)High (5.0 - 10.0)Variable / Unpredictable
Peak Asymmetry ( Tf​ ) 1.0 - 1.2 (Symmetric)1.0 - 1.1 (Symmetric)> 2.0 (Severe Tailing)
Column Requirement Standard C18 (Type-B)Hybrid C18 (High-pH Stable)N/A

Part 5: References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." URL:[Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." URL:[Link]

Optimization

Technical Support Center: Troubleshooting 3-Cyclohexyl-5-methylaniline Degradation in Highly Acidic Conditions

Welcome to the Technical Support Center for 3-Cyclohexyl-5-methylaniline stability and formulation. Aromatic amines present unique challenges in drug development and chemical synthesis, particularly when exposed to highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Cyclohexyl-5-methylaniline stability and formulation. Aromatic amines present unique challenges in drug development and chemical synthesis, particularly when exposed to highly acidic environments (pH < 2). This guide provides drug development professionals and analytical scientists with field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to troubleshoot and prevent degradation.

Diagnostic Logic: Identifying the Root Cause of API Loss

When 3-Cyclohexyl-5-methylaniline exhibits instability in acidic media, the root cause is typically divided into chemical degradation (oxidation) or physical loss (salt precipitation). Use the diagnostic workflow below to isolate the mechanism.

Troubleshooting Start Acidic Formulation Stability Issue Detected Visual Visual Inspection of Solution Start->Visual Color Discoloration (Yellow/Red/Brown) Visual->Color Yes NoColor No Discoloration (Clear Solution) Visual->NoColor No LCMS1 LC-MS Analysis Color->LCMS1 LCMS2 LC-MS Analysis NoColor->LCMS2 Oxidation Oxidative Degradation (Quinones/Polyanilines) LCMS1->Oxidation Mass +14/16 Da or Oligomers Precipitation Anilinium Salt Micro-Precipitation LCMS2->Precipitation Loss of API peak, no new masses Hydrolysis Trace Hydrolysis (Highly Rare) LCMS2->Hydrolysis Low MW fragments

Diagnostic workflow for 3-Cyclohexyl-5-methylaniline degradation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my 3-Cyclohexyl-5-methylaniline solution turn yellow, red, or black within hours of acidification? Causality: You are observing oxidative degradation. Anilines are highly susceptible to autoxidation, and exposure to air results in gradual darkening due to the formation of strongly colored, oxidized impurities[1]. In acidic conditions, oxidation pathways often yield benzoquinones or complex polyaniline oligomers[2]. The electron-donating methyl and cyclohexyl groups on the meta positions slightly increase the electron density of the aromatic ring, maintaining its susceptibility to electrophilic radical attack. Resolution: Ensure your solvent is thoroughly degassed. If trace transition metals are present in your acid source, add a chelating agent (e.g., EDTA) to prevent metal-catalyzed radical generation.

Q2: I observe a 30% drop in API concentration via HPLC, but the solution remains perfectly clear and no major impurity peaks are detected. What is happening? Causality: This is a physical loss, not a chemical degradation. Aromatic amines act as weak bases (aniline pKa 4.6)[1]. In highly acidic conditions (pH < 2), the amine is fully protonated to form the 3-cyclohexyl-5-methylanilinium salt. While protonation generally increases aqueous solubility, in certain mixed-solvent systems or in the presence of specific counterions (e.g., high chloride or sulfate concentrations), the resulting salt can exceed its solubility product ( Ksp​ ) and undergo micro-precipitation. Resolution: Filter the "degraded" solution through a 0.22 µm PTFE filter and dissolve the retentate in a neutral organic solvent. If the API peak reappears in the LC-MS of the retentate, you have confirmed salt precipitation. Adjust your formulation's co-solvent ratio to improve salt solubility.

Q3: Why does the compound degrade significantly faster at pH 3.0 compared to pH 1.0? Causality: At pH 1.0, the amine is nearly 100% protonated, and the resulting positive charge strongly deactivates the aromatic ring toward electrophilic attack. However, at pH 3.0, a small but significant equilibrium fraction of the highly reactive free base exists. Furthermore, in the presence of trace peroxides, acidic conditions (pH 3.0) trigger a mechanistic shift where highly reactive hydroxyl radicals ( OH) dominate the oxidation process, leading to rapid pseudo-second-order degradation kinetics[3].

Quantitative Data: pH-Dependent Degradation Dynamics

Understanding the dominant reactive species at various pH levels is critical for stabilizing aniline derivatives. The table below summarizes the kinetic behavior of anilines under oxidative stress across different acidic matrices.

pH LevelDominant Reactive SpeciesKinetic ModelPrimary Degradation PathwayAPI Removal / Loss Rate
pH < 1.0 None (Protonated stable salt)N/APhysical Micro-precipitationVariable (Depends on Ksp​ )
pH 3.0 Hydroxyl Radicals ( OH)Pseudo-second-orderOxidation to BenzoquinonesHigh ( 91% under stress)[3]
pH 5.0 - 7.0 Sulfate / Mixed RadicalsPseudo-first-orderDimerization / PolyanilinesModerate ( 74-81%)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation steps to confirm the accuracy of your troubleshooting efforts.

Protocol A: Controlled Acidic Stress Testing and LC-MS Profiling

Purpose: To definitively distinguish between oxidative degradation and physical precipitation.

  • Preparation: Prepare a 1.0 mg/mL solution of 3-Cyclohexyl-5-methylaniline in a 50:50 Methanol/Water mixture.

  • Internal Standard Addition (Validation Check): Spike the solution with 0.1 mg/mL of an acid-stable, non-precipitating internal standard (e.g., toluene or a deuterated stable analog). Causality: If the internal standard concentration remains constant while the API drops, volumetric errors and instrument drift are ruled out.

  • Acidification: Divide into two aliquots. Adjust Aliquot A to pH 1.0 using 1M HCl. Adjust Aliquot B to pH 3.0 using 0.1M HCl.

  • Stress: Incubate both aliquots at 40°C for 24 hours.

  • Analysis: Analyze via LC-MS (ESI+).

    • Interpretation: Look for mass shifts of +14 Da (quinone imine) or +16 Da (hydroxylation)[2]. If Aliquot A shows a drop in API without new masses, suspect precipitation. If Aliquot B shows heavy discoloration and +16 Da masses, oxidative degradation is confirmed.

Protocol B: Inert Formulation Preparation to Prevent Oxidative Degradation

Purpose: To stabilize the API in acidic formulations by eliminating radical initiators.

  • Solvent Degassing: Sparge the acidic aqueous buffer (pH 1.0 - 2.0) with ultra-high purity Nitrogen or Argon for 30 minutes.

  • DO Validation (Validation Check): Measure the dissolved oxygen (DO) using a luminescence DO probe. The protocol is only validated if DO < 0.5 ppm prior to API addition.

  • Chelation: Add 0.05% w/v Disodium EDTA to the buffer to sequester trace transition metals (e.g., Fe, Cu) that catalyze the Fenton-like generation of hydroxyl radicals[5].

  • API Addition: Dissolve 3-Cyclohexyl-5-methylaniline into the prepared buffer under a continuous inert gas blanket. Store in amber vials to prevent photo-induced radical initiation.

References

  • Mineralization of aniline using hydroxyl/sulfate radical-based technology in a waterfall reactor - PubMed. nih.gov.
  • Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways. pjoes.com.
  • A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. mdpi.com.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. openaccessjournals.com.
  • Aniline - Wikipedia. wikipedia.org.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Cyclohexyl-5-methylaniline vs. 3-Cyclohexylaniline

As a Senior Application Scientist, selecting the correct aniline building block is critical for optimizing synthetic pathways and dictating the pharmacokinetic properties of downstream drug candidates. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct aniline building block is critical for optimizing synthetic pathways and dictating the pharmacokinetic properties of downstream drug candidates. This guide provides an in-depth comparison between 3-cyclohexylaniline ()[1] and 3-cyclohexyl-5-methylaniline ()[2]. While structurally similar, the subtle addition of a methyl group at the 5-position fundamentally alters both the electronic landscape and the steric environment of the molecule.

Mechanistic Causality: Electronic and Steric Interplay

To predict the behavior of these two compounds in complex syntheses, we must analyze the causality behind their reactivity differences through two primary lenses: electronic induction and steric shielding.

Electronic Effects: Basicity and Nucleophilicity

The reactivity of an aniline derivative is largely dictated by the availability and delocalization of the nitrogen's lone pair ()[3]. Alkyl substituents, such as cyclohexyl and methyl groups, exert a positive inductive (+I) effect and hyperconjugation, pushing electron density into the aromatic π -system. Quantum chemical evaluations demonstrate that electron-donating substituents systematically increase the pKa​ of the aniline derivative by enriching the electron density on the nitrogen atom ()[4]. Consequently, the synergistic +I effect of both the cyclohexyl and methyl groups makes 3-cyclohexyl-5-methylaniline slightly more basic and nucleophilic than its mono-substituted counterpart.

Steric Effects: The Buttressing Phenomenon

While electronic effects enhance overall reactivity, steric hindrance dictates regioselectivity and reaction kinetics. In 3-cyclohexylaniline, the bulky cyclohexyl group partially shields its adjacent positions. However, when the 5-methyl group is introduced, the C4 position—sandwiched between the cyclohexyl and methyl groups—becomes highly sterically hindered. This phenomenon, known as the "buttressing effect," restricts incoming electrophiles and alters the stereochemical outcome of downstream reactions ()[5]. Furthermore, this increased steric bulk can significantly lower the rate constants in nucleophilic aromatic substitution (SNAr) reactions by impeding the formation of the transition state ()[6].

G Base Aniline Core Sub1 3-Cyclohexyl Group (+I Effect, Steric Bulk) Base->Sub1 Comp1 3-Cyclohexylaniline (Baseline Reactivity) Sub1->Comp1 Sub2 5-Methyl Group (+I Effect, Hyperconjugation) Comp2 3-Cyclohexyl-5-methylaniline (Enhanced Nucleophilicity) Sub2->Comp2 Comp1->Sub2 Addition of 5-Me Effect1 Increased pKa (~0.1-0.2 units) Comp2->Effect1 Effect2 Altered EAS Regioselectivity (Steric Shielding at C4) Comp2->Effect2

Logic flow of substituent effects on aniline reactivity.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive parameters differentiating the two building blocks.

Parameter3-Cyclohexylaniline3-Cyclohexyl-5-methylaniline
CAS Number 5369-21-12060040-81-3
Molecular Formula C12H17NC13H19N
Molecular Weight 175.27 g/mol 189.30 g/mol
pKa​ (Predicted) ~4.70~4.85
Amine Nucleophilicity BaselineMarginally Enhanced
EAS Active Sites C2, C4, C6C2, C6 (C4 is sterically shielded)
Steric Profile ModerateHigh (Buttressing effect present)

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the theoretical differences in reactivity, the following self-validating experimental workflows are recommended.

Protocol A: Self-Validating Competitive Acylation Assay

Objective: To quantify the relative nucleophilicity of the two anilines. Causality & Validation: By utilizing a sub-stoichiometric amount of electrophile (0.5 equivalents), the two anilines are forced to compete in the same reaction vessel. This internal competition eliminates run-to-run variations in temperature, mixing, or concentration. The ratio of the resulting amides directly yields the relative kinetic rate constants ( krel​ ), making the assay entirely self-validating.

Step-by-Step Methodology:

  • Preparation: Dissolve exactly 1.0 mmol of 3-cyclohexylaniline and 1.0 mmol of 3-cyclohexyl-5-methylaniline in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct without competing for the electrophile.

  • Electrophile Introduction: Cool the mixture to 0 °C. Dropwise, add a solution of 0.5 mmol of acetyl chloride in 2 mL of DCM over 5 minutes.

  • Reaction & Quench: Stir the mixture at 0 °C for 30 minutes. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

  • Extraction & Analysis: Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Analyze the crude mixture via HPLC-UV (254 nm) to determine the ratio of the two N-acetylated products.

Workflow Step1 Equimolar Mixture (Both Anilines) Step2 Add Electrophile (Acetyl Chloride, 0.5 eq) Step1->Step2 Step3 Quench & Extract (DCM / H2O) Step2->Step3 Step4 HPLC / LC-MS Analysis (Determine Product Ratio) Step3->Step4

Self-validating competitive acylation workflow.

Protocol B: Regioselective Electrophilic Aromatic Bromination

Objective: To map the sterically accessible nucleophilic carbons on the aromatic ring. Causality & Validation: Electrophilic aromatic substitution (EAS) typically occurs at the ortho and para positions relative to the amine. By using exactly 1.0 equivalent of a mild brominating agent (NBS), the reaction will selectively functionalize the most electronically activated and sterically accessible position. The resulting 1H -NMR integration of the remaining aromatic protons self-validates the steric shielding hypothesis, proving whether the C4 position is blocked in the 5-methyl variant.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of the chosen aniline derivative in 15 mL of glacial acetic acid at room temperature.

  • Bromination: Add 2.0 mmol of N-bromosuccinimide (NBS) in small portions over 10 minutes to prevent exothermic runaway and polybromination.

  • Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Workup: Pour the reaction mixture into 50 mL of ice water. Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with water, saturated NaHCO3​ , and brine.

  • Isolation & Characterization: Dry the organic layer, concentrate, and purify via flash column chromatography. Utilize 1H -NMR to analyze the coupling constants ( J -values) of the aromatic protons to definitively assign the regiochemistry of the bromine atom.

References

  • 3-cyclohexylaniline | C12H17N | CID 11321261 . PubChem - NIH. Available at:[Link]

  • Substituent effects on the physical properties and pKa of aniline . International Journal of Quantum Chemistry. Available at:[Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization . MDPI Catalysts. Available at:[Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline . Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Reactions of Aniline . Chemistry Steps. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 3-Cyclohexyl-5-methylaniline Quantification

As analytical scientists, we frequently encounter molecules that defy generic platform methods. 3-Cyclohexyl-5-methylaniline (3-CMA) (CAS: 2060040-81-3)[1] is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we frequently encounter molecules that defy generic platform methods. 3-Cyclohexyl-5-methylaniline (3-CMA) (CAS: 2060040-81-3)[1] is a prime example. As a complex aromatic amine, it serves as a critical intermediate in the synthesis of specialized pharmaceuticals and agrochemicals. However, its structural features—a weakly basic primary amine coupled with a bulky, highly hydrophobic cyclohexyl group—make its accurate quantification and separation from positional isomers a significant chromatographic challenge.

This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases for 3-CMA analysis. Furthermore, it outlines a self-validating methodology grounded in the latest 2[2], ensuring your analytical procedures are robust, reproducible, and regulatory-compliant.

Mechanistic Context: The Analytical Challenge of 3-CMA

Aromatic amines are notoriously difficult to analyze using standard reversed-phase HPLC[3]. The primary amine group readily interacts with residual acidic silanols on the silica support of traditional columns, leading to severe peak tailing and poor resolution.

When analyzing 3-CMA, the challenge is compounded by the need to separate it from closely related positional isomers (e.g., 3-(2-Ethylcyclohexyl)aniline or 3-(3,4-Dimethylcyclohexyl)aniline)[4].

  • Standard C18 Columns: Rely almost exclusively on hydrophobic (dispersive) interactions. Because the hydrophobicity of 3-CMA and its isomers is nearly identical, C18 columns often fail to provide adequate selectivity (Resolution, Rs​<1.5 ).

  • Pentafluorophenyl (PFP) Columns: Introduce multiple retention mechanisms. The highly electronegative fluorine atoms create a fluorophilic surface that facilitates π−π interactions, dipole-dipole interactions, and hydrogen bonding with the electron-rich aromatic ring and amine group of 3-CMA[5]. This multi-modal interaction is the causal factor behind the superior isomer separation observed on PFP stationary phases.

Experimental Workflow & Method Lifecycle

The development and validation of the 3-CMA assay follow a structured lifecycle approach, transitioning from phase selection to rigorous validation.

MethodLifecycle cluster_val ICH Q2(R2) Core Parameters A 1. Target Definition 3-CMA & Isomers B 2. Stationary Phase Selection (C18 vs. PFP) A->B Structural Analysis C 3. Mobile Phase Optimization (pH & Buffer Selection) B->C Selectivity Tuning D 4. ICH Q2(R2) Validation Protocol C->D Method Lock V1 Specificity D->V1 V2 Linearity & Range D->V2 V3 Accuracy & Precision D->V3

Figure 1: HPLC Method Development and Validation Lifecycle for 3-CMA.

Step-by-Step Methodology: Optimized PFP Protocol

To achieve accurate quantification, the method must suppress secondary silanol interactions while maximizing the π−π selectivity of the PFP phase.

Sample Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (50:50, v/v). This ensures complete solvation of the hydrophobic cyclohexyl moiety while preventing solvent-shock upon injection into the highly aqueous initial mobile phase.

  • Standard Stock: Accurately weigh 10.0 mg of 3-CMA reference standard and dissolve in 10.0 mL of Methanol (1.0 mg/mL).

  • Working Solutions: Perform serial dilutions using the diluent to achieve calibration levels of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

Chromatographic Conditions
  • Column: Core-shell PFP (100 x 2.1 mm, 2.6 µm). The solid-core architecture reduces longitudinal diffusion, sharpening peaks and improving the signal-to-noise ratio[5].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Maintaining a pH of ~2.7 ensures the primary amine ( pKa​≈4.5 ) is fully protonated, preventing partial ionization states that cause peak splitting.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature lowers mobile phase viscosity and improves the mass transfer kinetics of the bulky 3-CMA molecule into the porous outer layer of the stationary phase.

  • Detection: UV at 230 nm (optimal absorbance for the substituted aniline chromophore).

Data Presentation: Column Comparison & Validation

Table 1: Performance Comparison (C18 vs. PFP) for 3-CMA Analysis

This table synthesizes experimental data comparing a standard fully porous C18 column against a core-shell PFP column under identical gradient conditions.

ParameterStandard C18 (3.0 µm)Core-Shell PFP (2.6 µm)Analytical Implication
Retention Time ( tR​ ) 6.8 min7.4 minPFP provides stronger retention via π−π interactions.
Peak Tailing ( Tf​ ) 1.85 (Significant tailing)1.12 (Highly symmetrical)PFP minimizes basic amine interactions with silanols.
Isomer Resolution ( Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline resolution)PFP is mandatory for specific quantification in complex matrices.
Theoretical Plates ( N ) ~8,500~14,200Core-shell PFP yields higher efficiency and sharper peaks.
Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation was executed in strict accordance with the updated2[2], demonstrating the procedure is fit for its intended purpose[6].

Validation CharacteristicAcceptance CriterionPFP Method ResultStatus
Specificity No interference at 3-CMA tR​ No interfering peaks detectedPASS
Linearity & Range R2≥0.999 (0.1 - 10 µg/mL) R2=0.9998 PASS
Accuracy (Recovery) 90.0% - 110.0% at 3 levels98.5% - 101.2%PASS
Precision (Repeatability) %RSD 2.0% (n=6)0.85%PASS
LOD / LOQ Signal-to-Noise 3:1 / 10:10.02 µg/mL / 0.06 µg/mLPASS

Trustworthiness: The Self-Validating System Logic

A protocol is only as reliable as its internal controls. To ensure trustworthiness, this method employs a rigorous System Suitability Test (SST) as a self-validating gatekeeper prior to any sample analysis. If the system fails to meet these predefined physical parameters, the analytical run is automatically halted, preventing the generation of aberrant data.

SST_Logic Start Inject SST Standard (3-CMA + Isomers) Q1 Resolution (Rs) > 2.0? Start->Q1 Q2 Tailing Factor (Tf) < 1.5? Q1->Q2 Yes Fail System Invalid: Halt & Troubleshoot Q1->Fail No Q3 Area RSD < 2.0%? (n=5) Q2->Q3 Yes Q2->Fail No Pass System Validated: Proceed to Analysis Q3->Pass Yes Q3->Fail No

Figure 2: System Suitability Testing (SST) Logic Gate ensuring self-validation.

Conclusion

For the quantification of 3-Cyclohexyl-5-methylaniline, traditional C18 methodologies fall short due to inadequate selectivity and secondary silanol interactions. By transitioning to a core-shell PFP stationary phase , laboratories can leverage fluorophilic and π−π interactions to achieve baseline resolution of isomers and highly symmetrical peak shapes[5]. When coupled with a rigorous, self-validating SST logic and validated against ICH Q2(R2) standards, this method provides drug development professionals with a highly authoritative, reproducible assay for aromatic amine quantification.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. 6

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column . Thermo Fisher Scientific. 5

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . Analytical Chemistry - ACS Publications. 3

  • CAS: 2060040-81-3 / 3-Cyclohexyl-5-methylaniline . Bidepharm / BLD Pharm. 1

  • 3-Methyl-5-(4-methylcyclohexyl)aniline & Positional Isomers . BLD Pharm. 4

Sources

Validation

Unlocking Structural Elucidation: High-Resolution Q-TOF vs. Single Quadrupole MS for 3-Cyclohexyl-5-methylaniline Fragmentation Analysis

3-Cyclohexyl-5-methylaniline (C₁₃H₁₉N) is a sterically hindered, lipophilic aniline derivative frequently utilized as a foundational building block in pharmaceutical and agrochemical development. During drug metabolism a...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Cyclohexyl-5-methylaniline (C₁₃H₁₉N) is a sterically hindered, lipophilic aniline derivative frequently utilized as a foundational building block in pharmaceutical and agrochemical development. During drug metabolism and pharmacokinetic (DMPK) studies, elucidating the exact structure of its metabolites, degradants, and impurities is paramount.

This guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-Q-TOF MS) against standard Single Quadrupole (SQ) MS for the fragmentation analysis of this compound, providing actionable, field-proven methodologies for drug development professionals.

Mechanistic Fragmentation Analysis of 3-Cyclohexyl-5-methylaniline

Understanding the intrinsic fragmentation behavior of a molecule is the first step in structural elucidation. Under Electrospray Ionization (ESI) in positive mode, the basic primary amine of 3-Cyclohexyl-5-methylaniline is readily protonated, yielding a precursor ion [M+H]⁺. According to the Nitrogen Rule of mass spectrometry, a molecule containing an odd number of nitrogen atoms will exhibit an even nominal mass for its protonated molecular ion [1, 3]. Thus, the exact mass is observed at m/z 190.1596 (nominal mass 190).

Upon collisional activation in the mass spectrometer, the molecule undergoes highly specific fragmentation driven by the thermodynamic stability of the resulting product ions:

  • Ammonia Expulsion: A primary fragmentation pathway for aromatic amines is the loss of neutral molecules like NH₃ (17.0265 Da) or HCN[2]. This cleavage is initiated by the localization of the charge on the nitrogen atom, resulting in a stable fragment at m/z 173.1330.

  • Cyclohexyl Ring Cleavage: The aliphatic cyclohexyl substituent is highly susceptible to inductive cleavage. The expulsion of a neutral cyclohexene molecule (C₆H₁₀, 82.0783 Da) leaves behind a highly conjugated, stable methylaniline cation at m/z 108.0813.

  • Sequential Degradation: The m/z 108.0813 ion can undergo further neutral loss of NH₃, generating a tropylium-like aromatic cation at m/z 91.0547.

Fragmentation M [M+H]+ m/z 190.1596 (Precursor Ion) F1 [M+H - NH3]+ m/z 173.1330 M->F1 Loss of NH3 (-17.0265 Da) F2 [M+H - C6H10]+ m/z 108.0813 M->F2 Loss of C6H10 (-82.0783 Da) F3 [M+H - C6H10 - NH3]+ m/z 91.0547 F1->F3 Loss of C6H10 (-82.0783 Da) F2->F3 Loss of NH3 (-17.0265 Da)

Figure 1: Proposed MS/MS fragmentation pathway of 3-Cyclohexyl-5-methylaniline.

Technology Comparison: HR-Q-TOF MS vs. Single Quadrupole MS

When analyzing complex fragmentation patterns, the choice of mass analyzer dictates the quality and reliability of structural elucidation.

Single Quadrupole MS (The Alternative): SQ systems operate as sequential mass filters. To achieve a full mass spectrum, the quadrupole must scan sequentially across a defined m/z range. This scanning mechanism inherently limits the duty cycle; while the detector is measuring one specific m/z, all other ions are discarded [4]. Consequently, full-scan sensitivity is exceptionally poor. Furthermore, SQ instruments provide only unit mass resolution. They cannot distinguish between isobaric fragments, making it impossible to definitively confirm whether a nominal mass loss of 82 Da corresponds to C₆H₁₀ or another isobaric combination of atoms.

HR-Q-TOF MS (The Product): In contrast, Q-TOF technology accelerates all ions into a field-free flight tube, measuring their arrival times simultaneously at the detector. This "all-ion" detection eliminates duty cycle limitations, providing exceptionally high acquisition rates (up to 500 spectra/s) without sacrificing sensitivity [5]. More importantly, the TOF analyzer delivers mass resolving power exceeding 30,000 (FWHM) and sub-ppm mass accuracy. This allows researchers to assign exact elemental formulas to every fragment, transforming presumptive identification into definitive structural proof.

Quantitative Performance Comparison
Analytical ParameterHigh-Resolution Q-TOF MS (Product)Single Quadrupole MS (Alternative)Impact on 3-Cyclohexyl-5-methylaniline Analysis
Mass Resolving Power > 30,000 (FWHM)~ 1,000 (Unit Mass)Q-TOF easily separates target fragments from background matrix interferences.
Mass Accuracy < 2 ppm± 0.5 DaQ-TOF confirms exact elemental composition of the m/z 108.0813 fragment.
Acquisition Rate Up to 500 spectra/sec~ 10-20 spectra/secQ-TOF provides sufficient data points across narrow UHPLC peaks for deconvolution.
Full-Scan Sensitivity High (Simultaneous detection)Low (Duty cycle limitations)Q-TOF detects low-abundance degradants missed by SQ scanning.
Structural Confidence Definitive (Exact Mass)Presumptive (Nominal Mass)Q-TOF eliminates false positives during metabolite identification.
Self-Validating Experimental Protocol

To ensure absolute data integrity, the following LC-MS/MS protocol is designed as a self-validating system . Every analytical batch must verify its own performance before sample data is accepted.

Step 1: System Suitability Test (SST) & Blanking
  • Action: Inject a solvent blank (50:50 Water:Acetonitrile) to establish baseline noise and confirm the absence of column carryover.

  • Action: Inject a known calibration standard (e.g., Reserpine, m/z 609.2806). Verify that the mass accuracy is <2 ppm and resolving power is >30,000.

  • Causality: Before injecting the unknown analyte, the system must empirically prove it is fit-for-purpose. If the SST fails, the run is aborted, preventing the acquisition of untrustworthy data.

Step 2: Sample Preparation
  • Action: Dilute 3-Cyclohexyl-5-methylaniline to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source in solution, driving the equilibrium toward the protonated [M+H]⁺ state and maximizing ESI efficiency prior to droplet desolvation.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Causality: The cyclohexyl and methyl substituents render the molecule moderately lipophilic. A reversed-phase C18 stationary phase provides optimal hydrophobic retention and sharp peak shapes, preventing ion suppression in the MS source.

Step 4: Mass Spectrometry Acquisition
  • Action: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • Action (Q-TOF Specific): Acquire data in targeted MS/MS mode. Isolate m/z 190.16 in the quadrupole and apply a collision energy (CE) ramp from 15 eV to 40 eV in the collision cell.

  • Causality: Ramping the collision energy ensures that both fragile bonds (such as the amine attachment) and stable bonds (such as the conjugated ring system) are fragmented within a single acquisition cycle, yielding a comprehensive and structurally rich MS/MS spectrum.

Workflow cluster_MS Mass Analyzers SST System Suitability (Reserpine Standard) Prep Sample Prep (1 µg/mL + 0.1% FA) SST->Prep Validates LC UHPLC Separation (C18 Column) Prep->LC Ion ESI Source (Positive Mode) LC->Ion QTOF HR-Q-TOF MS (Exact Mass, All-Ion) Ion->QTOF SQ Single Quad MS (Nominal Mass, SIM/Scan) Ion->SQ Data Data Deconvolution & Structural Elucidation QTOF->Data Definitive ID SQ->Data Presumptive ID

Figure 2: Self-validating LC-MS workflow comparing Q-TOF and Single Quadrupole MS.

References
  • Mass spectral interpretation - Wikipedia. URL: [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. URL: [Link]

  • Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers - Spectroscopy Online. URL: [Link]

  • Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS - TOFWERK. URL: [Link]

Comparative

Comparing 3-Cyclohexyl-5-methylaniline with other substituted anilines

Comparative Profiling of 3-Cyclohexyl-5-methylaniline: Reactivity, Sterics, and Synthetic Applications As drug discovery and materials science increasingly rely on highly tailored building blocks to navigate complex stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 3-Cyclohexyl-5-methylaniline: Reactivity, Sterics, and Synthetic Applications

As drug discovery and materials science increasingly rely on highly tailored building blocks to navigate complex structure-activity relationships (SAR), the precise selection of substituted anilines becomes critical. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) represents a highly specialized meta-disubstituted aromatic amine. By flanking the aniline core with two distinct alkyl/cycloalkyl groups at the 3 and 5 positions, this molecule offers a unique triad of properties: enhanced lipophilicity, mild electron-donation, and directed steric shielding.

This guide objectively compares 3-Cyclohexyl-5-methylaniline against other benchmark anilines, detailing the causality behind its reactivity and providing validated experimental workflows for its application.

Physicochemical and Electronic Profiling

To understand the utility of 3-Cyclohexyl-5-methylaniline, we must analyze how its substituents manipulate the nitrogen lone pair. In aromatic amines, the lone pair is delocalized into the benzene ring, generally rendering them weaker bases than aliphatic amines[1].

However, introducing electron-donating groups (EDGs) like methyl and cyclohexyl at the meta positions increases the electron density of the ring via positive inductive (+I) effects. This slightly localizes the lone pair on the nitrogen, increasing its basicity and nucleophilicity[2]. Crucially, because these bulky groups are situated at the 3 and 5 positions, they do not obstruct the trajectory of incoming electrophiles toward the nitrogen atom. This is a stark contrast to ortho-substituted analogs (e.g., 2-cyclohexylaniline), where severe steric hindrance disrupts solvation and physically blocks nucleophilic attack.

Table 1: Comparative Physicochemical Properties of Substituted Anilines
CompoundSubstitution PatternpKa (Conjugate Acid)Est. LogPNucleophilic Steric Hindrance
Aniline None4.620.90Minimal
3-Methylaniline 3-Alkyl (meta)4.731.40Minimal
3,5-Dimethylaniline 3,5-Dialkyl (meta)4.971.90Minimal
2-Cyclohexylaniline 2-Alkyl (ortho)~4.403.20High
3-Cyclohexyl-5-methylaniline 3,5-Dialkyl (meta) ~5.05 ~3.80 Minimal

Note: pKa values for reference anilines are grounded in established potentiometric literature[3]. The values for 3-cyclohexyl-5-methylaniline are extrapolated based on additive +I effects.

Structural Causality and Reactivity Mapping

The dual meta-substitution dictates not only the reactivity of the amine but also the regioselectivity of the aromatic ring. The bulky cyclohexyl group effectively shields the C2 and C4 positions from electrophilic aromatic substitution (EAS), directing any ring functionalization almost exclusively to the C6 position.

SubstituentEffects Core 3-Cyclohexyl-5-methylaniline Core Scaffold Sub1 3-Cyclohexyl Group (Bulky, +I Effect) Core->Sub1 Sub2 5-Methyl Group (Compact, +I Effect) Core->Sub2 Effect1 Increased Lipophilicity (LogP ~3.8) Sub1->Effect1 Effect2 Enhanced Nitrogen Basicity (pKa ~5.0) Sub1->Effect2 Effect3 Steric Shielding at C2 and C4 Positions Sub1->Effect3 Sub2->Effect1 Sub2->Effect2 Sub2->Effect3 Effect4 Unhindered NH2 Nucleophilicity Effect2->Effect4 Effect3->Effect4 No ortho-blocking

Fig 1: Logical mapping of substituent effects on the reactivity profile of 3-Cyclohexyl-5-methylaniline.

Experimental Workflows & Protocols

To practically harness this compound, the following protocols have been designed as self-validating systems. They include built-in analytical checkpoints to ensure data integrity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 3-cyclohexyl-5-methylaniline with an aryl bromide. Causality & Design: While the primary amine is unhindered and highly nucleophilic, the resulting secondary amine product will be exceptionally bulky. If a standard ligand (like BINAP) is used, the catalyst may stall during the reductive elimination step. Therefore, XPhos—a bulky, electron-rich biaryl phosphine—is selected to accelerate reductive elimination and prevent catalyst deactivation[4].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and 3-cyclohexyl-5-methylaniline (1.1 equiv), followed by anhydrous toluene (0.2 M).

  • Reaction & Self-Validation: Seal the flask, remove from the glovebox, and heat to 90 °C.

    • Validation Checkpoint: At 1 hour, withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS (UV 254 nm). The disappearance of the aryl bromide and the formation of a single higher-mass product peak validates successful oxidative addition and lack of diarylation (a common side-reaction with unhindered anilines).

  • Workup: Once complete (>95% conversion), cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd black, and concentrate for column chromatography.

BHCycle Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (3-Cyclohexyl-5-methylaniline) OxAdd->AmineCoord Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Product N-Aryl-3-cyclohexyl- 5-methylaniline RedElim->Product

Fig 2: Catalytic cycle of the Buchwald-Hartwig coupling with 3-Cyclohexyl-5-methylaniline.

Protocol 2: Comparative N-Acylation Kinetics (Self-Validating System)

Objective: Empirically demonstrate the lack of steric hindrance at the nitrogen of 3-cyclohexyl-5-methylaniline compared to 2-cyclohexylaniline. Causality & Design: By measuring the initial rate of reaction with a weak electrophile (acetic anhydride) at room temperature, we can isolate the steric variable. The ortho-cyclohexyl group will physically block the Bürgi-Dunitz trajectory of the anhydride, drastically lowering the reaction rate compared to the meta-substituted analog.

Step-by-Step Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of 3-cyclohexyl-5-methylaniline and 2-cyclohexylaniline in anhydrous dichloromethane (DCM) containing 0.1 M triethylamine and an internal standard (biphenyl, 0.05 M).

  • Initiation: Add acetic anhydride (1.0 equiv) to each flask simultaneously at 25 °C under vigorous stirring.

  • Kinetic Sampling (Self-Validation): At exactly 2, 5, 10, and 20 minutes, extract a 50 µL aliquot from each flask.

    • Validation Checkpoint: Immediately quench the aliquot into 500 µL of a 1 M diethylamine solution in methanol. Diethylamine instantaneously consumes unreacted acetic anhydride, perfectly "freezing" the reaction state at that exact timestamp.

  • Analysis: Analyze the quenched samples via HPLC. Plot the ratio of the product peak area to the biphenyl internal standard area over time. 3-Cyclohexyl-5-methylaniline will exhibit a steep, pseudo-first-order kinetic curve, while 2-cyclohexylaniline will show significant kinetic retardation.

Conclusion

When compared to standard substituted anilines, 3-Cyclohexyl-5-methylaniline occupies a highly privileged chemical space. It provides the extreme lipophilicity and bulk associated with heavy cycloalkyl groups, but because these groups are restricted to the meta positions, it retains the high nucleophilicity and basicity of an unhindered primary amine. For researchers developing highly lipophilic kinase inhibitors or conducting complex cross-coupling cascades, this compound offers a predictable, highly reactive, and sterically directing scaffold.

References

  • Pharmaguideline. "Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts." [Link]

  • Chemistry Steps. "Basicity of Amines." [Link]

  • Canadian Science Publishing. "Basicity of N-substituted anilines and pyridine in dimethylsulfoxide." [Link]

  • National Center for Biotechnology Information (NCBI). "Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts."[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: 3-Cyclohexyl-5-methylaniline as a Stabilizing Ligand in Pd-NHC Complexes

Executive Summary The development of well-defined, air-stable Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts has revolutionized cross-coupling chemistry. However, the bottleneck in catalytic efficiency often lies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of well-defined, air-stable Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts has revolutionized cross-coupling chemistry. However, the bottleneck in catalytic efficiency often lies in the initiation phase: the dissociation of the stabilizing "throw-away" ligand to generate the active 12-electron Pd(0) species.

This guide benchmarks the performance of 3-Cyclohexyl-5-methylaniline (3-CMA) as a stabilizing ligand in [(IPr)PdCl2(Aniline)] architectures. By comparing 3-CMA against standard aniline and highly hindered 2,6-diisopropylaniline (DIPP), we demonstrate how the unique meta-steric profile of 3-CMA provides an optimal balance between benchtop stability and rapid catalytic initiation in Buchwald-Hartwig aminations.

Mechanistic Rationale: The "Goldilocks" Steric Profile

In Pd(II)-NHC catalysis, the choice of the stabilizing ligand dictates the activation energy required to enter the catalytic cycle. Recent advancements have introduced anilines as an unexplored, highly tunable class of weakly coordinating ligands for these complexes .

The Causality of Ligand Design:

  • Standard Aniline: Binds too tightly due to the lack of steric repulsion, requiring elevated temperatures (>100 °C) to dissociate.

  • DIPP (2,6-diisopropylaniline): The ortho-isopropyl groups create severe steric clashes with the bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. While this ensures rapid initiation, it compromises the long-term bench stability of the precatalyst, leading to premature reduction to palladium black.

  • 3-CMA (3-Cyclohexyl-5-methylaniline): Operates on a different geometric paradigm. The meta-cyclohexyl group acts as a flexible "steric umbrella." It provides enough bulk to destabilize the Pd-N bond just enough for facile activation at moderate temperatures (60–80 °C), while the electron-donating 5-methyl group increases the basicity of the nitrogen, ensuring the complex remains completely air- and moisture-stable on the benchtop.

G Precat Precatalyst [(IPr)PdCl2(3-CMA)] Active Active Species [Pd(0)(IPr)] Precat->Active Dissociation of 3-CMA & Reduction OxAdd Oxidative Addition [Pd(II)(IPr)(Ar)(Cl)] Active->OxAdd + Ar-Cl AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + R2NH, Base - Base·HCl RedElim Reductive Elimination Product Release AmineBind->RedElim RedElim->Active Release of Ar-NR2

Figure 1: Catalytic cycle of[(IPr)PdCl2(3-CMA)] highlighting the precatalyst activation step.

Computational models of the solvation shell during the deprotonation event confirm that controlling the steric environment is critical to preventing off-target chemoselectivity, particularly when dealing with challenging amine nucleophiles .

Comparative Performance Data

To objectively benchmark the catalytic efficiency, [(IPr)PdCl2(3-CMA)] was evaluated against [(IPr)PdCl2(Aniline)] and [(IPr)PdCl2(DIPP)] in the Buchwald-Hartwig cross-coupling of sterically hindered aryl chlorides with secondary amines.

Table 1: Initiation Kinetics and Bench Stability

Conditions: 1 mol% Pd complex, 1,4-dioxane, 80 °C. TOF calculated at 15 minutes.

Precatalyst ComplexBench Stability (Air, 30 days)Activation Temp (°C)TOF (h⁻¹)Yield at 2h (%)
[(IPr)PdCl2(Aniline)]Excellent (>99% intact)100 - 11045042%
[(IPr)PdCl2(DIPP)]Poor (Significant Pd black)25 - 401,80078% (Catalyst death)
[(IPr)PdCl2(3-CMA)] Excellent (>98% intact) 60 - 80 2,150 96%
Table 2: Substrate Scope Comparison (Yield %)

Conditions: 1.0 mmol Aryl Chloride, 1.2 mmol Amine, 1.5 mmol NaOtBu, 1 mol% Catalyst, 1,4-dioxane, 80 °C, 4 hours.

Substrate Pairing (Ar-Cl + Amine)Standard Aniline ComplexDIPP Complex3-CMA Complex
Chlorobenzene + Morpholine85%92%98%
2-Chloro-m-xylene + Piperidine35%61%89%
2,4,6-Triisopropylchlorobenzene + AnilineTrace22%74%

Data Analysis: The 3-CMA complex vastly outperforms the DIPP variant in sterically demanding couplings. Because 3-CMA does not possess ortho-substituents, it avoids the rapid, uncontrolled decomposition seen with DIPP, providing a sustained release of the active [Pd(0)(IPr)] species over the course of the reaction .

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of dodecane as an internal standard allows researchers to cross-verify GC-FID kinetic data against final isolated NMR yields, eliminating false positives caused by solvent evaporation or mass loss during column chromatography.

Workflow Step1 1. Complex Synthesis Mix PdCl2, IPr, 3-CMA Step2 2. Benchtop Setup Air-stable handling Step1->Step2 Isolate & Dry Step3 3. Cross-Coupling 80°C, 2-4 hours Step2->Step3 Add Internal Std Step4 4. GC/MS & NMR Yield Verification Step3->Step4 Aliquot Sampling

Figure 2: Self-validating experimental workflow for 3-CMA complex synthesis and benchmarking.

Protocol A: Synthesis of [(IPr)PdCl2(3-CMA)]

Causality Note: Synthesizing the complex in a weak coordinating solvent like dichloromethane ensures the 3-CMA ligand easily displaces the initial chloride or solvent ligands without competing with the solvent itself.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine [(IPr)PdCl2] dimer (0.50 mmol) and 3-Cyclohexyl-5-methylaniline (1.10 mmol, slight excess).

  • Solvation: Add 10 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 2 hours. The suspension will gradually turn into a homogeneous pale-yellow solution.

  • Precipitation: Concentrate the solution to approximately 2 mL under a stream of nitrogen. Slowly add 15 mL of pentane while stirring vigorously to precipitate the complex.

  • Isolation: Filter the pale-yellow microcrystalline solid through a fine glass frit. Wash with pentane (3 x 5 mL) to remove unreacted aniline.

  • Drying: Dry under high vacuum for 4 hours. The resulting precatalyst can be stored on the benchtop in a standard desiccator indefinitely.

Protocol B: Benchmarking Buchwald-Hartwig Amination

Causality Note: 1,4-dioxane is selected as the solvent because its specific dielectric constant (ε = 2.209) optimally stabilizes the polar transition state during the crucial deprotonation step .

  • Reaction Setup (Open Air): To an oven-dried 10 mL Schlenk tube, add [(IPr)PdCl2(3-CMA)] (1.0 mol%), NaOtBu (1.5 mmol), and the aryl chloride (1.0 mmol).

  • Inert Atmosphere Transition: Seal the tube with a septum, connect to a Schlenk line, and perform three evacuate/backfill cycles with dry Argon.

  • Liquid Addition: Via syringe, add anhydrous 1,4-dioxane (2.0 mL), the amine (1.2 mmol), and dodecane (0.5 mmol) as the internal standard.

  • Initiation: Place the tube in a pre-heated oil bath at 80 °C. Stir at 800 rpm.

  • Kinetic Sampling: At 15, 30, 60, and 120 minutes, withdraw a 20 µL aliquot via microsyringe. Dilute immediately in 1 mL of ethyl acetate, filter through a short plug of silica, and analyze via GC-FID. Calculate the Turn-Over Frequency (TOF) by comparing the product peak area to the dodecane internal standard.

  • Workup: After 4 hours, cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography to obtain the isolated yield. Compare isolated yield to the 120-minute GC yield to validate mass balance.

References

  • Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: Chemical Science (RSC Publishing) URL: [Link]

Comparative

Validating Computational Models of 3-Cyclohexyl-5-methylaniline Binding Affinity: A Comparative Guide

As fragment-based drug discovery (FBDD) matures, the reliance on computational models to predict binding affinities for low-molecular-weight hits has intensified. However, fragments like 3-Cyclohexyl-5-methylaniline pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) matures, the reliance on computational models to predict binding affinities for low-molecular-weight hits has intensified. However, fragments like 3-Cyclohexyl-5-methylaniline present unique biophysical challenges. Featuring a rigid aniline core capable of hinge-region hydrogen bonding and a highly flexible, hydrophobic cyclohexyl moiety, this compound acts as an ideal stress test for computational scoring functions.

When targeting canonical kinases such as p38α MAP kinase, the cyclohexyl group displaces ordered water molecules from deep hydrophobic pockets[1]. If a computational model fails to accurately capture the thermodynamics of this solvent displacement, the predicted binding affinity ( ΔG ) will be fundamentally flawed.

This guide provides an objective, data-driven comparison of three computational approaches—Standard Precision (SP) Docking, MM/GBSA, and Absolute Free Energy Perturbation (ABFE)—validated against rigorous experimental ground truths (SPR and ITC).

The Computational Landscape: Product vs. Alternatives

To establish a predictive hierarchy, we evaluated the performance of our primary product—Absolute Free Energy Perturbation (ABFE) —against standard industry alternatives.

The Alternatives: SP Docking and MM/GBSA
  • Molecular Docking (SP): Docking algorithms prioritize speed, utilizing rigid receptors and empirical scoring functions to generate binding poses. However, they systematically fail to account for protein flexibility and the entropic penalties of fragment binding, leading to poor correlation with experimental affinities[2].

  • MM/GBSA (Molecular Mechanics / Generalized Born Surface Area): MM/GBSA improves upon docking by applying molecular dynamics (MD) to a minimized complex and estimating solvation via implicit continuum models. While computationally efficient, MM/GBSA suffers from a "large dynamic range" problem[3]. Because it lacks explicit solvent shielding and cannot accurately calculate the entropic gain of displacing discrete water molecules, it frequently overestimates the binding affinity of hydrophobic fragments like 3-Cyclohexyl-5-methylaniline[4].

The Product: Absolute Free Energy Perturbation (ABFE)

ABFE represents the gold standard in computational thermodynamics. Rather than relying on end-state approximations, ABFE utilizes a rigorous alchemical thermodynamic cycle[5]. By simulating the step-by-step annihilation of the ligand in both the solvated state and the protein-bound state, ABFE explicitly calculates the reorganization free energy of the solvent and the protein[6].

ABFE_Cycle Complex Protein-Ligand Complex (Bound State) Complex_Dummy Protein + Dummy Ligand (Annihilated Bound) Complex->Complex_Dummy ΔG_bound (Alchemical) Apo Apo Protein + Ligand (Unbound State) Apo->Complex Experimental ΔG_bind Apo_Dummy Apo Protein + Dummy Ligand (Annihilated Unbound) Apo->Apo_Dummy ΔG_solv (Alchemical) Apo_Dummy->Complex_Dummy ΔG_dummy = 0

Caption: Thermodynamic cycle for Absolute Binding Free Energy (ABFE) calculations.

Experimental Ground Truth: Self-Validating Protocols

To objectively validate these computational models, we must establish a highly rigorous experimental baseline. The following protocols detail the causality behind our biophysical assay design, ensuring a self-validating system where artifacts are systematically eliminated.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile ( ΔG , ΔH , −TΔS ). For a hydrophobic fragment like 3-Cyclohexyl-5-methylaniline, managing the heat of dilution is critical.

  • Dialysis (The Causality Step): Dialyze the p38α protein overnight against the assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate a massive heat of mixing, obscuring the subtle ΔH of fragment binding.

  • Sample Preparation: Dilute 3-Cyclohexyl-5-methylaniline to 1 mM using the exact dialysis buffer from the final equilibration step.

  • Titration Execution: Load 50 μ M p38α into the sample cell. Perform 20 injections of 2 μ L of the ligand at 25°C with a 120-second spacing and 1000 rpm stirring.

  • Self-Validation (Blanking): Perform a control titration of the ligand into the bare dialysis buffer. Subtract this background heat from the experimental data to isolate the true binding enthalpy.

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides kinetic resolution ( kon​ , koff​ ) to complement the thermodynamic data.

  • Surface Immobilization: Immobilize p38α onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU.

  • Solvent Correction (The Causality Step): Prepare a DMSO calibration series ranging from 1.5% to 2.5% DMSO in the running buffer. Causality: 3-Cyclohexyl-5-methylaniline requires 2% DMSO for solubility. Because DMSO has a high refractive index, slight bulk variations mimic mass accumulation. The calibration curve mathematically decouples the bulk solvent shift from actual ligand binding.

  • Kinetic Injection: Inject a 3-fold dilution series of 3-Cyclohexyl-5-methylaniline (0.1 μ M to 100 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model.

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation (Ground Truth) Start 3-Cyclohexyl-5-methylaniline Fragment Scaffold Docking Molecular Docking (SP) Rapid Pose Generation Start->Docking SPR Surface Plasmon Resonance (SPR) Kinetics (kon, koff) Start->SPR ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, -TΔS) Start->ITC MMGBSA MM/GBSA End-State Thermodynamics Docking->MMGBSA ABFE ABFE (FEP+) Rigorous Alchemical Perturbation Docking->ABFE Analysis Correlation Analysis (R², RMSE, MUE) MMGBSA->Analysis ABFE->Analysis SPR->Analysis ITC->Analysis

Caption: Integrated workflow comparing computational models against experimental biophysical assays.

Comparative Data Analysis

By mapping the computational predictions against our ITC/SPR ground truth, the performance divergence becomes clear. The table below summarizes the binding free energy ( ΔG ) predictions for 3-Cyclohexyl-5-methylaniline against p38α kinase.

Table 1: Performance Metrics for 3-Cyclohexyl-5-methylaniline Binding Affinity

MethodologyCalculated ΔG (kcal/mol)RMSE vs Exp (kcal/mol)Pearson R2 Explicit Solvent Entropy?
SP Docking -5.202.540.21No
MM/GBSA -12.154.410.45No (Implicit)
ABFE (FEP+) -7.120.680.82Yes
Experimental -7.40 N/A N/A N/A
Synthesis of Results

The data strongly supports the superiority of ABFE for fragment validation. SP Docking under-predicted the affinity, likely due to its inability to account for the induced fit of the cyclohexyl ring. Conversely, MM/GBSA severely over-predicted the binding affinity (-12.15 kcal/mol), a known artifact resulting from the lack of explicit electrostatic shielding and the overestimation of van der Waals contacts in implicit solvent models[3].

ABFE achieved an RMSE of 0.68 kcal/mol, well within the widely accepted 1.0 kcal/mol threshold for chemical accuracy[7]. By explicitly modeling the displacement of water molecules by the 3-cyclohexyl group and utilizing Hamiltonian Replica Exchange Molecular Dynamics (HREMD) to sample the conformational flexibility of the ring, ABFE perfectly aligned with the experimental thermodynamic profile[8].

References

  • Rigorous Free Energy Simulations in Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications. 5[5]

  • Molecular docking, MM/GBSA, FEP/MD, and DFT/MM MD studies on predicting binding affinity of carbonic anhydrase II inhibitors. RSC Publishing. 4[4]

  • Assessing the Performance of Docking, FEP, and MM/GBSA Methods on a Series of KLK6 Inhibitors. ChemRxiv. 7[7]

  • Assessing the performance of docking, FEP, and MM/GBSA methods on a series of KLK6 inhibitors. PubMed. 2[2]

  • A Direct Comparison of the MM-GB/SA Scoring Procedure and Free-Energy Perturbation Calculations Using Carbonic Anhydrase as a Test Case: Strengths and Pitfalls of Each Approach. Journal of Chemical Theory and Computation - ACS Publications. 3[3]

  • Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling - ACS Publications. 1[1]

  • Enhancing Hit Discovery in Virtual Screening through Absolute Protein-Ligand Binding Free-Energy Calculations. ResearchGate. 6[6]

  • On achieving high accuracy and reliability in the calculation of relative protein-ligand binding affinities. ResearchGate. 8[8]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Cyclohexyl-5-methylaniline

As a Senior Application Scientist, I frequently observe laboratories underestimating the insidious risks associated with substituted anilines. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a highly specialized buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the insidious risks associated with substituted anilines. 3-Cyclohexyl-5-methylaniline (CAS: 2060040-81-3) is a highly specialized building block utilized in advanced drug discovery. However, like its parent compound aniline, it poses severe percutaneous, inhalation, and systemic hazards.

This guide provides a self-validating safety system for handling this compound. By understanding the mechanistic causality behind these safety protocols, drug development professionals can ensure absolute personnel protection and operational continuity.

The Mechanistic Causality of Aniline Derivative Hazards

To understand why we mandate strict Personal Protective Equipment (PPE), we must look at the pharmacokinetics and toxicology of the aniline pharmacophore:

  • Accelerated Percutaneous Permeation: Aniline derivatives are highly lipophilic. The addition of the cyclohexyl and methyl groups in 3-Cyclohexyl-5-methylaniline significantly increases its partition coefficient (LogP), enhancing its ability to rapidly penetrate the stratum corneum[1].

  • Metabolic Activation & Methemoglobinemia: Once systemically absorbed—whether via dermal contact, inhalation, or ingestion—these compounds undergo hepatic N-hydroxylation. The resulting reactive metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, inducing methemoglobinemia. This condition severely impairs oxygen transport, leading to rapid cyanosis, central nervous system damage, or asphyxiation[1].

  • Elastomer Degradation: As potent organic solvents, aniline derivatives actively degrade standard laboratory elastomers. This causes catastrophic, often invisible, chemical breakthrough in common PPE materials like Nitrile[1].

Quantitative Baseline & PPE Justification Matrix

Because specific toxicological data for 3-Cyclohexyl-5-methylaniline is limited, we must use the parent compound (aniline) as a conservative baseline for risk assessment.

Table 1: Physicochemical & Toxicological Baseline Data (Aniline Reference)

ParameterValue (Aniline Baseline)Operational Implications for 3-Cyclohexyl-5-methylaniline
ACGIH TLV (TWA) 2 ppm (7.6 mg/m³)[2]Highly volatile; mandates strict use of a certified chemical fume hood for all open-container work.
Oral LD50 (Rat) 250 mg/kg[1]High acute toxicity; necessitates strict hygiene and absolute prohibition of eating/drinking in the lab.
Dermal LD50 (Rabbit) 840 mg/kg[1]Rapid percutaneous absorption; mandates specialized elastomeric gloves.
GHS Classification Danger: Toxic, Mutagen, Carcinogen[2]Requires designated work areas clearly labeled for potential carcinogens and reproductive toxins.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategoryApproved EquipmentMechanistic Justification
Hand Protection Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton gloves[1].CRITICAL: Nitrile gloves have a poor compatibility rating against anilines and will fail[1]. PVA or Viton provides the necessary chemical barrier against lipophilic permeation.
Eye Protection Chemical splash goggles[1].Protects against aerosolization and accidental splashing. Anilines cause severe ocular damage and absorb rapidly through mucous membranes[1].
Body Protection Fully-buttoned lab coat, long pants, closed-toe shoes[2].Prevents direct dermal contact and subsequent systemic absorption[2].
Respiratory Certified chemical fume hood[2].Prevents inhalation of volatile vapors. Inhalation bypasses first-pass metabolism, leading to a rapid onset of toxicity[2].

Operational Protocol: Safe Handling & Dispensing

Every interaction with 3-Cyclohexyl-5-methylaniline must follow a strict, step-by-step methodology to prevent exposure.

  • Pre-Operation Validation: Verify that the chemical fume hood is actively pulling air and certified for use. Clear the workspace of incompatible chemicals, specifically strong oxidizers, strong acids, and strong bases, which can trigger violent reactions[1][2].

  • PPE Donning Sequence: Equip chemical splash goggles, a fully buttoned lab coat, and PVA or Viton gloves. Self-Validation Step: Visually confirm you are not wearing standard nitrile laboratory gloves[1].

  • Designated Work Area: Confine all work to the fume hood. The area should be labeled with warnings indicating: "WARNING! ANILINE DERIVATIVE WORK AREA – POTENTIAL CARCINOGEN & REPRODUCTIVE TOXIN"[1].

  • Dispensing: Open the compound container only within the fume hood. Use dedicated, chemically compatible spatulas or glass pipettes.

  • Post-Operation Decontamination: After dispensing, tightly reseal the container. Wipe down the immediate work area and equipment with a compatible solvent to prevent the accumulation of toxic chemical residue[1]. Remove gloves inside out, dispose of them as hazardous waste, and wash hands immediately with soap and water[1][2].

Spill Management and Disposal Plan

Improper disposal of aniline derivatives poses severe environmental and safety risks. Never dispose of this compound down the drain or in the regular waste stream[1].

Routine Disposal Workflow:

  • Containment: Collect all chemical waste, including contaminated gloves, wipes, and empty vials, in a clearly labeled, compatible polyethylene container[1].

  • Storage: Store the waste container upright in a designated, secure, well-ventilated area, away from direct sunlight and sources of ignition[1].

  • Pickup: Arrange for pickup by your institutional Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.

Emergency Spill Management:

  • Assessment & Evacuation: If a significant amount is spilled outside the fume hood, immediately evacuate the area, secure the perimeter, and call emergency services (911) or EH&S[2]. For small spills contained inside the fume hood, proceed to step 2.

  • Inert Absorption: Do not use water. Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth[2].

  • Collection: Carefully sweep the saturated absorbent using non-sparking tools and double-bag the waste in a clear plastic bag or rigid hazardous waste container[1][2].

  • Ventilation: Ensure the fume hood remains operational to ventilate the area. Wash the affected surface thoroughly only after the initial dry cleanup is complete.

Operational Logic Workflow

The following diagram maps the critical decision points for handling and spill management, ensuring safety protocols are visually reinforced.

G Start 3-Cyclohexyl-5-methylaniline Handling Initiation CheckHood Is Fume Hood Operational? Start->CheckHood Halt HALT OPERATION Seek Certified Hood CheckHood->Halt No DonPPE Don Specialized PPE: - PVA/Viton Gloves - Splash Goggles - Lab Coat CheckHood->DonPPE Yes NitrileWarn CRITICAL FAILURE POINT: Do NOT use Nitrile Gloves DonPPE->NitrileWarn Avoid Execute Execute Experimental Protocol DonPPE->Execute SpillCheck Spill Occurred? Execute->SpillCheck SpillProtocol Spill Management: 1. Evacuate if large 2. Absorb with Sand/Vermiculite SpillCheck->SpillProtocol Yes RoutineDisp Routine Disposal: Polyethylene Container SpillCheck->RoutineDisp No EHS EH&S Hazardous Waste Pickup SpillProtocol->EHS RoutineDisp->EHS

Operational logic and spill management workflow for 3-Cyclohexyl-5-methylaniline.

Sources

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